Bis-aminooxy-PEG1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-[2-(2-aminooxyethoxy)ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O3/c5-8-3-1-7-2-4-9-6/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESQVNWRUDEXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON)OCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Bis-aminooxy-PEG1: A Homobifunctional Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-aminooxy-PEG1, also known as O,O'-(oxybis(ethane-2,1-diyl))bis(hydroxylamine), is a short, hydrophilic, homobifunctional crosslinking agent.[1][] As a member of the polyethylene glycol (PEG) family of linkers, it offers enhanced solubility in aqueous media, a critical feature for biological applications.[3][4][5] Its defining characteristic is the presence of two terminal aminooxy groups, which are highly reactive towards molecules containing aldehyde or ketone functionalities. This specific reactivity allows for the formation of stable oxime bonds under mild reaction conditions, making this compound a valuable tool in the field of bioconjugation.
This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for utilizing this compound in research and drug development.
Chemical and Physical Properties
This compound is a well-defined, monodisperse PEG linker. Its key quantitative properties are summarized in the table below, compiled from various supplier datasheets.
| Property | Value | References |
| Molecular Formula | C4H12N2O3 | |
| Molecular Weight | 136.15 g/mol | |
| CAS Number | 93460-33-4 | |
| Appearance | Colorless to pale yellow liquid/oily matter | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in Water, DMSO, DMF, DCM | |
| Storage Conditions | Short term (days to weeks): 2-8°C; Long term (months to years): -20°C, protect from light. |
Mechanism of Action: Oxime Ligation
The primary utility of this compound lies in its ability to participate in oxime ligation. This bioorthogonal reaction involves the condensation of an aminooxy group with an aldehyde or a ketone to form a stable oxime linkage. The reaction is highly chemoselective, meaning it proceeds efficiently in the presence of other functional groups found in biological molecules, thus minimizing side reactions.
The reaction can be catalyzed by nucleophilic catalysts such as aniline or its derivatives, which can significantly increase the reaction rate, especially at neutral pH. The general mechanism for aniline-catalyzed oxime formation is depicted below.
Figure 1: Aniline-catalyzed oxime ligation pathway.
In the absence of a reducing agent, an oxime bond is formed. If a reductant is used, the resulting linkage will be a hydroxylamine.
Applications in Drug Development and Research
The homobifunctional nature of this compound makes it an ideal crosslinker for creating well-defined molecular architectures. Its primary applications are in the development of complex biotherapeutics.
Antibody-Drug Conjugates (ADCs)
This compound can be used in the synthesis of ADCs, a class of targeted therapies that deliver potent cytotoxic agents to cancer cells. In a common strategy, the carbohydrate domains of an antibody are oxidized to generate aldehyde groups. This compound can then be used to link these aldehyde-bearing antibodies to a cytotoxic payload that has been functionalized with an aldehyde or ketone. This site-specific conjugation method allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and well-characterized ADC products.
PROTACs (Proteolysis Targeting Chimeras)
This compound is also employed as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation by the proteasome. The linker plays a crucial role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase. The short and hydrophilic nature of this compound can be advantageous in optimizing the ternary complex formation required for protein degradation.
Figure 2: Logical workflow for PROTAC synthesis and action.
Experimental Protocols
The following sections provide a generalized, representative protocol for the bioconjugation of two protein molecules using this compound. This protocol is a composite based on established methods for oxime ligation and protein modification.
Materials
-
Protein A (to be modified to contain an aldehyde group)
-
Protein B (to be modified to contain an aldehyde group)
-
This compound
-
Sodium periodate (NaIO4)
-
Aniline (catalyst)
-
Reaction Buffer: 100 mM Sodium acetate, 150 mM NaCl, pH 5.5
-
Quenching Solution: Propylene glycol
-
Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Chromatography system for purification (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)
Protein Modification: Generation of Aldehyde Groups
This protocol describes the generation of aldehyde groups on the N-linked glycans of a glycoprotein.
-
Prepare the antibody to a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding propylene glycol to a final concentration of 20 mM and incubate for 10 minutes at room temperature in the dark.
-
Remove excess periodate and quenching agent by buffer exchange into the Reaction Buffer using a desalting column.
-
Repeat this procedure for both Protein A and Protein B.
Bioconjugation via Oxime Ligation
-
Combine the aldehyde-modified Protein A and Protein B in a suitable reaction vessel.
-
Add this compound to the protein mixture. A molar excess of the linker over the total protein amount (e.g., 10-20 fold) is recommended to drive the reaction to completion.
-
Add aniline to the reaction mixture to a final concentration of 10-20 mM.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing. The reaction can be monitored by SDS-PAGE to observe the formation of the higher molecular weight conjugate.
Purification of the Conjugate
The purification of the PEGylated protein conjugate is crucial to remove unreacted proteins, excess linker, and any potential side products. A multi-step chromatographic approach is often necessary.
-
Size Exclusion Chromatography (SEC): This is often the first step to separate the larger conjugate from smaller, unreacted proteins and the this compound linker.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield the surface charges of a protein, altering its elution profile on an IEX column. This can be used to separate the conjugate from the unconjugated proteins.
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be used as a polishing step, as PEGylation can alter the hydrophobicity of the protein.
The choice of purification strategy will depend on the specific properties of the proteins being conjugated.
Figure 3: General experimental workflow for protein-protein conjugation.
Conclusion
This compound is a versatile and efficient homobifunctional crosslinker for bioconjugation. Its hydrophilic PEG spacer and specific reactivity towards aldehydes and ketones make it a valuable tool for the synthesis of complex biomolecules such as ADCs and PROTACs. The formation of stable oxime bonds under mild conditions allows for the creation of well-defined conjugates with high yields. Careful consideration of reaction conditions and purification strategies is essential for the successful application of this compound in research and drug development.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, 93460-33-4 | BroadPharm [broadpharm.com]
An In-Depth Technical Guide to Bis-aminooxy-PEG1: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-aminooxy-PEG1 is a homobifunctional crosslinker that plays a pivotal role in the field of bioconjugation. Its unique properties, centered around a short polyethylene glycol (PEG) spacer and two reactive aminooxy termini, enable the efficient and stable linkage of molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on detailed experimental protocols and data presentation for researchers in drug development and chemical biology.
Chemical Structure and Properties
This compound, also known as 1,3-bis(aminooxy)propane, is a PEG derivative featuring an aminooxy group at each end of a short PEG spacer. The presence of the hydrophilic PEG spacer enhances the solubility of this crosslinker in aqueous media, a critical feature for biological applications. The terminal aminooxy groups are highly reactive towards carbonyl moieties (aldehydes and ketones), forming stable oxime bonds.
The chemical structure of this compound is as follows:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₁₂N₂O₃ | [1] |
| Molecular Weight | 136.15 g/mol | [2] |
| CAS Number | 93460-33-4 | [1] |
| Appearance | Varies (often a liquid or solid) | [] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | |
| Storage Conditions | -20°C for long-term storage |
Note: Aminooxy compounds are known to be reactive and sensitive; for optimal performance, immediate use within one week of receipt is often recommended.
Core Application: Oxime Ligation
The primary application of this compound lies in its ability to participate in oxime ligation, a highly efficient and chemoselective reaction. This bioorthogonal conjugation method involves the reaction of an aminooxy group with an aldehyde or ketone to form a stable oxime linkage. This reaction is particularly advantageous in biological settings due to its high specificity and the stability of the resulting bond under physiological conditions.
General Reaction Scheme
The reaction between this compound and two aldehyde-containing molecules (R-CHO) can be depicted as follows:
H₂N-O-(PEG₁) -O-NH₂ + 2 R-CHO → R-CH=N-O-(PEG₁) -O-N=CH-R + 2 H₂O
This reaction can be catalyzed by nucleophilic catalysts such as aniline, particularly at neutral or slightly acidic pH, to increase the reaction rate.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for Oxime Ligation
This protocol outlines the general steps for conjugating two aldehyde-containing molecules using this compound.
Materials:
-
This compound
-
Aldehyde-containing molecule 1 (e.g., a protein with an engineered aldehyde tag)
-
Aldehyde-containing molecule 2 (e.g., a small molecule drug with an aldehyde handle)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0-7.0
-
Aniline (optional, as a catalyst)
-
Quenching reagent (e.g., an excess of a simple aldehyde or aminooxy compound)
-
Purification system (e.g., size-exclusion chromatography or reversed-phase HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde-containing molecules and this compound in the reaction buffer to their desired final concentrations. A slight molar excess of the aldehyde-containing molecules relative to the bis-aminooxy linker may be used to drive the reaction to completion.
-
-
Reaction Initiation:
-
Combine the solutions of the reactants in a suitable reaction vessel.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature or 37°C for 2-24 hours. The optimal reaction time should be determined empirically.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry to observe the formation of the desired conjugate and the consumption of the starting materials.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, an excess of a quenching reagent can be added to consume any unreacted aminooxy or aldehyde groups.
-
-
Purification of the Conjugate:
-
The final conjugate can be purified from unreacted starting materials and byproducts using an appropriate chromatography technique. For protein conjugates, size-exclusion chromatography is often effective. For smaller molecule conjugates, reversed-phase HPLC is a common choice.
-
-
Characterization:
-
The purified conjugate should be characterized to confirm its identity and purity. Techniques such as SDS-PAGE (for proteins), mass spectrometry (ESI-MS or MALDI-TOF), and HPLC are typically employed.
-
Protocol 2: Functionalization of Nanoparticles
This protocol describes the surface functionalization of pre-activated nanoparticles with this compound.
Materials:
-
Aldehyde-functionalized nanoparticles (e.g., silica or polymeric nanoparticles)
-
This compound
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Molecule to be conjugated (containing an aldehyde or ketone)
-
Centrifugation and washing buffers (e.g., PBS)
Procedure:
-
Activation of Nanoparticles (if necessary):
-
If the nanoparticles are not already aldehyde-functionalized, they can be activated using established protocols (e.g., periodate oxidation of surface diols).
-
-
Conjugation of this compound to Nanoparticles:
-
Disperse the aldehyde-functionalized nanoparticles in the reaction buffer.
-
Add a solution of this compound in the reaction buffer to the nanoparticle suspension. The concentration of the linker should be optimized to achieve the desired surface density.
-
Incubate the mixture with gentle agitation for 4-24 hours at room temperature.
-
-
Washing:
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.
-
Remove the supernatant and wash the nanoparticles several times with the reaction buffer and then with a storage buffer (e.g., PBS) to remove excess unreacted linker.
-
-
Conjugation of the Second Molecule:
-
Resuspend the aminooxy-functionalized nanoparticles in a fresh reaction buffer.
-
Add the aldehyde- or ketone-containing molecule to be conjugated.
-
Incubate for another 4-24 hours at room temperature.
-
-
Final Washing and Characterization:
-
Wash the nanoparticles as described in step 3 to remove the unreacted second molecule.
-
Characterize the final functionalized nanoparticles using techniques such as dynamic light scattering (DLS) to assess size and dispersity, and spectroscopic or analytical methods to confirm the conjugation of both molecules.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows involving this compound.
Caption: A typical workflow for bioconjugation using this compound.
Caption: Workflow for dual functionalization of nanoparticles.
Conclusion
This compound is a versatile and valuable tool for researchers engaged in bioconjugation, drug delivery, and materials science. Its well-defined structure, hydrophilicity, and specific reactivity with carbonyls make it an ideal linker for creating stable and functional molecular constructs. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this compound in a variety of research and development settings. As with any chemical methodology, optimization of reaction conditions for specific applications is crucial for achieving the desired outcomes.
References
An In-Depth Technical Guide to the Mechanism of Action of Bis-aminooxy-PEG1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action, applications, and experimental considerations for Bis-aminooxy-PEG1, a homobifunctional crosslinking agent. The content focuses on the underlying chemistry, quantitative data, and procedural workflows relevant to its application in bioconjugation and drug development.
Core Mechanism of Action: Oxime Ligation
This compound is a polyethylene glycol (PEG) derivative featuring an aminooxy group (-O-NH₂) at each terminus of a single ethylene glycol unit. Its mechanism of action is centered on the oxime ligation reaction, a highly efficient and chemoselective process.[1] This reaction occurs between the nucleophilic aminooxy group and an electrophilic carbonyl group (an aldehyde or ketone) on a target molecule.[2][3]
The reaction proceeds via a condensation mechanism, forming a stable C=N oxime bond and releasing a molecule of water.[2] This ligation is considered bioorthogonal, as neither aminooxy nor carbonyl groups are typically reactive with most other functional groups found in biological systems, thus minimizing side reactions.[3]
The formation of oximes is significantly more stable compared to other imine-based linkages, such as hydrazones, particularly at physiological pH. This enhanced stability is crucial for developing robust bioconjugates for in vivo applications.
Quantitative Data: Linkage Stability and Reaction Conditions
The stability of the resulting linkage is a critical parameter in the design of bioconjugates. The oxime bond is significantly more resistant to hydrolysis than related linkages.
Table 1: Comparative Hydrolytic Stability of Bioconjugation Linkages
| Linkage Type | Relative Hydrolysis Rate (k_rel) at pD 7.0 | Equilibrium Constant (K_eq) M⁻¹ | Key Characteristics |
|---|---|---|---|
| Oxime | 1 | >10⁸ | High stability at physiological pH, considered the linkage of choice for stable conjugates. |
| Acetylhydrazone | 300 | 10⁴ - 10⁶ | Less stable than oximes, prone to hydrolysis. |
| Semicarbazone | 160 | - | More stable than simple hydrazones but less stable than oximes. |
| Methylhydrazone | 600 | 10⁴ - 10⁶ | Significantly less stable than oximes, highly susceptible to hydrolysis. |
Table 2: Typical Reaction Conditions for Oxime Ligation
| Parameter | Condition | Notes |
|---|---|---|
| pH | 6.5 - 7.5 | Optimal for most bioconjugation applications to maintain protein integrity. Slower reaction rates than at acidic pH. |
| ~4.5 | Advantageous for faster, uncatalyzed reactions, but may not be suitable for all biomolecules. | |
| Temperature | 4°C to Room Temperature | Reaction can proceed at 4°C for sensitive proteins over a longer duration (12-24h) or at room temperature for 2-4 hours. |
| Catalyst (Optional) | Aniline or aniline derivatives (1-100 mM) | Significantly accelerates the reaction rate at neutral pH, allowing for lower reactant concentrations. |
| Reactant Molar Ratio | 10-50 fold molar excess of aminooxy reagent | Empirically optimized to ensure efficient labeling of the carbonyl-containing molecule. |
Experimental Protocols
Successful use of this compound requires the presence of carbonyl groups on the target molecules. If not naturally present, they must be introduced chemically or enzymatically.
A common strategy for modifying glycoproteins involves the mild oxidation of their carbohydrate moieties.
This protocol provides a generalized method for crosslinking two different proteins (Protein A and Protein B), where at least one is a glycoprotein.
Materials:
-
Protein A (Glycoprotein)
-
Protein B (Glycoprotein or modified to contain carbonyls)
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: Ethylene glycol
-
Desalting columns or dialysis equipment
-
Aniline (optional, as catalyst)
Procedure:
Part 1: Generation of Aldehyde Groups on Proteins
-
Prepare Protein Solutions: Dissolve Protein A and Protein B in separate vials in cold Reaction Buffer to a concentration of 1-10 mg/mL.
-
Prepare Oxidant: Prepare a fresh solution of 100 mM sodium meta-periodate in water.
-
Oxidation: To each protein solution, add 1/10th volume of the 100 mM NaIO₄ solution. For example, add 10 µL of NaIO₄ to 100 µL of protein solution.
-
Incubation: Incubate the reactions for 15-30 minutes on ice, protected from light.
-
Quenching: Quench the oxidation by adding ethylene glycol to a final concentration of ~20-100 mM to consume excess periodate.
-
Purification: Immediately remove excess reagents and exchange the buffer to the Coupling Buffer (pH 7.2-7.5) using a desalting column or dialysis. This step is critical to remove residual oxidant and quenching agents.
Part 2: Crosslinking with this compound
-
Prepare Linker: Dissolve this compound in the Coupling Buffer or DMSO to create a stock solution (e.g., 50-100 mM).
-
Combine Reactants: Mix the purified, oxidized Protein A and Protein B in a single reaction tube. The molar ratio of the proteins can be varied depending on the desired product (e.g., 1:1 for A-B heterodimers).
-
Initiate Ligation: Add the this compound stock solution to the protein mixture. A 10- to 50-fold molar excess of the linker over the total protein concentration is a common starting point.
-
(Optional) Catalysis: To accelerate the reaction, freshly prepared aniline can be added to a final concentration of 10-100 mM.
-
Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or for 12-24 hours at 4°C.
-
Purification: Purify the resulting conjugate mixture to remove unreacted proteins and excess linker. Size-exclusion chromatography (SEC) is often effective for separating the higher molecular weight crosslinked product from monomers.
-
Analysis: Analyze the purified fractions using SDS-PAGE to visualize the formation of the higher molecular weight conjugate. Mass spectrometry can be used for definitive characterization.
Logical Relationship: Homobifunctional Crosslinking
As a homobifunctional linker, this compound contains two identical reactive groups, enabling it to connect two molecules that both present the necessary carbonyl targets. This can lead to the formation of protein-protein conjugates, intramolecular crosslinks, or polymeric networks if multiple carbonyl sites are available on each molecule.
References
A Technical Guide to Protein Modification with Bis-aminooxy-PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of protein modification using bis-aminooxy-PEG linkers, with a focus on Bis-aminooxy-PEG1. It covers the core chemical principles, detailed experimental protocols for introducing the necessary reactive handles into a protein, and the final conjugation step.
Introduction to Bis-aminooxy-PEG Linkers
Bis-aminooxy-PEG linkers are homobifunctional crosslinking reagents used in bioconjugation.[1][2] They consist of two reactive aminooxy (-O-NH₂) groups at either end of a hydrophilic polyethylene glycol (PEG) spacer.[3] While various PEG spacer lengths exist, This compound is a short-chain linker with the chemical formula C₄H₁₂N₂O₃.[4]
The primary utility of these linkers lies in their ability to react with aldehyde or ketone groups to form a highly stable oxime bond (C=N-O).[5] This process, known as oxime ligation, is a cornerstone of chemoselective bioconjugation because the reaction is highly specific to carbonyl groups and does not interfere with other functional groups typically found in proteins, such as amines. This specificity allows for the precise and stable coupling of molecules in complex biological environments.
The Core Chemistry: Oxime Ligation
The fundamental reaction enabling this technology is the condensation of an aminooxy group with an aldehyde or ketone. The reaction proceeds through a nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration to form the stable C=N-O linkage.
This reaction is most rapid at a slightly acidic pH of approximately 4.5; however, it proceeds efficiently at physiological pH (pH 7.0-7.4), which is a significant advantage for biological applications. The reaction rate at neutral pH can be substantially increased by using nucleophilic catalysts, such as aniline or its more efficient and soluble derivatives like m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA).
Key Advantage: Unparalleled Stability
A primary reason for the widespread adoption of oxime ligation is the exceptional hydrolytic stability of the resulting bond when compared to other common linkages like hydrazones or imines. This stability ensures that the conjugate remains intact under physiological conditions, which is critical for applications such as therapeutic drug delivery or in vivo imaging.
Data Presentation: Comparative Stability of Bioconjugation Linkages
The quantitative data below, derived from kinetic studies, highlights the superior stability of the oxime linkage. The rate constants for the hydrolysis of various isostructural conjugates were measured, demonstrating that the oxime bond is several orders of magnitude more resistant to cleavage than common hydrazone bonds.
| Linkage Type | Conjugate Example | Relative Rate of Hydrolysis (krel) | Hydrolytic Stability |
| Oxime | R-CH=N-O-R' | 1 | Very High |
| Semicarbazone | R-CH=N-NH-C(O)NH₂ | 160 | Moderate |
| Acetylhydrazone | R-CH=N-NH-C(O)CH₃ | 300 | Low |
| Methylhydrazone | R-CH=N-NH-CH₃ | 600 | Very Low |
| Data sourced from studies by Kalia and Raines. The relative first-order rate constants (krel) are normalized to the oxime, which has the slowest hydrolysis rate. |
The Two-Stage Experimental Workflow
Successful protein modification with an aminooxy-functionalized reagent is a two-stage process. First, a reactive aldehyde or ketone "handle" must be site-specifically introduced into the target protein. Second, the purified aldehyde-tagged protein is reacted with the bis-aminooxy-PEG linker.
Stage 1 Protocols: Introducing the Carbonyl Handle
Since naturally occurring aldehydes or ketones are rare in proteins, they must be introduced chemically or enzymatically. The choice of method depends on the protein structure and desired location of the modification.
| Method | Target Site | Reagents/System | Key Advantages |
| Periodate Oxidation | N-terminal Serine or Threonine | Sodium periodate (NaIO₄) | Simple, mild reaction conditions; targets the protein terminus away from the core structure. |
| Enzymatic Tagging (FGE) | Engineered Cys-containing peptide tag (e.g., CxPxR) | Formylglycine Generating Enzyme (FGE) | Highly site-specific; can be placed at N-terminus, C-terminus, or internal loops. |
| Unnatural Amino Acid | Any desired site | Evolved tRNA/tRNA synthetase pair | Allows precise placement of a ketone handle (e.g., p-acetylphenylalanine) anywhere in the protein sequence. |
Detailed Protocol 1: Periodate Oxidation of N-terminal Serine
This protocol describes the conversion of an N-terminal serine residue into a glyoxylyl aldehyde, a highly reactive handle for oxime ligation.
Materials:
-
Protein with an N-terminal serine (purified in a phosphate-free buffer, e.g., HEPES or acetate).
-
Sodium meta-periodate (NaIO₄) solution (e.g., 20 mM in reaction buffer).
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Desalting column (e.g., PD-10) for purification.
Methodology:
-
Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Reaction Setup: Add the NaIO₄ solution to the protein solution to achieve a final periodate concentration of 1-2 mM.
-
Incubation: Incubate the reaction mixture in the dark (periodate is light-sensitive) for 20-30 minutes at room temperature.
-
Purification: Immediately after incubation, remove excess periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with the buffer for the subsequent ligation step (e.g., 100 mM acetate buffer, pH 4.5).
-
Confirmation: The protein now contains an N-terminal aldehyde and is ready for the ligation step. Modification can be confirmed by mass spectrometry (observing a mass decrease corresponding to the loss of the serine side chain).
Stage 2 Protocol: Oxime Ligation with this compound
This protocol details the final conjugation step to covalently link the aldehyde-modified protein with this compound.
Materials:
-
Aldehyde-tagged protein (from Stage 1).
-
This compound.
-
Ligation Buffer: 100 mM Sodium Acetate, pH 4.5 (or PBS, pH 7.4 if a catalyst is used).
-
(Optional) Catalyst: Aniline or m-phenylenediamine (mPDA) stock solution (e.g., 1 M in DMSO).
Methodology:
-
Reagent Preparation: Dissolve this compound in the Ligation Buffer. A 10 to 50-fold molar excess of the linker over the protein is typically used.
-
Ligation Reaction: Add the this compound solution to the aldehyde-tagged protein.
-
(Optional) Catalysis: If performing the reaction at neutral pH, add the catalyst to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction for 2-12 hours at room temperature or 4°C. Reaction progress can be monitored by SDS-PAGE (observing a shift in molecular weight) or mass spectrometry. Reaction times can be as short as 5-10 minutes with efficient catalysts.
-
Purification: Remove excess linker and catalyst using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: The final conjugate should be characterized by SDS-PAGE, mass spectrometry, and functional assays to confirm successful ligation and retained protein activity.
Visualization: Protein Crosslinking with a Bis-aminooxy Linker
The bifunctional nature of this compound allows it to act as a crosslinker, either joining two separate protein molecules (intermolecular) or bridging two different sites on the same protein (intramolecular).
Conclusion
Protein modification using bis-aminooxy-PEG linkers via oxime ligation is a robust and highly specific strategy for creating stable bioconjugates. Its primary strengths are the chemoselectivity of the reaction and the hydrolytic stability of the resulting bond. For beginners, the critical first step is the successful and site-specific introduction of a carbonyl handle into the target protein. By following the detailed protocols and understanding the underlying chemistry, researchers can effectively leverage this powerful tool for a wide range of applications in drug development, diagnostics, and fundamental science.
References
- 1. Homobifunctional PEG - ADC Linkers | AxisPharm [axispharm.com]
- 2. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 3. Bis-(Aminooxy)-PEG | Aminooxy-PEG-Aminooxy | AxisPharm [axispharm.com]
- 4. This compound, 93460-33-4 | BroadPharm [broadpharm.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
The Role of PEG Linkers in Antibody-Drug Conjugate Development: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component covalently connecting these two moieties, profoundly influences the ADC's therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have become instrumental in optimizing ADC performance. This technical guide provides an in-depth exploration of the core principles of PEG linkers in ADC development, detailing their impact on pharmacokinetics, efficacy, and safety. It summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological and experimental processes to serve as a comprehensive resource for professionals in the field.
Introduction: The Critical Role of the Linker in ADC Design
An ADC's efficacy and safety are contingent on a delicate balance of three components: the antibody, the cytotoxic payload, and the linker. The linker's primary role is to ensure the ADC remains stable in systemic circulation, preventing premature release of the payload that could lead to off-target toxicity.[1] Upon internalization into the target cancer cell, the linker must then efficiently release the cytotoxic drug.[2]
The choice of linker chemistry directly impacts several key characteristics of the ADC:
-
Solubility and Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, compromising manufacturing, stability, and in vivo performance.[3]
-
Pharmacokinetics (PK): The linker can influence the ADC's circulation half-life, clearance rate, and overall exposure.[]
-
Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to a single antibody, or DAR, is a critical quality attribute. The linker technology can enable higher, more homogenous DARs.[5]
-
Efficacy and Therapeutic Window: By modulating the above properties, the linker is pivotal in widening the therapeutic window, maximizing on-target efficacy while minimizing systemic toxicity.
Polyethylene Glycol (PEG) as a Linker Moiety
Polyethylene glycol is a polyether compound recognized for its hydrophilicity, biocompatibility, lack of toxicity, and low immunogenicity. These properties make PEG an attractive component for ADC linkers. The incorporation of PEG chains, a process known as PEGylation, offers several distinct advantages in ADC design.
Advantages of PEG Linkers
-
Improved Hydrophilicity: PEG linkers can significantly enhance the water solubility of ADCs, particularly those with hydrophobic payloads. This mitigates the risk of aggregation, even at higher DARs.
-
Enhanced Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the ADC, increasing its hydrodynamic radius. This "shielding" effect reduces renal clearance and can protect the ADC from proteolytic degradation, leading to a prolonged plasma half-life and increased tumor accumulation.
-
Reduced Immunogenicity: The PEG chain can mask potential epitopes on the payload or linker, potentially reducing the immunogenicity of the ADC.
-
Higher Drug Loading: By improving the solubility and stability of the conjugate, PEG linkers enable the development of ADCs with higher DARs without the aggregation issues seen with purely hydrophobic linkers.
Types of PEG Linkers
PEG linkers can be categorized based on their structure and dispersity:
-
Linear vs. Branched: Linear PEGs are straight chains with functional groups at one or both ends. Branched or multi-arm PEGs have multiple chains extending from a central core, which can offer superior shielding effects and allow for the attachment of multiple payload molecules per conjugation site.
-
Monodisperse vs. Polydisperse: Polydisperse PEGs are a mixture of chains with a range of molecular weights. Monodisperse, or discrete PEG (dPEG®), linkers consist of a single, defined PEG chain length. This uniformity leads to more homogeneous ADCs with improved batch-to-batch reproducibility and potentially better safety profiles.
Data-Driven Insights: Impact of PEG Linker Properties on ADC Performance
The length and architecture of the PEG linker are critical design parameters that must be empirically optimized for each specific antibody, payload, and target combination.
Quantitative Analysis of PEG Linker Length
The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on key ADC performance metrics.
Table 1: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity
| Linker Type/Length | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | Reference |
| No PEG (SMCC) | ZHER2-MMAE | NCI-N87 | ~0.1 | |
| PEG4K | ZHER2-PEG4K-MMAE | NCI-N87 | ~0.45 | |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | ~2.2 | |
| PEG0 | Anti-CD30-MMAE | Karpas299 | ~0.1 | |
| PEG2 | Anti-CD30-PEG2-MMAE | Karpas299 | ~0.1 | |
| PEG4 | Anti-CD30-PEG4-MMAE | Karpas299 | ~0.1 | |
| PEG8 | Anti-CD30-PEG8-MMAE | Karpas299 | ~0.1 | |
| PEG12 | Anti-CD30-PEG12-MMAE | Karpas299 | ~0.1 | |
| PEG24 | Anti-CD30-PEG24-MMAE | Karpas299 | ~0.1 |
Observation: The impact of PEG linker length on in vitro potency can be context-dependent. In some cases, very long PEG chains may lead to a reduction in cytotoxicity, potentially due to steric hindrance. However, in other systems, potency is maintained across a range of PEG lengths.
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker Type/Length | ADC Construct | Animal Model | Plasma Half-life (t½) | Clearance (mL/h/kg) | Reference |
| No PEG (SMCC) | ZHER2-SMCC-MMAE | Mouse | 19.6 min | Not Reported | |
| PEG4K | ZHER2-PEG4K-MMAE | Mouse | 49.2 min | Not Reported | |
| PEG10K | ZHER2-PEG10K-MMAE | Mouse | 219.0 min | Not Reported | |
| PEG0 | Homogeneous DAR 8 ADC | Rat | ~15 h | ~0.5 | |
| PEG2 | Homogeneous DAR 8 ADC | Rat | ~20 h | ~0.35 | |
| PEG4 | Homogeneous DAR 8 ADC | Rat | ~30 h | ~0.25 | |
| PEG8 | Homogeneous DAR 8 ADC | Rat | ~40 h | ~0.2 | |
| PEG12 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 | |
| PEG24 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 |
Observation: There is a clear trend of increasing plasma half-life and decreasing clearance with longer PEG chains. Studies suggest a threshold effect, where beyond a certain length (e.g., PEG8), further increases provide diminishing returns on clearance rate improvement.
Table 3: Impact of PEG Linker Length on ADC In Vivo Efficacy
| Linker Type/Length | ADC Construct | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| No PEG (SMCC) | ZHER2-SMCC-MMAE | NCI-N87 | ~40% | |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | >80% | |
| Non-PEGylated | Control ADC | L540cy | 11% | |
| PEG2 | PEGylated ADC | L540cy | 35-45% | |
| PEG4 | PEGylated ADC | L540cy | 35-45% | |
| PEG8 | PEGylated ADC | L540cy | 75-85% | |
| PEG12 | PEGylated ADC | L540cy | 75-85% | |
| PEG24 | PEGylated ADC | L540cy | 75-85% |
Observation: Improved pharmacokinetic properties conferred by longer PEG linkers generally translate to enhanced in vivo anti-tumor efficacy. The prolonged circulation allows for greater accumulation of the ADC at the tumor site.
Visualizing Key Processes in ADC Development
Diagrams generated using Graphviz provide a clear visual representation of complex workflows and biological pathways central to ADC development.
Caption: General structure of a PEGylated Antibody-Drug Conjugate.
Caption: Experimental workflow for ADC development and evaluation.
Caption: Mechanism of action for an MMAE-payload ADC.
Key Experimental Protocols
Reproducible and robust experimental methods are fundamental to ADC development. The following section details representative protocols for key stages of the workflow.
Protocol for Lysine-Based ADC Conjugation using an NHS-PEG-Payload
This protocol describes a common method for conjugating a drug-linker to surface-accessible lysine residues on an antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
NHS-ester activated PEG-linker-payload, dissolved in an anhydrous organic solvent (e.g., DMSO or DMF).
-
Quenching buffer (e.g., 1 M Tris or 1 M Glycine, pH 7.5).
-
Desalting columns or tangential flow filtration (TFF) system for purification.
-
Reaction buffer (PBS, pH 7.2-7.4).
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the reaction buffer (PBS, pH 7.2-7.4) to remove any amine-containing contaminants.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker-Payload Preparation:
-
Immediately before use, dissolve the NHS-PEG-Payload in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). The NHS-ester is moisture-sensitive and hydrolyzes quickly.
-
-
Conjugation Reaction:
-
Calculate the required volume of the linker-payload stock solution to achieve the desired molar excess (e.g., 5-10 fold molar excess over the antibody).
-
Slowly add the linker-payload solution to the stirring antibody solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification:
-
Remove unconjugated linker-payload and reaction byproducts by buffer exchanging the ADC into a suitable formulation buffer (e.g., PBS, pH 7.4) using desalting columns or a TFF system.
-
Protocol for ADC Characterization by Hydrophobic Interaction Chromatography (HIC)
HIC is the gold-standard method for determining the drug-to-antibody ratio (DAR) and assessing the drug-load distribution of an ADC. The method separates ADC species based on the increased hydrophobicity imparted by the conjugated payload.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
ADC sample (~1 mg/mL).
Procedure:
-
System Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject 10-50 µg of the purified ADC sample onto the column.
-
-
Chromatographic Separation:
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm (for the antibody) and at the payload's specific absorbance wavelength, if applicable.
-
-
Data Analysis:
-
The resulting chromatogram will show a series of peaks. The earliest eluting peak corresponds to the unconjugated antibody (DAR=0).
-
Subsequent peaks, eluting at lower salt concentrations, represent ADCs with increasing DARs (e.g., DAR=2, DAR=4, DAR=6, DAR=8 for a cysteine-linked ADC).
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ [(Peak Area of DARn * n)] / Σ [Total Peak Area] where 'n' is the drug load for each species (0, 2, 4, etc.).
-
Mechanism of Action of a Common ADC Payload: MMAE
Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent derived from dolastatin 10. It is a tubulin inhibitor, and its mechanism of action is a multi-step process that is initiated upon ADC internalization.
-
Binding and Internalization: The ADC circulates systemically until its antibody component binds to the target antigen on a cancer cell.
-
Endocytosis and Lysosomal Trafficking: The ADC-antigen complex is internalized via receptor-mediated endocytosis into an endosome, which subsequently fuses with a lysosome.
-
Payload Release: The acidic and highly proteolytic environment of the lysosome cleaves the linker (if it is a cleavable linker, such as one containing a cathepsin-sensitive dipeptide), releasing the active MMAE payload into the cytoplasm.
-
Tubulin Inhibition: Free MMAE binds to tubulin dimers, inhibiting their polymerization into microtubules. This disrupts the dynamic instability of the microtubule network, which is essential for cellular structure and function.
-
Cell Cycle Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a structure critical for chromosome segregation during cell division. This leads to cell cycle arrest in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Conclusion and Future Perspectives
PEG linkers are a versatile and powerful tool in the design of next-generation antibody-drug conjugates. By enhancing hydrophilicity, improving pharmacokinetic profiles, and enabling higher drug loading, PEGylation directly contributes to the development of ADCs with wider therapeutic windows. The choice of PEG linker length and architecture is a critical optimization parameter that requires careful, empirical evaluation. As ADC technology continues to evolve, the rational design of linkers, with PEG moieties playing a central role, will be paramount in creating more effective and safer targeted cancer therapies. Future innovations may focus on novel branched PEG architectures, biodegradable PEG linkers, and the combination of PEG elements with other linker chemistries to further fine-tune ADC performance.
References
- 1. broadpharm.com [broadpharm.com]
- 2. What is an Antibody-Drug Conjugate? [sigmaaldrich.com]
- 3. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
Introduction to oxime ligation chemistry
An In-depth Technical Guide to Oxime Ligation Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract
Oxime ligation is a robust and highly chemoselective bioorthogonal reaction that involves the formation of a stable oxime bond from the condensation of an aminooxy group with an aldehyde or ketone.[1] Its reliability, the stability of the resulting conjugate, and its performance in aqueous media under mild conditions have established it as a cornerstone of bioconjugation.[1][2] This technique has been instrumental in a myriad of applications, including the synthesis of protein-polymer conjugates, peptide dendrimers, glycoconjugates, and hydrogels.[1][3] This technical guide provides a comprehensive overview of the core principles of oxime ligation, including its mechanism, kinetics, and the critical role of catalysis. It further details quantitative data, experimental protocols for key applications, and the expanding scope of this versatile chemical tool in drug development and materials science.
Core Principles of Oxime Ligation
Oxime ligation is a powerful method for covalently linking molecules. The reaction's utility stems from the fact that the reacting functional groups, aminooxy moieties and carbonyls (aldehydes or ketones), are generally absent from biological systems, thus preventing unwanted side reactions with native biomolecules.
The Reaction
The fundamental reaction involves a nucleophilic attack of the aminooxy group (R-O-NH₂) on an electrophilic carbonyl carbon (of an aldehyde or ketone). This process forms a stable oxime (C=N-O) linkage, releasing a molecule of water as the sole byproduct. The resulting oxime bond is significantly more stable against hydrolysis at physiological pH compared to analogous imine or hydrazone bonds, making it ideal for creating long-lasting bioconjugates.
Reaction Mechanism and pH Dependence
The formation of an oxime proceeds through a two-step mechanism involving a tetrahedral hemiaminal intermediate. The reaction is highly pH-dependent. Under acidic conditions (optimally pH 4-5), the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and accelerates the initial nucleophilic attack by the aminooxy group. However, at very low pH, the aminooxy nucleophile itself becomes protonated and thus unreactive. Therefore, a mildly acidic pH strikes a balance, ensuring a sufficient concentration of the reactive nucleophile while still activating the carbonyl group. While the reaction is slower at neutral pH, this can be overcome through the use of catalysts.
Catalysis of Oxime Ligation
To accelerate oxime ligation, particularly for time-sensitive applications or at neutral pH (around 7.0), nucleophilic catalysts are employed. Aniline and its derivatives are the most common and effective catalysts. The catalyst works by first reacting with the carbonyl compound to form a protonated Schiff base. This intermediate is significantly more reactive towards the aminooxy nucleophile than the original carbonyl group, dramatically increasing the rate of the reaction. Studies have shown that aniline can increase reaction rates by up to 40-fold at neutral pH and 400-fold at pH 4.5. More soluble and potent catalysts, such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA), have been developed, offering even greater rate enhancements, sometimes achieving complete ligation within minutes.
Quantitative Analysis of Reaction Kinetics
The efficiency of oxime ligation is highly dependent on the reactants, catalyst, and pH. Aromatic aldehydes are generally more reactive than ketones. The choice of catalyst and its concentration are critical for achieving rapid conjugation, especially at physiological pH. The following table summarizes key kinetic data from various studies, providing a comparative look at reaction rates under different conditions.
| Aldehyde/Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Second-Order Rate Constant (k) | Reference |
| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 8.2 M⁻¹s⁻¹ | |
| Citral | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | 10.3 M⁻¹s⁻¹ | |
| Citral | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | 27.0 M⁻¹s⁻¹ | |
| Citral | Aminooxy-dansyl | m-Phenylenediamine (500 mM) | 7.3 | >100 M⁻¹s⁻¹ | |
| Aldehyde-GFP | Dansylated aminooxy | Aniline (100 mM) | 7.0 | Minimal conversion | |
| Aldehyde-GFP | Dansylated aminooxy | m-Phenylenediamine (750 mM) | 7.0 | Complete in 90s | |
| Aldehyde-Protein | Aminooxy-PEG | None | 7.0 | Base rate (1x) | |
| Aldehyde-Protein | Aminooxy-PEG | Aniline (10 mM) | 7.0 | ~6x faster | |
| Aldehyde-Protein | Aminooxy-PEG | p-Phenylenediamine (10 mM) | 7.0 | 120x faster |
Key Applications and Methodologies
The bioorthogonality and stability of the oxime linkage have made it a widely adopted tool in chemical biology, drug development, and materials science.
Bioconjugation and Protein Labeling
Oxime ligation is frequently used for the site-specific modification of proteins and peptides. This requires the introduction of a carbonyl or aminooxy group into the biomolecule, which can be achieved through solid-phase peptide synthesis with unnatural amino acids or by post-translational modification of specific residues. The modified protein can then be conjugated with a payload, such as a fluorescent dye, a drug molecule, or a polymer like polyethylene glycol (PEG).
Hydrogel Formation
Hydrogels are water-swollen polymer networks with applications in tissue engineering and drug delivery. Oxime ligation provides an excellent method for crosslinking polymer chains to form hydrogels under biocompatible conditions. For instance, multi-arm PEG molecules functionalized with either aldehydes or aminooxy groups can be mixed to form a stable hydrogel network. The gelation kinetics can be precisely controlled by adjusting pH, catalyst concentration, and light exposure (if using photocaged reactants), allowing for the encapsulation of live cells.
Targeted Drug Delivery
In drug development, oxime ligation can be used to assemble peptide-drug conjugates (PDCs). A targeting peptide (homing device) can be linked to a cytotoxic drug via an oxime bond. This strategy allows for the selective delivery of the drug to cancer cells, for example, reducing systemic toxicity. The stability of the oxime linkage ensures the integrity of the conjugate in circulation.
Detailed Experimental Protocols
The following protocols provide generalized methodologies for common applications of oxime ligation. Researchers should optimize concentrations, reaction times, and purification methods for their specific system.
Protocol: Aniline-Catalyzed Labeling of an Aldehyde-Functionalized Peptide
This protocol describes the fluorescent labeling of a peptide containing an aldehyde group with an aminooxy-functionalized dye.
-
Reagent Preparation:
-
Prepare a 1 M stock solution of aniline in DMSO.
-
Prepare a 10 mM stock solution of the aldehyde-functionalized peptide in 0.3 M sodium phosphate buffer, pH 7.0.
-
Prepare a 20 mM stock solution of the aminooxy-functionalized fluorescent dye (e.g., Aminooxy-Alexa Fluor® 488) in DMSO.
-
-
Ligation Reaction:
-
In a microcentrifuge tube, combine 50 µL of the peptide solution (final concentration ~100 µM) and the appropriate volume of phosphate buffer.
-
Add the aniline stock solution to a final concentration of 100 mM.
-
Initiate the reaction by adding the aminooxy-dye stock solution to a final concentration of ~120 µM (a slight excess).
-
Vortex briefly and allow the reaction to proceed at room temperature for 1-2 hours. For slower reactions or lower concentrations, this may extend to several hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by taking aliquots at various time points and analyzing them via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Once the reaction is complete, purify the labeled peptide from excess dye and catalyst using a size-exclusion chromatography column (e.g., NAP-5) or preparative RP-HPLC.
-
-
Analysis:
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS).
-
Protocol: Photomediated Oxime Hydrogel Formation for Cell Encapsulation
This protocol is based on the use of a photocaged aminooxy-PEG crosslinker and an aldehyde-PEG crosslinker.
-
Reagent Preparation:
-
Prepare sterile, stock solutions of multi-arm PEG-aldehyde and multi-arm PEG-photocaged-aminooxy in a biocompatible buffer (e.g., PBS, pH 7.4). The final total polymer concentration is typically between 5-10% (w/v).
-
Prepare a sterile 100 mM stock solution of aniline catalyst in the same buffer.
-
Resuspend cells to be encapsulated in the PEG-aldehyde solution at the desired density.
-
-
Hydrogel Formation:
-
In a sterile, low-adhesion plate, mix the cell-containing PEG-aldehyde solution with the PEG-photocaged-aminooxy solution and the aniline catalyst (final concentration 10 mM).
-
Pipette the final precursor solution into the desired mold or culture well.
-
Expose the solution to near-UV light (e.g., 365 nm at 10 mW/cm²) for several minutes to cleave the photocage and initiate gelation. The required exposure time will depend on light intensity and reagent concentrations.
-
Once gelation is complete, wash the hydrogel with fresh culture medium to remove any unreacted components.
-
-
Analysis:
-
Assess hydrogel mechanical properties using rheometry.
-
Confirm cell viability within the hydrogel using standard assays (e.g., Live/Dead staining).
-
Conclusion and Future Outlook
Oxime ligation has cemented its place as a premier bioconjugation tool due to its high chemoselectivity, mild reaction conditions, and the exceptional stability of the resulting bond. The development of highly efficient catalysts has expanded its utility to time-sensitive applications like radiolabeling and enables rapid reactions at physiological pH. Future innovations will likely focus on developing even faster and more biocompatible catalytic systems and expanding the toolkit of functional groups to allow for increasingly complex and multifunctional molecular constructs. The continued application of oxime ligation will undoubtedly fuel further advances in targeted therapeutics, advanced biomaterials, and our fundamental understanding of complex biological systems.
References
An In-Depth Technical Guide to Bis-aminooxy-PEG1 as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
The linker component of a PROTAC is far from a passive spacer; it plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of the molecule. The length, rigidity, and chemical composition of the linker dictate the spatial orientation of the POI and the E3 ligase, which is crucial for efficient ubiquitination.[3] Among the various types of linkers, polyethylene glycol (PEG) chains are frequently employed due to their ability to enhance solubility and modulate cell permeability.
This guide focuses on a specific type of PEG linker, Bis-aminooxy-PEG1, and its application in PROTAC synthesis through oxime ligation, a highly efficient and chemoselective conjugation method.
This compound: A Bifunctional Linker for Oxime Ligation
This compound is a short polyethylene glycol linker functionalized with an aminooxy group at both ends. This bifunctional nature allows it to react with two separate molecules containing aldehyde or ketone functionalities, forming stable oxime bonds. This specific reactivity makes it an ideal candidate for constructing PROTACs where the POI ligand and the E3 ligase ligand are functionalized with corresponding carbonyl groups.
The core of this approach lies in the "split PROTAC" or modular strategy, where warheads for the target protein and ligands for the E3 ligase are synthesized with reactive handles (aldehydes or alkoxyamines) that can be readily coupled. This modularity allows for the rapid assembly and screening of a library of PROTACs with varying linker lengths and attachment points to identify the most effective degrader.
Synthesis and Experimental Protocols
The synthesis of PROTACs using a bis-aminooxy linker strategy involves the preparation of functionalized ligands and their subsequent ligation. The following protocols are based on the principles described in the literature for oxime ligation in a "split PROTAC" context, adapted for a bifunctional linker like this compound.
General Synthesis Strategy
The overall workflow for synthesizing a PROTAC using this compound involves the following key steps:
-
Synthesis of an Aldehyde-Functionalized POI Ligand: A warhead that binds to the target protein is chemically modified to incorporate an aldehyde group.
-
Synthesis of an Aldehyde-Functionalized E3 Ligase Ligand: A ligand that binds to an E3 ligase (e.g., VHL or Cereblon) is also functionalized with an aldehyde group.
-
Oxime Ligation with this compound: The two aldehyde-functionalized ligands are reacted with the bifunctional this compound linker to form the final PROTAC.
A conceptual workflow for this process is illustrated below:
Detailed Experimental Protocols
Protocol 1: Synthesis of Aldehyde-Functionalized JQ1 (BRD4 Ligand)
This protocol is adapted from the synthesis of similar aldehyde-functionalized warheads.
-
Starting Material: Commercially available (+)-JQ1.
-
Reaction: To a solution of JQ1 in a suitable organic solvent (e.g., DMF), add a linker precursor containing a protected aldehyde and a reactive group (e.g., a halide or a tosylate) that can react with the free amine on JQ1.
-
Deprotection: Following the coupling reaction, deprotect the aldehyde group using standard chemical procedures.
-
Purification: Purify the aldehyde-functionalized JQ1 using high-performance liquid chromatography (HPLC).
Protocol 2: Synthesis of Aldehyde-Functionalized VHL Ligand
This protocol is based on the synthesis of aldehyde-functionalized VHL ligands.
-
Starting Material: A suitable precursor of a VHL ligand (e.g., VH032).
-
Functionalization: Introduce an aldehyde group by reacting the VHL ligand precursor with an appropriate aldehyde-containing building block. This may involve multiple synthetic steps depending on the starting material.
-
Purification: Purify the final aldehyde-functionalized VHL ligand using HPLC.
Protocol 3: Oxime Ligation to form the PROTAC
This protocol describes the final ligation step.
-
Reaction Setup: In a microcentrifuge tube, combine the aldehyde-functionalized POI ligand and the aldehyde-functionalized E3 ligase ligand in a 1:1 molar ratio in a suitable solvent like DMSO.
-
Addition of Linker: Add a 0.5 molar equivalent of this compound to the mixture. The reaction is typically carried out at room temperature.
-
Monitoring the Reaction: The progress of the ligation can be monitored by LC-MS to confirm the formation of the desired PROTAC molecule.
-
Purification: Once the reaction is complete, purify the PROTAC using preparative HPLC.
Protocol 4: Western Blot for Protein Degradation Analysis
This is a general protocol to assess the degradation of the target protein in cells treated with the synthesized PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) and treat them with varying concentrations of the PROTAC for a specified duration (e.g., 12-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the extent of protein degradation relative to the vehicle control.
Data Presentation
The efficacy of PROTACs is typically quantified by their DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) values. The following table summarizes representative degradation data for oxime-linked PROTACs targeting BRD4 and VHL, as reported in the literature.
| PROTAC ID | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| WJ051 | BRD4 | VHL | Not explicitly stated, but showed clear degradation at 1 µM | >50% | HeLa | |
| WJ281 | BRD4 | VHL | Not explicitly stated, but showed clear degradation at 1 µM | >50% | HeLa | |
| WJ287 | BRD4 | VHL | Not explicitly stated, but showed clear degradation at 1 µM | >50% | HeLa | |
| WJ638 | pVHL30 | VHL | ~1 µM | >75% | HeLa |
Signaling Pathways and Visualization
Understanding the signaling pathways in which the target proteins are involved is crucial for predicting the downstream effects of their degradation.
BRD4 Signaling Pathway
BRD4 is a member of the BET family of proteins that plays a key role in transcriptional regulation. It binds to acetylated histones and recruits transcriptional machinery to gene promoters and enhancers, thereby activating the expression of target genes, including the oncogene c-MYC.
VHL Signaling Pathway
The von Hippel-Lindau (VHL) protein is a tumor suppressor that is a component of an E3 ubiquitin ligase complex. Under normoxic conditions, VHL recognizes and targets the alpha subunits of hypoxia-inducible factors (HIFs) for ubiquitination and proteasomal degradation. Loss of VHL function leads to the stabilization of HIF-α and the subsequent activation of hypoxic response genes.
Conclusion
This compound represents a versatile and efficient linker for the synthesis of PROTACs through oxime ligation. The modular "split PROTAC" approach, enabled by such bifunctional linkers, allows for the rapid generation and optimization of potent and selective protein degraders. The detailed protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound and oxime ligation in the exciting field of targeted protein degradation. The continued development of novel linkers and ligation strategies will undoubtedly expand the therapeutic reach of PROTAC technology.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility of Bis-aminooxy-PEG1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the aqueous solubility of Bis-aminooxy-PEG1, a homobifunctional crosslinker pivotal in bioconjugation and drug delivery systems. Understanding the solubility of this reagent is critical for its effective application in forming stable oxime bonds with aldehyde or ketone-containing molecules, a cornerstone of modern biopharmaceutical development. This document summarizes available quantitative data, presents detailed experimental protocols for solubility determination, and visualizes key processes to facilitate reproducible and robust experimental design.
Core Properties of this compound
This compound, also known as O,O'-(oxybis(ethane-2,1-diyl))bis(hydroxylamine), is a short, hydrophilic polyethylene glycol (PEG) linker terminated with two aminooxy groups. The presence of the PEG spacer inherently enhances the water solubility of this crosslinker, a desirable characteristic for reactions conducted in aqueous buffers typical for biological molecules.[1][2][3][4] Its primary utility lies in reacting with carbonyl groups (aldehydes or ketones) to form stable oxime linkages.[1]
Quantitative Solubility Data
| Solvent | Reported Solubility | Conditions | Source |
| Water (H₂O) | 100 mg/mL (734.48 mM) | Requires ultrasonic assistance for dissolution | MedChemExpress |
| Water, DMSO, DCM, DMF | Soluble (qualitative) | Not specified | BroadPharm, BOC Sciences |
Note: The high solubility in water underscores the hydrophilic nature of the PEG-based linker.
Experimental Protocol: Determining Aqueous Solubility of this compound
To empower researchers to validate solubility under their specific experimental conditions (e.g., in a particular buffer system), the following detailed protocol, adapted from the well-established "shake-flask" method, is provided. This method is considered a gold standard for determining the equilibrium solubility of a compound.
Objective:
To determine the equilibrium solubility of this compound in a selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature.
Materials:
-
This compound
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC-grade water and acetonitrile
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in the chosen aqueous buffer to prepare a stock solution of known concentration (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected solubility range.
-
-
Sample Preparation (Equilibration):
-
Add an excess amount of this compound to a known volume of the aqueous buffer in several replicate sealed vials. The excess solid should be clearly visible.
-
Place the vials in a thermostatic shaker incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time required to reach a plateau in concentration.
-
-
Separation of Undissolved Solute:
-
After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.
-
To remove any remaining suspended particles, centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes.
-
-
Sample Analysis:
-
Carefully aspirate the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to ensure no particulate matter is transferred.
-
Dilute the filtered supernatant with the aqueous buffer to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the diluted samples by HPLC-UV. As this compound lacks a strong chromophore, derivatization or use of an alternative detection method like a Corona Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) may be necessary for accurate quantification.
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the detector response against the concentration of the standard solutions.
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of this compound under the tested conditions.
-
Caption: Workflow for determining the aqueous solubility of this compound.
Application in Bioconjugation: A Logical Workflow
The utility of this compound is realized in its application. Its high aqueous solubility facilitates its use in bioconjugation reactions, typically performed in buffered aqueous solutions to maintain the integrity of biomolecules like proteins or antibodies. The following diagram illustrates a typical workflow for conjugating an aldehyde-modified antibody with this compound, followed by the introduction of a second molecule.
References
A Technical Guide to PEGylation with Bis-aminooxy-PEG1
This guide provides an in-depth overview of the core principles, experimental methodologies, and applications of PEGylation utilizing Bis-aminooxy-PEG1. Tailored for researchers, scientists, and professionals in drug development, this document details the underlying chemistry, quantitative aspects, and practical protocols for employing this versatile homobifunctional crosslinker.
Introduction to PEGylation and this compound
PEGylation is a widely adopted strategy in drug development that involves the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules such as proteins, peptides, or small drugs.[1] This modification enhances the pharmacological properties of the parent molecule by increasing its hydrodynamic volume.[1][2] Key advantages of PEGylation include:
-
Increased Serum Half-Life: The larger size of the PEGylated conjugate reduces its rate of renal clearance, prolonging its circulation time in the body.[3][4]
-
Reduced Immunogenicity: The flexible PEG chains can mask epitopes on the molecule's surface, minimizing recognition by the immune system.
-
Enhanced Stability and Solubility: PEGylation can protect molecules from proteolytic degradation and improve the solubility of hydrophobic compounds.
This compound is a homobifunctional PEG derivative featuring two reactive aminooxy groups (-O-NH₂) at either end of a short, hydrophilic PEG spacer. This structure allows it to act as a linker, covalently connecting two molecules that possess available aldehyde or ketone functionalities. The reaction forms a highly stable oxime bond, making it a valuable tool for bioconjugation, hydrogel formation, and the development of complex drug delivery systems.
Core Principle: The Chemistry of Oxime Ligation
The fundamental reaction enabling PEGylation with this compound is the oxime ligation. This reaction is a chemoselective and bioorthogonal process, meaning it proceeds with high specificity under mild, aqueous conditions without interfering with native biological functional groups.
The core reaction involves the nucleophilic attack of the aminooxy group on an electrophilic carbonyl carbon of an aldehyde or ketone. This condensation reaction results in the formation of a stable carbon-nitrogen double bond known as an oxime linkage (-C=N-O-).
Caption: Chemical reaction scheme for oxime ligation.
The oxime bond is significantly more stable against hydrolysis compared to other carbonyl-reactive linkages like hydrazones and imines, making it ideal for creating robust bioconjugates for in vivo applications.
Quantitative Data on Linkage Stability and Reaction Kinetics
The choice of linkage chemistry is critical for the performance of a bioconjugate. The stability of the oxime bond and the kinetics of its formation are key parameters for experimental design.
Comparative Stability of Covalent Linkages
The hydrolytic stability of the oxime linkage is superior to that of hydrazones and imines, particularly under physiological conditions. This enhanced stability is attributed to the higher electronegativity of the oxygen atom in the oxime compared to the nitrogen in a hydrazone, which makes the linkage less susceptible to acid-catalyzed hydrolysis.
| Linkage Type | Relative Hydrolysis Rate (k_rel) | Stability Notes |
| Methylhydrazone | ~600 | Highly susceptible to hydrolysis, especially in acidic conditions. |
| Acetylhydrazone | ~300 | More stable than simple hydrazones but still prone to cleavage. |
| Semicarbazone | ~160 | Offers intermediate stability. |
| Oxime | 1 | Significantly more stable; the preferred choice for stable bioconjugation. |
| Data is based on a comparison of first-order rate constants for the hydrolysis of isostructural conjugates. |
Reaction Kinetics of Oxime Ligation
The formation of an oxime bond is pH-dependent, with optimal rates typically observed in a mildly acidic to neutral pH range (pH 5.5-7.5). Under neutral physiological conditions, the reaction can be slow. To accelerate the reaction, nucleophilic catalysts such as aniline or its derivatives (e.g., m-phenylenediamine) are often employed. These catalysts work by forming a more reactive Schiff base intermediate, which is then displaced by the aminooxy nucleophile.
| Carbonyl Type | Catalyst (Concentration) | Observed Rate Constant (k_obs) | Notes |
| Aldehyde (Citral) | Aniline (25 mM) | 48.6 s⁻¹ M⁻¹ | Aldehydes react significantly faster than ketones. |
| Ketone (2-Pentanone) | Aniline (100 mM) | 0.082 s⁻¹ M⁻¹ | Ketone reactivity is orders of magnitude lower than aldehydes. |
| Aldehyde-Protein | None | Minimal Conversion | Uncatalyzed reactions at neutral pH can be very slow. |
| Aldehyde-Protein | Aniline (100 mM) | Slow, minimal effect | Aniline catalysis can be modest depending on conditions. |
| Aldehyde-Protein | m-PDA (500 mM) | ~90% completion in < 2 hrs | More soluble catalysts like m-phenylenediamine (mPDA) allow for higher concentrations and significantly faster rates. |
| Kinetic data is highly dependent on specific reactants, buffer conditions, and temperature. |
Experimental Protocol for PEGylation
This section provides a generalized protocol for crosslinking a target molecule containing an aldehyde or ketone group using this compound.
Caption: General experimental workflow for PEGylation.
Detailed Methodologies
-
Preparation of Reactants and Buffers:
-
Reaction Buffer: Prepare a suitable buffer, such as phosphate-buffered saline (PBS) or sodium acetate, and adjust the pH to the desired value (typically 6.0-7.5). Amine-containing buffers (e.g., Tris) should be avoided as they can compete in side reactions.
-
Target Molecule: Dissolve the aldehyde or ketone-containing molecule (e.g., protein, peptide) in the reaction buffer to a known concentration.
-
This compound: This reagent is sensitive and should be used promptly after preparation. Dissolve it in the reaction buffer immediately before use to a concentration that will provide a 10- to 50-fold molar excess over the target molecule.
-
-
Conjugation Reaction:
-
Combine the target molecule solution with the freshly prepared this compound solution.
-
If a catalyst is required to accelerate the reaction, add an aniline stock solution to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring. Reaction times can vary from 2 to 24 hours.
-
-
Reaction Monitoring:
-
Periodically take small aliquots from the reaction mixture to monitor its progress.
-
SDS-PAGE: For protein PEGylation, a successful reaction will show a new band at a higher molecular weight corresponding to the PEGylated protein. The disappearance of the original protein band indicates reaction completion.
-
HPLC: Reversed-phase or size-exclusion chromatography can be used to separate the PEGylated product from the unreacted starting material.
-
-
Purification of the PEGylated Conjugate:
-
Once the reaction is complete, the PEGylated product must be purified from excess this compound and other reagents.
-
Size-Exclusion Chromatography (SEC): This is the most common method, effectively separating the larger PEGylated conjugate from smaller, unreacted components.
-
Dialysis: For large protein conjugates, dialysis against the storage buffer can remove small molecule impurities.
-
-
Characterization of the Final Product:
-
It is crucial to characterize the final product to confirm the degree of PEGylation and purity.
-
SDS-PAGE: Confirms the increase in molecular weight.
-
Mass Spectrometry (MS): Provides the exact molecular weight of the conjugate, confirming the number of PEG linkers attached.
-
SEC-MALS (Multi-Angle Light Scattering): Determines the absolute molar mass and size of the conjugate in solution.
-
References
Bis-aminooxy-PEG1: A Technical Guide for Bioconjugation in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-aminooxy-PEG1 is a homobifunctional crosslinker that plays a critical role in modern biopharmaceutical research and development. Its structure, featuring two terminal aminooxy groups connected by a short polyethylene glycol (PEG) linker, enables the covalent attachment of various molecules through a highly selective and stable oxime ligation. This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its application in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), and the underlying mechanisms of action.
Core Properties of this compound
The utility of this compound as a linker is defined by its chemical and physical properties. These characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 93460-33-4 | [1][2][][4] |
| Molecular Formula | C4H12N2O3 | [1] |
| Molecular Weight | 136.15 g/mol | |
| Appearance | Pale Yellow or Colorless Oily Matter | |
| Solubility | Soluble in Water, DMSO, DMF, DCM | |
| Storage | Short term (days to weeks) at 2-8°C; Long term (months to years) at -20°C |
Mechanism of Action: Oxime Ligation
The primary application of this compound revolves around the principle of oxime ligation. This bioorthogonal reaction involves the condensation of an aminooxy group with an aldehyde or ketone to form a stable oxime bond. This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for the conjugation of sensitive biological molecules such as proteins and antibodies. The reaction proceeds efficiently in a slightly acidic environment (pH 4.5-5.5) and can be catalyzed by nucleophilic catalysts like aniline to enhance the reaction rate.
Experimental Protocols
The following sections provide detailed methodologies for the application of this compound in the development of ADCs and PROTACs.
Preparation of Aldehyde- or Ketone-Functionalized Proteins
Prior to conjugation with this compound, the protein of interest (e.g., a monoclonal antibody) must be functionalized to introduce a reactive carbonyl group (aldehyde or ketone). Several methods can be employed for this purpose:
-
Periodate Oxidation of Glycans: The carbohydrate moieties of glycoproteins can be gently oxidized with sodium periodate (NaIO4) to generate aldehyde groups on the sugar rings. This method is particularly useful for modifying antibodies in their Fc region, which is often glycosylated.
-
Genetic Incorporation of Unnatural Amino Acids: An unnatural amino acid containing a ketone or aldehyde group, such as p-acetylphenylalanine, can be site-specifically incorporated into the protein's amino acid sequence using amber codon suppression technology.
-
N-terminal Transamination: The N-terminal serine or threonine residue of a protein can be converted to a glyoxylyl group (an aldehyde) using a transamination reaction catalyzed by pyridoxal-5'-phosphate (PLP).
General Protocol for Periodate Oxidation of Antibody Glycans:
-
Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL.
-
Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture in the dark at 4°C for 30-60 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubating for 15 minutes at 4°C.
-
Remove excess periodate and glycerol by buffer exchange using a desalting column or dialysis into a buffer suitable for the subsequent ligation reaction (e.g., 100 mM sodium acetate, pH 5.5).
Oxime Ligation with this compound for ADC Synthesis
This protocol describes the conjugation of a cytotoxic drug (payload) to an aldehyde-functionalized antibody using this compound as a linker. This example assumes a two-step process where the payload is first attached to one end of the linker, and the resulting conjugate is then reacted with the antibody.
Step 1: Conjugation of Payload to this compound
-
The payload molecule must contain a reactive group that can be coupled to one of the aminooxy groups of this compound. If the payload itself does not have a suitable functional group, it may need to be derivatized.
-
React the payload derivative with an excess of this compound in an appropriate organic solvent (e.g., DMF or DMSO). The specific reaction conditions will depend on the chemistry used to attach the payload.
-
Purify the payload-PEG-aminooxy conjugate using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Step 2: Ligation to the Aldehyde-Functionalized Antibody
-
Dissolve the purified payload-PEG-aminooxy conjugate in a buffer compatible with the antibody (e.g., 100 mM sodium acetate, pH 5.5).
-
Add the payload-PEG-aminooxy solution to the aldehyde-functionalized antibody at a molar excess (typically 5-20 fold).
-
If desired, add a catalyst such as aniline to a final concentration of 10-20 mM to accelerate the reaction.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.
-
Monitor the progress of the conjugation by techniques such as SDS-PAGE or mass spectrometry.
-
Purify the resulting ADC to remove unreacted payload-linker and unconjugated antibody. This can be achieved using size-exclusion chromatography (SEC) or affinity chromatography.
Synthesis of a PROTAC using this compound
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. This compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand.
General Protocol for PROTAC Synthesis:
-
Synthesize or obtain the target protein ligand and the E3 ligase ligand, each functionalized with an aldehyde or ketone group.
-
In a suitable reaction vessel, dissolve one of the functionalized ligands (e.g., the target protein ligand) in an appropriate solvent (e.g., DMF).
-
Add a slight excess (e.g., 1.1 equivalents) of this compound to the solution.
-
Incubate the reaction to form the ligand-PEG-aminooxy intermediate. Monitor the reaction by LC-MS.
-
Purify the intermediate by preparative HPLC.
-
Dissolve the purified intermediate in a suitable solvent and add the second functionalized ligand (the E3 ligase ligand).
-
Incubate the reaction until completion, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
Characterization of the Conjugates
Thorough characterization of the final conjugate is crucial to ensure its quality and efficacy. Key analytical techniques include:
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the drug-to-antibody ratio (DAR) for ADCs.
-
UV/Vis Spectroscopy: Can be used to estimate the DAR if the drug has a distinct absorbance maximum compared to the antibody.
-
High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are used to assess purity, aggregation, and determine the distribution of different drug-loaded species.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the conjugation and assess the purity of the conjugate.
-
Functional Assays: To confirm that the biological activity of the antibody (e.g., antigen binding) and the payload (e.g., cytotoxicity) are retained after conjugation.
Visualization of Mechanisms and Workflows
The following diagrams illustrate the key processes involving this compound.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of action for a PROTAC.
Caption: A general experimental workflow for bioconjugation.
Conclusion
This compound is a versatile and valuable tool for researchers in drug development. Its ability to facilitate stable and selective bioconjugation through oxime ligation has made it a key component in the synthesis of advanced therapeutics such as ADCs and PROTACs. The protocols and mechanisms outlined in this guide provide a comprehensive foundation for the successful application of this compound in the laboratory, empowering scientists to develop novel and effective targeted therapies.
References
A Comprehensive Technical Guide to the Safety and Handling of Bis-aminooxy-PEG1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties, safety considerations, and handling procedures for Bis-aminooxy-PEG1, a bifunctional crosslinker pivotal in bioconjugation and drug development. The information is intended to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
This compound, also known as 1,2-Bis(aminooxy)ethane, is a short, hydrophilic polyethylene glycol (PEG) linker containing two terminal aminooxy groups. These reactive moieties enable the covalent conjugation of molecules containing aldehyde or ketone functionalities through the formation of a stable oxime bond. This specific and efficient ligation chemistry is a cornerstone of modern bioconjugation techniques, including the development of antibody-drug conjugates (ADCs).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C4H12N2O3 | Multiple Suppliers |
| Molecular Weight | ~136.15 g/mol | Multiple Suppliers |
| CAS Number | 93460-33-4 | Multiple Suppliers |
| Appearance | Varies (typically a solid or oil) | General knowledge |
| Solubility | Soluble in water and common organic solvents such as DMSO and DMF. | BroadPharm |
| Purity | Typically >95% | Multiple Suppliers |
Safety and Toxicology
There is currently no available quantitative toxicological data for this compound. Researchers should handle this compound with the assumption that it is potentially harmful if ingested, inhaled, or absorbed through the skin.
Table 2: Hazard Identification and Recommended Precautions (Based on Related Compounds)
| Hazard | Description | Recommended Precautions |
| Acute Toxicity | No data available. | Avoid ingestion, inhalation, and direct skin contact. |
| Skin Corrosion/Irritation | Not expected to be a primary irritant. | Wear protective gloves and a lab coat. |
| Eye Damage/Irritation | May cause eye irritation. | Wear safety glasses or goggles. |
| Respiratory Sensitization | No data available. | Handle in a well-ventilated area or a chemical fume hood. |
| Carcinogenicity | No data available. | N/A |
Handling and Storage
The aminooxy groups in this compound render the molecule highly reactive and sensitive. Proper handling and storage are critical to maintain its integrity and ensure user safety.
Key Handling Considerations:
-
Reactivity: Aminooxy compounds are known for their high reactivity. It is strongly recommended to use this compound immediately upon receipt, ideally within one week.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate aerosols or dust, a chemical fume hood is recommended.
-
Cross-contamination: Avoid contact with aldehydes and ketones outside of the intended reaction, as this will consume the reactive aminooxy groups.
Storage:
-
Temperature: Store at -20°C in a tightly sealed container.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from air and moisture.
Experimental Protocols
General Handling and Preparation of Stock Solutions
This protocol outlines the general steps for handling this compound and preparing it for use in a bioconjugation reaction.
Caption: Workflow for preparing this compound stock solutions.
Methodology:
-
Equilibration: Remove the this compound vial from the -20°C freezer and allow it to equilibrate to room temperature before opening. This prevents condensation of moisture into the reagent.
-
Dispensing: In a controlled environment with low humidity, quickly weigh the desired amount of the reagent. Due to its reactivity, minimize its exposure to the atmosphere.
-
Dissolution: Dissolve the weighed this compound in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution.
-
Storage of Stock Solution: If not for immediate use, the stock solution should be stored at -20°C under an inert gas. Use a syringe with a non-coring needle to withdraw the required amount for experiments to maintain the inert atmosphere.
Oxime Ligation with an Aldehyde-Containing Molecule
This protocol provides a general method for the conjugation of this compound to a molecule containing an aldehyde group.
Caption: Experimental workflow for oxime bond formation.
Methodology:
-
Prepare Reactants:
-
Prepare a solution of the aldehyde-containing molecule in an appropriate amine-free buffer with a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline).
-
Prepare the this compound stock solution as described in section 4.1.
-
-
Reaction:
-
Add the this compound stock solution to the solution of the aldehyde-containing molecule. The molar ratio will depend on the specific application and whether a cross-linked or singly-conjugated product is desired.
-
For some reactions, the addition of a catalyst such as aniline can accelerate the rate of oxime bond formation.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The optimal reaction time may vary and should be determined empirically.
-
-
Purification:
-
Remove the excess, unreacted this compound and other small molecules from the reaction mixture.
-
Purification can be achieved using techniques such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the nature of the conjugated product.
-
Logical Relationships in Safety and Handling
The following diagram illustrates the logical flow of considerations for the safe handling of this compound, from procurement to disposal.
Caption: Decision-making flowchart for safe handling of this compound.
Conclusion
This compound is a valuable tool in bioconjugation, but its reactive nature necessitates careful handling and storage. While it is not classified as a hazardous material based on data from similar compounds, the lack of specific safety and toxicological data warrants the use of standard laboratory precautions and appropriate personal protective equipment. By following the guidelines outlined in this document, researchers can safely and effectively utilize this compound in their experimental workflows.
References
An In-depth Technical Guide to the Discovery and Synthesis of Aminooxy-PEG Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of aminooxy-polyethylene glycol (PEG) compounds, covering their discovery, synthesis, and application in bioconjugation. The unique reactivity of the aminooxy group towards aldehydes and ketones to form stable oxime linkages has positioned these linkers as invaluable tools in drug delivery, protein modification, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to Aminooxy-PEG Compounds
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly soluble polymer that is widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The process of covalently attaching PEG chains to a molecule, known as PEGylation, can enhance drug solubility, increase in vivo stability by protecting against enzymatic degradation, and prolong circulation half-life by reducing renal clearance.[1][]
Aminooxy-PEG derivatives are a class of heterobifunctional linkers that feature an aminooxy group (-ONH₂) at one terminus and another functional group at the other.[3][4] The aminooxy group undergoes a highly specific and efficient chemoselective ligation with aldehydes or ketones to form a stable oxime bond.[5] This reaction is orthogonal to most biological functional groups, allowing for precise bioconjugation under mild aqueous conditions.
Synthesis of Aminooxy-PEG Compounds
The synthesis of aminooxy-PEG compounds typically involves the modification of a PEG polymer with appropriate functional groups. Often, a Boc-protected (tert-butyloxycarbonyl) aminooxy precursor is used to prevent unwanted side reactions during the introduction of the second functional group.
General Synthesis Strategy for Heterobifunctional Aminooxy-PEG
A common synthetic route involves starting with a PEG diol and sequentially modifying each terminus. One hydroxyl group is activated, often by tosylation or mesylation, allowing for its conversion to the desired functional group (e.g., azide, protected amine). The remaining hydroxyl group is then converted to a protected aminooxy group. Alternatively, a heterobifunctional PEG with a hydroxyl group and another functional group can be used as a starting material.
Quantitative Data on Aminooxy-PEG Synthesis and Ligation
The following tables summarize key quantitative data related to the synthesis and reactivity of aminooxy-PEG compounds, compiled from various sources.
Table 1: Synthesis Yields of Representative Aminooxy-Functionalized Linkers
| Compound/Reaction Step | Starting Material | Reagents | Overall Yield (%) | Reference(s) |
| N-[4-(aminooxy)butyl]maleimide | N-hydroxyphthalimide | 1. 1,4-Dibromobutane2. Maleimide, K₂CO₃3. Hydrazine | 18% (7 steps) | |
| N-[4-(aminooxy)butyl]maleimide | N-(4-monomethoxytrityl)hydroxylamine | 1. 1-Bromo-4-chlorobutane2. Maleimide, K₂CO₃3. TFA | 29% (5 steps) | |
| α,ω-Diamino PEG | α,ω-Dihydroxy PEG | 1. Methanesulfonyl chloride, TEA2. NaN₃3. Zn, NH₄Cl | >98% end-group conversion | |
| PCL-PEG-Maleimide | PCL-PEG-OH | 1. Maleimidopropionyl chloride2. TEA | 87% |
Table 2: Kinetic Data for Oxime Ligation with Aminooxy Compounds
| Aldehyde/Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Observed Rate Constant (kobs, M⁻¹s⁻¹) | Reference(s) |
| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 8.2 | |
| Benzaldehyde | 6-hydrazinopyridyl-peptide | Aniline (100 mM) | 7.0 | 170 | |
| Citral | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | 10.3 | |
| Citral | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | 27.0 | |
| Citral | Aminooxy-dansyl | m-Phenylenediamine (500 mM) | 7.3 | >100 | |
| 2-Pentanone | Aminooxy-dansyl | Aniline (100 mM) | 7.5 | 0.082 |
Table 3: Characterization Data for a Representative Aminooxy-PEG Compound
| Compound | Molecular Weight (Da) | 1H NMR (CDCl₃, δ ppm) | Mass Spectrometry | Purity |
| PEG-(NH₂)₂ 10K | ~10,000 | 2.87 (t, —CH₂NH₂), 3.64 (s, PEG backbone) | ESI-MS | >95% |
| PEG-(maleimide)₂ 10K | ~10,000 | 3.64 (s, PEG backbone), 6.70 (s, —CH=CH—) | MALDI-TOF | >95% |
| Aminooxy-PEG-OH 2K | ~2,000 | Data available via provider | ESI-MS | >95% |
Note: Specific spectral data can vary based on the exact PEG length and functional groups. Researchers should refer to the specific product's certificate of analysis for precise data.
Experimental Protocols
Synthesis of Boc-NH-O-PEG-COOH
This protocol describes a general method for the synthesis of a Boc-protected aminooxy PEG carboxylic acid, a versatile intermediate for creating various other heterobifunctional aminooxy-PEG derivatives.
Materials:
-
α-Hydroxy-ω-carboxy-PEG (HO-PEG-COOH)
-
N-(tert-Butoxycarbonyl)aminooxyacetic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Dissolve HO-PEG-COOH (1 eq) and N-(tert-Butoxycarbonyl)aminooxyacetic acid (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., DCM/Methanol).
-
Characterize the final product by ¹H NMR and mass spectrometry.
Site-Specific PEGylation of an Antibody via Glycan Oxidation
This protocol details the conjugation of an aminooxy-PEG derivative to the Fc region of a monoclonal antibody (mAb) by first oxidizing the glycans to generate aldehyde groups.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄)
-
Aminooxy-PEG-Maleimide (or other desired functionality)
-
Reaction Buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Quenching solution (e.g., ethylene glycol)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Analytical instruments (e.g., SDS-PAGE, HPLC, Mass Spectrometer)
Procedure:
Part A: Antibody Oxidation
-
If necessary, perform a buffer exchange to transfer the mAb into the reaction buffer.
-
Cool the mAb solution to 4°C.
-
Add a freshly prepared solution of sodium periodate to the mAb solution to a final concentration of 1-10 mM.
-
Incubate the reaction on ice for 30 minutes, protected from light.
-
Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 10-15 minutes at room temperature.
-
Remove excess periodate and quenching agent by buffer exchange into a neutral pH buffer (e.g., PBS, pH 7.2-7.5) using a desalting column or centrifugal filter.
Part B: Oxime Ligation
-
Dissolve the aminooxy-PEG reagent in a suitable solvent (e.g., DMSO or the conjugation buffer).
-
Add a 10-50 fold molar excess of the aminooxy-PEG solution to the oxidized antibody solution. The optimal ratio should be determined empirically.
-
(Optional) Aniline or its derivatives can be added as a catalyst to a final concentration of 10-100 mM to accelerate the reaction.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Monitor the conjugation efficiency using SDS-PAGE or mass spectrometry.
Part C: Purification and Analysis
-
Purify the resulting antibody-PEG conjugate using SEC to remove unreacted PEG reagent and other small molecules.
-
Analyze the purified conjugate for purity, drug-to-antibody ratio (if applicable), and aggregation using HPLC, SDS-PAGE, and mass spectrometry.
Mandatory Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Aminooxy-PEG linkers are frequently used in the synthesis of PROTACs. These heterobifunctional molecules induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. The diagram below illustrates this pathway.
Caption: PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.
Experimental Workflow: Synthesis of an Aminooxy-PEG-Maleimide Linker
This workflow outlines the key steps for synthesizing a heterobifunctional aminooxy-PEG-maleimide linker, a valuable reagent for conjugating to both aldehydes/ketones and thiols.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterobifunctional PEGs Supplier-Biochempeg.com [biochempeg.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Bis-aminooxy-PEG1 Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of Polyethylene Glycol (PEG) to proteins, known as PEGylation, is a cornerstone strategy in biopharmaceutical development. It offers numerous advantages, including enhanced solubility, increased in vivo stability, prolonged circulation half-life, and reduced immunogenicity.[1] Oxime ligation is a highly efficient and chemoselective method for bioconjugation, forming a stable oxime bond from the reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) under mild, aqueous conditions.[2] This makes it ideal for modifying sensitive biological macromolecules.
This document provides detailed application notes and protocols for the use of Bis-aminooxy-PEG1, a homobifunctional crosslinking reagent. This reagent contains two aminooxy groups connected by a short PEG linker, enabling the covalent dimerization or intramolecular cyclization of proteins that have been functionalized with carbonyl groups. This technique is invaluable for studying protein-protein interactions, creating protein dimers with therapeutic potential, and developing novel antibody-drug conjugates (ADCs).[3][4]
Principle of the Method
The bioconjugation strategy involves two main stages:
-
Introduction of Carbonyl Groups: Aldehyde or ketone functionalities are introduced onto the target protein. A common and site-specific method is the mild oxidation of an N-terminal serine or threonine residue to a glyoxylyl group (an aldehyde) using sodium periodate.[5]
-
Oxime Ligation with this compound: The bifunctional this compound linker is then introduced to react with the engineered carbonyl groups on the protein. Depending on the stoichiometry and reaction conditions, this can result in either intermolecular crosslinking (forming protein dimers or oligomers) or intramolecular crosslinking.
The resulting oxime linkage is significantly more stable than other imine-based linkages, such as hydrazones, particularly at physiological pH.
Quantitative Data Summary
Effective bioconjugation is dependent on carefully controlling reaction parameters. The following tables provide a summary of typical starting conditions and expected outcomes for the key steps in the protocol.
Table 1: Sodium Periodate Oxidation of N-terminal Serine
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can lead to aggregation. |
| Sodium Periodate (NaIO₄) Molar Excess | 2 - 10 fold (over protein) | Use a low molar ratio to minimize side reactions. |
| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 6.5 - 7.5 | Oxidation is efficient at neutral pH. |
| Temperature | 4°C - Room Temperature (22°C) | Lower temperatures are preferred for sensitive proteins. |
| Reaction Time | 15 - 60 minutes | The reaction is typically rapid. |
| Quenching Reagent | 1 M Glycerol (to a final conc. of 15-20 mM) | To consume excess periodate. |
Table 2: this compound Conjugation (Oxime Ligation)
| Parameter | Recommended Range | Notes |
| Protein-Aldehyde Concentration | 0.1 - 5 mg/mL | Influences inter- vs. intramolecular crosslinking. |
| This compound Molar Ratio | 0.5:1 to 10:1 (Linker:Protein) | See Table 3 for controlling dimerization. |
| Reaction Buffer | Phosphate Buffer or Acetate Buffer, pH 6.0 - 7.5 | Optimal pH for uncatalyzed oxime ligation is slightly acidic to neutral. |
| Catalyst (Optional) | Aniline (10-20 mM) | Can significantly accelerate the reaction rate. |
| Temperature | 4°C - Room Temperature (25°C) | Longer incubation at lower temperatures for sensitive proteins. |
| Reaction Time | 2 - 24 hours | Monitor reaction progress by SDS-PAGE or HPLC. |
| Quenching (Optional) | Hydroxylamine (final conc. 10-50 mM) | To cap unreacted aldehyde groups on the protein. |
Table 3: Controlling Intermolecular vs. Intramolecular Crosslinking
| Goal | Protein Concentration | Linker:Protein Molar Ratio | Expected Outcome |
| Intermolecular Crosslinking (Dimerization) | High (> 2 mg/mL) | 0.5:1 to 1:1 | Favors the formation of protein dimers and some higher-order oligomers. |
| Intramolecular Crosslinking (Cyclization) | Low (< 1 mg/mL) | > 5:1 | High linker excess and low protein concentration favor internal crosslinking within a single protein molecule. |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on an N-terminal Serine Protein
This protocol describes the site-specific conversion of an N-terminal serine residue into a glyoxylyl aldehyde.
Materials:
-
Protein with an N-terminal serine residue
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.0
-
Sodium periodate (NaIO₄) stock solution (e.g., 20 mM in Reaction Buffer, freshly prepared and protected from light)
-
Quenching Solution: 1 M Glycerol
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
Procedure:
-
Prepare the protein solution in the Reaction Buffer to a final concentration of 2-5 mg/mL.
-
Cool the protein solution on ice for 5-10 minutes.
-
Add the freshly prepared NaIO₄ stock solution to the protein solution to achieve a final 5-fold molar excess of periodate.
-
Incubate the reaction mixture on ice (4°C) for 30 minutes in the dark.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20 mM. Incubate on ice for an additional 10 minutes.
-
Immediately remove excess periodate, glycerol, and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer for the subsequent conjugation step (e.g., 0.1 M Sodium Acetate, pH 6.5).
-
The resulting protein solution now contains an N-terminal aldehyde group and is ready for conjugation.
Protocol 2: Protein Dimerization with this compound
This protocol outlines the procedure for intermolecular crosslinking of the aldehyde-functionalized protein to form dimers.
Materials:
-
Aldehyde-functionalized protein solution (from Protocol 1)
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 6.5
-
This compound stock solution (e.g., 10 mM in Conjugation Buffer or DMSO)
-
Quenching Solution: 1 M Hydroxylamine, pH 7.0
-
Purification system (e.g., SEC-HPLC)
Procedure:
-
Adjust the concentration of the aldehyde-functionalized protein to >2 mg/mL in the Conjugation Buffer.
-
Add the this compound stock solution to the protein solution to achieve a final molar ratio of 0.5:1 (Linker:Protein). Mix gently.
-
Incubate the reaction mixture at room temperature for 4 hours, or overnight at 4°C with gentle agitation.
-
(Optional) Quench the reaction by adding the Hydroxylamine Quenching Solution to a final concentration of 20 mM and incubate for 30 minutes.
-
Analyze the reaction mixture by SDS-PAGE to observe the formation of a higher molecular weight band corresponding to the protein dimer.
-
Purify the protein dimer from unreacted monomer, linker, and any oligomers using Size Exclusion Chromatography (SEC-HPLC).
Protocol 3: Purification and Analysis by SEC-HPLC
SEC-HPLC is a primary method for separating PEGylated proteins based on their hydrodynamic radius.
Methodology:
-
Column: A suitable SEC column for protein separation (e.g., Agilent AdvanceBio SEC 300Å, or similar).
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detector: UV at 280 nm.
-
Injection Volume: 20-50 µL.
-
Sample Concentration: 1-2 mg/mL.
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the purified conjugation reaction mixture onto the column.
-
Monitor the elution profile. The crosslinked dimer will elute earlier than the monomeric protein due to its larger size. Unreacted PEG linker will elute much later.
-
Collect fractions corresponding to the dimer peak for further characterization.
Protocol 4: Characterization by Mass Spectrometry
Mass spectrometry is essential for confirming the identity and mass of the crosslinked product.
Procedure:
-
Prepare the purified protein dimer sample by buffer exchanging into a volatile buffer (e.g., ammonium acetate) and diluting to an appropriate concentration (e.g., 0.1-0.5 mg/mL).
-
Analyze the sample using ESI-MS (Electrospray Ionization Mass Spectrometry).
-
Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the conjugate.
-
The expected mass will be approximately (2 x Mass of Aldehyde-Protein) + Mass of this compound.
Visualizations
Experimental Workflow
Caption: Workflow for creating protein dimers using this compound.
Application in Probing Signaling Pathways
This compound can be used to artificially dimerize receptor proteins to initiate a downstream signaling cascade, mimicking ligand binding. This is a powerful tool for studying signal transduction.
References
Application Notes and Protocols for Alde-hyde-Aminooxy Reaction (Oxime Ligation)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for performing aldehyde-aminooxy reactions, a cornerstone of bioconjugation and chemical biology. This chemoselective ligation, also known as oxime ligation, forms a stable oxime bond and is widely utilized for the site-specific modification of peptides, proteins, glycoproteins, and other biomolecules.
Introduction
The reaction between an aldehyde and an aminooxy group is a highly efficient and specific conjugation method. It proceeds readily in aqueous environments and is bioorthogonal, meaning it does not interfere with native biological functional groups. The resulting oxime linkage is significantly more stable than the related imine or hydrazone bonds, making it ideal for creating robust bioconjugates for various applications, including drug delivery, diagnostics, and fundamental research.[1][2]
Optimizing reaction conditions is crucial for achieving high yields and reaction rates, particularly when working with sensitive biomolecules at low concentrations. The key parameters influencing the outcome of an oxime ligation are pH, the use of catalysts, the nature of the reactants (aldehyde and aminooxy compound), temperature, and solvent.
Factors Influencing Optimal Reaction Yield
pH
The rate of oxime bond formation is pH-dependent. Historically, mildly acidic conditions (pH 4-5) have been favored to accelerate the reaction.[3][4] However, many biomolecules require neutral or near-neutral pH (6.5-7.5) to maintain their structure and function.[5] At neutral pH, the reaction can be significantly slower, often necessitating the use of a catalyst.
Catalysts
To enhance reaction rates at neutral pH, nucleophilic catalysts are frequently employed. Aniline and its derivatives have been shown to be effective catalysts for oxime ligation. These catalysts form a more reactive Schiff base intermediate with the aldehyde, which is then readily attacked by the aminooxy group.
-
Aniline: A commonly used catalyst that can increase the reaction rate up to 40-fold at neutral pH.
-
Substituted Anilines: Electron-donating substituents on the aniline ring can further enhance catalytic activity. p-Phenylenediamine and m-phenylenediamine have been identified as superior catalysts to aniline, offering significantly faster reaction kinetics even at low millimolar concentrations. m-Phenylenediamine, in particular, has been reported to be up to 15 times more efficient than aniline. 5-Methoxyanthranilic acid (5MA) is another effective catalyst that is soluble in aqueous buffer at pH 7.4.
Reactant Structure
The structure of the aldehyde component significantly impacts the reaction kinetics. Aromatic aldehydes are potent electrophiles and are generally more reactive than ketones. Alkyl aldehydes, such as nonanal, have been shown to react much faster than aryl aldehydes like cinnamaldehyde, especially in the absence of a catalyst.
Temperature
While most oxime ligations are performed at room temperature, increasing the temperature can accelerate the reaction rate. In some cases, particularly with less reactive substrates or for applications requiring very rapid ligation (e.g., radiolabeling), performing the reaction at elevated temperatures (e.g., 75°C) in organic solvents can dramatically shorten reaction times. Conversely, it has been observed that slowly freezing the reaction mixture to -20°C can paradoxically increase the reaction rate by orders of magnitude at neutral pH, offering a catalyst-free method for acceleration.
Quantitative Data Summary
The following tables summarize quantitative data on the aldehyde-aminooxy reaction under various conditions, compiled from the literature.
Table 1: Effect of Catalyst on Oxime Ligation Yield (%)
| Time | Nonanal (No Catalyst) | Nonanal (With 5MA Catalyst) | Cinnamaldehyde (No Catalyst) | Cinnamaldehyde (With 5MA Catalyst) |
| 1 hour | 82.0% | 85.7% | 3.4% | 12.5% |
| 2 hours | 84.9% | 86.2% | 10.4% | 26.1% |
| 5.5 hours | 88.5% | 88.0% | 22.1% | 54.6% |
| 24 hours | 92.7% | 92.2% | 72.4% | 94.6% |
| Reaction Conditions: Room temperature, PBS buffer (pH 7.4). |
Table 2: Second-Order Rate Constants (k₁) for Oxime Ligation
| Aldehyde | Aminooxy Compound | Catalyst | pH | Rate Constant (k₁) M⁻¹s⁻¹ |
| Benzaldehyde | Aminooxyacetyl-peptide | 100 mM Aniline | 7 | 8.2 ± 1.0 |
| Benzaldehyde | 6-Hydrazinopyridyl-peptide | None | 4.5 | 3.0 ± 0.3 |
Experimental Protocols
Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation at Neutral pH
This protocol is a general guideline for the conjugation of an aminooxy-containing molecule to an aldehyde-functionalized biomolecule at neutral pH.
Materials:
-
Aldehyde-functionalized biomolecule
-
Aminooxy-containing molecule
-
Sodium Phosphate Buffer (0.1 M, pH 7.0)
-
Aniline stock solution (e.g., 1 M in DMSO or a compatible solvent)
-
Reaction tubes
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the aldehyde-functionalized biomolecule in the sodium phosphate buffer to a final concentration of 10 µM - 1 mM.
-
Dissolve the aminooxy-containing molecule in the sodium phosphate buffer. A 1.5 to 10-fold molar excess over the aldehyde is recommended.
-
-
Initiate the Reaction:
-
In a reaction tube, combine the aldehyde-functionalized biomolecule and the aminooxy-containing molecule.
-
Add the aniline stock solution to the reaction mixture to achieve a final concentration of 10-100 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by techniques such as RP-HPLC, UV-Vis spectroscopy, or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, the oxime-linked conjugate can be purified from unreacted starting materials and catalyst using standard methods such as dialysis, size-exclusion chromatography, or affinity chromatography, depending on the nature of the product.
-
Protocol 2: Rapid Oxime Ligation in Organic Solvent for Time-Sensitive Applications
This protocol is adapted for applications requiring very fast reaction times, such as the incorporation of short-lived radioisotopes.
Materials:
-
Fmoc-protected aminooxy-functionalized peptide
-
Aldehyde (e.g., D-glucose)
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Aniline
Procedure:
-
Fmoc-Deprotection:
-
Dissolve the Fmoc-protected aminooxy peptide in 30% piperidine in anhydrous DMF (e.g., at 20 mM).
-
Heat the solution at 75°C for 1 minute.
-
Quench the reaction by adding neat TFA (approximately 30% v/v).
-
-
Oxime Ligation:
-
To the quenched deprotection mixture, add a pre-heated solution of aniline (2 equivalents) and the aldehyde (100 equivalents) in anhydrous DMF.
-
Continue heating at 75°C for 5 minutes.
-
-
Quenching and Purification:
-
Quench the reaction with acetone.
-
The product can be purified by RP-HPLC.
-
Visualizations
Caption: Catalyzed Aldehyde-Aminooxy Reaction Mechanism.
Caption: General Experimental Workflow for Oxime Ligation.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Bis-aminooxy-PEG1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, pharmacokinetics, and therapeutic index. This document provides detailed application notes and protocols for the synthesis of ADCs using Bis-aminooxy-PEG1, a short-chain, hydrophilic, and homobifunctional linker.
This compound features two aminooxy groups, which react with aldehyde or ketone functionalities to form stable oxime bonds.[1][2][3] This bioorthogonal ligation chemistry allows for precise and stable conjugation. The short polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacological properties of the conjugate.[4][5] The homobifunctional nature of this compound also offers potential for novel ADC constructs, although this guide will focus on its application as a linker between a single antibody and payload molecule.
Site-specific conjugation is paramount for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to a more predictable and favorable safety and efficacy profile. A common strategy for introducing the required aldehyde groups onto an antibody for reaction with this compound is through the mild periodate oxidation of the glycan moieties present in the Fc region of the antibody.
Data Presentation
The choice of linker can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize comparative data for ADCs synthesized with different linker types. While specific data for this compound is limited, the trends for short, hydrophilic PEG linkers are presented in contrast to hydrophobic or longer PEG linkers.
Table 1: Comparative Physicochemical Properties of ADCs with Different Linkers
| Linker Type | Average DAR Achieved | % Aggregation (by SEC) | Plasma Stability (Half-life) | Reference |
| Short Hydrophilic PEG (e.g., PEG1-like) | 2 - 4 | < 5% | Moderate | |
| Long Hydrophilic PEG (e.g., PEG12, PEG24) | 4 - 8 | < 3% | Long | |
| Hydrophobic Linker (e.g., SMCC) | 2 - 4 | 5 - 15% | Variable |
Table 2: Comparative In Vitro and In Vivo Performance of ADCs
| Linker Type | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Off-target Toxicity | Reference |
| Short Hydrophilic PEG (e.g., PEG1-like) | Potent | High | Low to Moderate | |
| Long Hydrophilic PEG (e.g., PEG12, PEG24) | Potent | Very High | Low | |
| Hydrophobic Linker (e.g., SMCC) | Potent | Moderate to High | Moderate to High |
Experimental Protocols
Detailed methodologies for the key experiments in the synthesis and characterization of an ADC using this compound are provided below.
Protocol 1: Generation of Aldehyde Groups on the Antibody via Periodate Oxidation
This protocol describes the site-specific introduction of aldehyde groups into the glycan structures of a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer: Sodium acetate buffer (50 mM, pH 5.5)
-
Quenching Solution: Glycerol or ethylene glycol
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Buffer Exchange: Exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Oxidation Reaction: Add freshly prepared sodium periodate solution to the antibody solution to a final concentration of 5-20 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at 25°C in the dark.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 20 mM and incubate for 10 minutes at 25°C.
-
Purification: Immediately purify the oxidized antibody from excess reagents using a desalting column equilibrated with a suitable buffer for the subsequent conjugation step (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
Protocol 2: Conjugation of this compound-Payload to the Oxidized Antibody
This protocol details the oxime ligation of an aminooxy-functionalized payload to the aldehyde-containing antibody. It is assumed that the payload has been pre-functionalized with this compound.
Materials:
-
Oxidized monoclonal antibody (from Protocol 1)
-
This compound-payload conjugate
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0
-
Aniline catalyst solution (e.g., 1 M in DMSO)
Procedure:
-
Reactant Preparation: Dissolve the this compound-payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the Conjugation Buffer.
-
Conjugation Reaction: Add the this compound-payload solution to the oxidized antibody solution at a molar excess of 5-20 fold.
-
Catalysis: Add the aniline catalyst to the reaction mixture to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction mixture for 12-24 hours at room temperature with gentle shaking.
-
Purification: Purify the resulting ADC from unreacted payload and other small molecules using Size Exclusion Chromatography (SEC) as described in Protocol 3.
Protocol 3: Purification of the ADC by Size Exclusion Chromatography (SEC)
This protocol is for the purification of the synthesized ADC and the removal of aggregates and unconjugated small molecules.
Materials:
-
Crude ADC solution (from Protocol 2)
-
SEC Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC or FPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the SEC column with the SEC Mobile Phase until a stable baseline is achieved.
-
Sample Preparation: Filter the crude ADC solution through a 0.22 µm filter.
-
Injection and Elution: Inject the filtered sample onto the equilibrated column and elute with the SEC Mobile Phase at a constant flow rate.
-
Fraction Collection: Collect fractions corresponding to the monomeric ADC peak, which typically elutes after any high molecular weight aggregates and before smaller molecules.
-
Pooling and Concentration: Pool the fractions containing the purified ADC and concentrate if necessary using an appropriate centrifugal filter device.
Protocol 4: Characterization of the ADC by Hydrophobic Interaction Chromatography (HIC)
This protocol is for the determination of the drug-to-antibody ratio (DAR) of the purified ADC.
Materials:
-
Purified ADC
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the HIC column with the starting mobile phase conditions (e.g., a mixture of Mobile Phase A and B).
-
Sample Preparation: Dilute the purified ADC in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
Injection and Elution: Inject the sample and elute with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Species with higher DAR are more hydrophobic and will elute later.
-
Data Analysis: Integrate the peak areas for each DAR species (DAR 0, 2, 4, etc.). The average DAR is calculated as the weighted average of the peak areas.
Protocol 5: In Vitro Cytotoxicity Assessment by MTT Assay
This protocol is for evaluating the potency of the purified ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., BT-474 for a HER2-targeting ADC)
-
Complete cell culture medium
-
Purified ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium and add to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis and characterization.
General Mechanism of Action of an ADC
Caption: General mechanism of action of an ADC.
References
Application of Bis-aminooxy-PEG1 in PROTAC Development: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. The linker component of a PROTAC, which connects the target protein ligand and the E3 ligase ligand, is a critical determinant of its efficacy. Bis-aminooxy-PEG1 is a short, hydrophilic, bifunctional linker that offers a unique chemoselective ligation strategy for PROTAC synthesis through the formation of stable oxime bonds. This application note provides a comprehensive overview of the utility of this compound in PROTAC development, including detailed experimental protocols for synthesis, characterization, and cellular evaluation.
Introduction to this compound in PROTACs
This compound is a homo-bifunctional linker featuring two aminooxy groups connected by a single polyethylene glycol (PEG) unit. The presence of the PEG motif enhances the aqueous solubility of the resulting PROTAC, a common challenge in PROTAC design.[1] The terminal aminooxy groups provide a versatile handle for conjugation with aldehyde or ketone functionalities introduced onto the target protein and E3 ligase ligands. This reaction, known as oxime ligation, is highly efficient and proceeds under mild conditions, making it an attractive strategy for the assembly of complex biomolecules like PROTACs.
The key advantage of using this compound lies in the stability of the resulting oxime linkage under physiological conditions. This ensures the integrity of the PROTAC molecule, which is essential for its function in inducing the formation of a stable ternary complex between the target protein and the E3 ligase.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The general mechanism is depicted in the signaling pathway diagram below.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of PROTACs utilizing a this compound linker. These are based on the principles of oxime ligation as described in the literature for "split PROTACs".[2][3][4]
Protocol 1: Synthesis of an Aldehyde-Modified Ligand
This protocol describes the modification of a hypothetical target protein ligand containing a suitable functional group (e.g., a phenol) to introduce an aldehyde functionality.
Materials:
-
Target protein ligand with a phenolic hydroxyl group
-
4-(bromomethyl)benzaldehyde
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the target protein ligand (1.0 eq) in DMF.
-
Add K₂CO₃ (3.0 eq) to the solution and stir at room temperature for 15 minutes.
-
Add 4-(bromomethyl)benzaldehyde (1.2 eq) to the reaction mixture.
-
Stir the reaction at 60°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the aldehyde-modified ligand.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Synthesis of a PROTAC using this compound
This protocol details the two-step synthesis of a PROTAC by sequentially reacting this compound with an aldehyde-modified E3 ligase ligand and then with the aldehyde-modified target protein ligand.
Materials:
-
Aldehyde-modified E3 ligase ligand (e.g., pomalidomide derivative)
-
This compound
-
Aldehyde-modified target protein ligand (from Protocol 1)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure: Step 1: Mono-conjugation of this compound
-
Dissolve the aldehyde-modified E3 ligase ligand (1.0 eq) in anhydrous DMSO.
-
Add a solution of this compound (5.0 eq) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 4 hours to favor the formation of the mono-conjugated product.
-
Monitor the reaction by LC-MS to confirm the formation of the desired intermediate.
-
Use the crude reaction mixture directly in the next step.
Step 2: Formation of the final PROTAC
-
To the crude reaction mixture from Step 1, add the aldehyde-modified target protein ligand (1.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol describes how to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein (e.g., MCF-7 for ERα)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (against the target protein and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated control.
-
To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding the PROTAC.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation.
Experimental Workflow
The overall workflow for the development and evaluation of a PROTAC using this compound is illustrated below.
Caption: Experimental workflow for PROTAC development.
Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). The following table provides a hypothetical example of data for a PROTAC targeting BRD4, synthesized using a this compound linker.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Hypothetical-PROTAC-1 | BRD4 | Pomalidomide | This compound | 25 | >90 | 22Rv1 |
| Control-PROTAC-Alkyl | BRD4 | Pomalidomide | C8 Alkyl | 50 | >90 | 22Rv1 |
| JQ1 (Inhibitor) | BRD4 | - | - | - | No degradation | 22Rv1 |
This is illustrative data. Specific experimental results for a PROTAC using this compound are not currently available in the public domain.
Conclusion
This compound represents a valuable tool for the synthesis of PROTACs, offering a straightforward and efficient conjugation strategy through oxime ligation. The resulting PROTACs benefit from the enhanced solubility imparted by the PEG motif and the stability of the oxime linkage. The protocols and workflows presented here provide a solid foundation for researchers to explore the application of this compound in the development of novel protein degraders. Further studies are warranted to fully elucidate the impact of this specific linker on the pharmacokinetic and pharmacodynamic properties of PROTACs.
References
Site-Specific Protein Modification Using Bis-aminooxy-PEG1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool for enhancing the therapeutic properties of proteins, such as extending their plasma half-life, reducing immunogenicity, and enabling targeted drug delivery. One effective method for achieving site-specific conjugation is through the formation of a stable oxime bond between an aminooxy-functionalized molecule and a protein containing an aldehyde or ketone group. Bis-aminooxy-PEG1 is a homobifunctional crosslinking reagent that contains two aminooxy groups connected by a short polyethylene glycol (PEG) linker. This reagent allows for the site-specific PEGylation or crosslinking of proteins that have been engineered to contain one or more carbonyl functionalities.
The reaction proceeds via a chemoselective ligation, forming a stable oxime linkage under mild, aqueous conditions, which is crucial for maintaining the protein's native structure and function. This document provides detailed application notes and protocols for the use of this compound in site-specific protein modification.
Chemical Principle
The core of this modification strategy is the reaction between the aminooxy group (-O-NH2) of this compound and a carbonyl group (aldehyde or ketone) on the target protein. This reaction, known as an oxime ligation, is highly specific and bioorthogonal, meaning it does not interfere with other functional groups typically found in proteins.
Caption: General scheme of oxime bond formation.
Applications
The use of this compound for protein modification offers several advantages in therapeutic protein development:
-
Extended Plasma Half-Life: The attachment of the hydrophilic PEG chain increases the hydrodynamic radius of the protein, reducing renal clearance and extending its circulation time in the body.
-
Reduced Immunogenicity: The PEGylation can mask epitopes on the protein surface, potentially reducing its immunogenicity.
-
Improved Stability: PEGylation can protect proteins from proteolytic degradation, enhancing their stability.
-
Controlled Crosslinking: The bifunctional nature of this compound allows for the controlled intra- or intermolecular crosslinking of proteins, which can be used to stabilize protein complexes or create protein oligomers with enhanced activity.
Quantitative Data on the Effects of PEGylation
PEGylation has been shown to significantly improve the pharmacokinetic profiles of various therapeutic proteins. The following tables summarize representative data on PEGylation efficiency and the in vivo effects of PEGylation.
Table 1: Representative PEGylation Efficiency
| PEGylation Strategy | Target Residue | Degree of PEGylation (PEG molecules/protein) | Typical Yield (%) | Analytical Methods |
| NHS-ester-PEG | Lysine (random) | 1-5 | 50-80% | MS, HPLC, SDS-PAGE |
| Maleimide-PEG | Cysteine (site-specific) | 1 | >90% | MS, HPLC[1] |
| Aminooxy-PEG | Engineered Aldehyde/Ketone | 1 | >90% | MS, HPLC, SDS-PAGE |
| Aldehyde-PEG | N-terminus (reductive amination) | 1 | 70-90% | MS, CE[1] |
Note: The presented data are typical ranges and can vary significantly depending on the protein, reaction conditions, and the specific PEG reagent used.
Table 2: Comparison of Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Proteins
| Protein | PEG Size (kDa) | Elimination Half-life (Non-PEGylated) | Elimination Half-life (PEGylated) | Fold Increase | Reference |
| rhTIMP-1 | 20 | 1.1 h | 28 h | 25 | [2][3][4] |
| Interferon-α2a | 40 | ~2-3 h | ~77 h | ~25-38 | |
| G-CSF | 20 | ~3.5 h | ~15-80 h | ~4-23 | |
| Proticles | N/A | (Rapid degradation) | Significantly higher blood values at 1h post-injection | N/A |
Note: This table provides representative data from various studies and may not be specific to this compound. The actual pharmacokinetic improvement depends on the protein, PEG size, and conjugation site.
Experimental Protocols
Protocol 1: Site-Specific Introduction of a Carbonyl Group into a Target Protein
To utilize this compound, the target protein must first be modified to contain at least one aldehyde or ketone group. This can be achieved through several methods:
Method A: Enzymatic Modification using Formylglycine Generating Enzyme (FGE)
FGE recognizes a specific consensus sequence (CxPxR) and converts the cysteine residue within this tag into a formylglycine (fGly), which contains an aldehyde group.
Caption: Enzymatic conversion of cysteine to formylglycine.
Materials:
-
Protein containing the FGE recognition sequence
-
Formylglycine Generating Enzyme (FGE)
-
Reaction Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 2 mM CaCl2
-
Copper (II) Sulfate (CuSO4)
Procedure:
-
Dissolve the target protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add CuSO4 to a final concentration of 10 µM.
-
Add FGE to a final concentration of 1 µM.
-
Incubate the reaction mixture at 37°C for 4-16 hours with gentle agitation.
-
Purify the aldehyde-tagged protein using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography) to remove FGE and other reaction components.
-
Confirm the introduction of the aldehyde group using mass spectrometry.
Method B: Oxidation of N-terminal Serine or Threonine
An N-terminal serine or threonine residue can be oxidized with sodium periodate to generate an N-terminal glyoxylyl aldehyde.
Materials:
-
Protein with an N-terminal serine or threonine
-
Oxidation Buffer: 100 mM sodium phosphate, pH 6.0
-
Sodium meta-periodate (NaIO4)
Procedure:
-
Dissolve the protein in the oxidation buffer to a final concentration of 1-10 mg/mL.
-
Add a freshly prepared solution of NaIO4 to a final concentration of 2-10 mM.
-
Incubate the reaction in the dark for 20-30 minutes at 4°C.
-
Quench the reaction by adding glycerol to a final concentration of 20 mM and incubating for 10 minutes at 4°C.
-
Remove excess periodate and glycerol by buffer exchange into the conjugation buffer using a desalting column or dialysis.
Protocol 2: Site-Specific Protein Crosslinking with this compound
This protocol describes the general procedure for crosslinking an aldehyde-tagged protein using this compound. The ratio of this compound to the protein will determine the extent of intermolecular versus intramolecular crosslinking.
Caption: Experimental workflow for protein crosslinking.
Materials:
-
Aldehyde-tagged protein (from Protocol 1)
-
This compound
-
Conjugation Buffer: 100 mM sodium phosphate, pH 6.5-7.0
-
Aniline (optional, as a catalyst)
Procedure:
-
Dissolve the aldehyde-tagged protein in the conjugation buffer to a final concentration of 1-10 mg/mL. The protein concentration can be adjusted to favor either intramolecular (lower concentration) or intermolecular (higher concentration) crosslinking.
-
Dissolve this compound in the conjugation buffer.
-
Add the this compound solution to the protein solution. The molar ratio of this compound to the protein should be optimized. For intermolecular crosslinking, a 0.5:1 to 5:1 molar ratio is a good starting point.
-
(Optional) If a faster reaction is desired, add aniline to a final concentration of 10-100 mM from a freshly prepared stock solution.
-
Incubate the reaction mixture at room temperature for 2-12 hours with gentle agitation.
-
Quench the reaction by adding an excess of a small molecule aldehyde (e.g., acetone) to react with any remaining aminooxy groups.
-
Purify the crosslinked protein from unreacted reagents and byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analyze the purified product to confirm crosslinking and determine the product distribution (e.g., monomer, dimer, multimer).
Protocol 3: Characterization of the PEGylated Protein
A. SDS-PAGE Analysis
SDS-PAGE is a simple and effective method to visualize the increase in molecular weight upon PEGylation.
Procedure:
-
Run samples of the unmodified protein, the reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
The PEGylated protein will migrate slower than the unmodified protein, appearing as a band or a smear at a higher apparent molecular weight.
B. Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the molecular weight of the PEGylated protein, confirming the covalent attachment of the PEG linker and allowing for the determination of the degree of PEGylation.
Procedure:
-
Prepare the purified PEGylated protein sample for MS analysis (e.g., by desalting).
-
Acquire the mass spectrum using an appropriate mass spectrometer (e.g., MALDI-TOF or ESI-QTOF).
-
The mass of the PEGylated protein will be the mass of the unmodified protein plus the mass of the incorporated this compound and any other modifications.
C. High-Performance Liquid Chromatography (HPLC)
HPLC can be used to assess the purity of the PEGylated protein and to separate different PEGylated species.
Procedure:
-
Inject the purified PEGylated protein onto an appropriate HPLC column (e.g., size-exclusion or reversed-phase).
-
Monitor the elution profile using a UV detector.
-
The PEGylated protein should elute as a distinct peak, separated from any remaining unmodified protein or impurities.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | Inefficient aldehyde/ketone formation | Optimize the conditions for aldehyde/ketone introduction. |
| Suboptimal pH for oxime ligation | Ensure the conjugation buffer pH is between 6.5 and 7.0. | |
| Inactive this compound | Use fresh, high-quality reagent. | |
| Protein Precipitation | High concentration of protein or PEG reagent | Perform the reaction at a lower concentration. |
| Protein instability in the conjugation buffer | Screen for a more suitable buffer system. | |
| Formation of Undesired Crosslinked Species | Incorrect protein to PEG ratio | Optimize the molar ratio of this compound to the protein. |
| High protein concentration | For intramolecular crosslinking, use a lower protein concentration. |
Conclusion
Site-specific protein modification using this compound provides a robust and versatile method for developing next-generation protein therapeutics with improved properties. The protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this technology. Careful optimization of the reaction conditions and thorough characterization of the final product are essential for achieving the desired therapeutic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 4. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxime Ligation at Neutral pH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and highly chemoselective bioconjugation reaction used extensively in chemical biology, drug development, and materials science. The reaction forms a stable oxime bond from the condensation of an aminooxy group with an aldehyde or ketone. While traditionally favored at acidic pH (around 4.5), the need to perform this ligation under physiological conditions (neutral pH) is critical for applications involving sensitive biological molecules such as proteins, peptides, and nucleic acids that may be unstable in acidic environments.[1][2] However, the reaction rate at neutral pH is notoriously slow.[1][3]
These application notes provide a comprehensive overview and detailed protocols for performing oxime ligation efficiently at neutral pH. The focus is on catalytic strategies that significantly accelerate the reaction rate, enabling efficient conjugation at low reactant concentrations.[4]
Strategies for Accelerating Oxime Ligation at Neutral pH
Several catalytic systems have been developed to overcome the slow kinetics of oxime ligation at neutral pH. The most prominent and widely adopted methods include:
-
Aniline Catalysis: Aniline and its derivatives act as nucleophilic catalysts, forming a more reactive Schiff base intermediate with the carbonyl compound, which then readily undergoes transimination with the aminooxy species.
-
Substituted Aniline Catalysts: Electron-donating substituents on the aniline ring, such as in p-phenylenediamine and m-phenylenediamine, can further enhance the catalytic activity, leading to significantly faster reaction rates compared to aniline.
-
Boronic Acid-Assisted Ligation: The presence of a boronic acid proximal to a formyl group can lead to exceptionally fast oxime formation at neutral pH, with reported rate constants exceeding 104 M-1s-1.
-
Saline Acceleration: Simple sodium chloride has been shown to accelerate oxime ligation kinetics in a concentration-dependent manner under physiological conditions, offering a biocompatible and straightforward catalytic option.
Quantitative Data on Reaction Kinetics
The following tables summarize the second-order rate constants for oxime ligation under various conditions at or near neutral pH, providing a clear comparison of the efficacy of different catalytic systems.
Table 1: Comparison of Catalysts for Oxime Ligation at Neutral pH
| Catalyst | Aldehyde/Ketone | Aminooxy Compound | pH | Catalyst Conc. (mM) | Rate Constant (k, M-1s-1) | Fold Acceleration vs. Uncatalyzed |
| None | Benzaldehyde | Aminooxyacetyl-peptide | 7.0 | 0 | Slow | 1 |
| Aniline | Benzaldehyde | Aminooxyacetyl-peptide | 7.0 | 100 | 8.2 ± 1.0 | ~40 |
| p-phenylenediamine | Aldehyde-protein | Aminooxy-PEG | 7.0 | 10 | - | 120 vs. uncatalyzed, 19 vs. aniline |
| m-phenylenediamine | Aldehyde-GFP | Dansylated aminooxy | 7.0 | 750 | - | >15 vs. aniline |
| 2-formylphenylboronic acid | - | O-benzylhydroxylamine | 7.2 | - | >10,000 | - |
| NaCl | 4-hydroxybenzaldehyde | (aminooxy)methane | 7.4 | 3000 | - | ~4 |
Note: Direct comparison of all values is challenging due to variations in substrates and specific reaction conditions across different studies. The table aims to provide a general overview of the catalytic efficiencies.
Experimental Protocols
Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation at Neutral pH
This protocol describes a model reaction between an aminooxy-functionalized peptide and a benzaldehyde derivative, catalyzed by aniline.
Materials:
-
Aminooxy-functionalized peptide (e.g., Aminooxyacetyl-peptide)
-
Benzaldehyde derivative
-
Aniline (stock solution in reaction buffer or organic solvent like DMF)
-
Reaction Buffer: 0.1 M Sodium Phosphate buffer, pH 7.0
-
Quenching solution (e.g., acetone)
-
Analytical tools: RP-HPLC, LC-MS
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 M stock solution of aniline in DMF.
-
Prepare 10 mM stock solutions of the aminooxy-peptide and the benzaldehyde derivative in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
780 µL of 0.1 M Sodium Phosphate buffer (pH 7.0)
-
100 µL of 10 mM aminooxy-peptide stock solution (final concentration: 100 µM)
-
100 µL of 10 mM benzaldehyde stock solution (final concentration: 100 µM)
-
-
Initiate the reaction by adding 20 µL of 1 M aniline stock solution (final concentration: 20 mM).
-
-
Reaction Monitoring:
-
Incubate the reaction mixture at room temperature.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an excess of acetone.
-
Analyze the samples by RP-HPLC to monitor the formation of the oxime product and the consumption of the starting materials.
-
-
Data Analysis:
-
Quantify the product formation by integrating the peak area from the HPLC chromatogram.
-
Determine the second-order rate constant by fitting the kinetic data to the appropriate rate equation.
-
-
Purification (Optional):
-
The aniline catalyst and any unreacted starting materials can be removed from the final product by RP-HPLC or size exclusion chromatography.
-
Protocol 2: High-Efficiency Oxime Ligation using p-Phenylenediamine Catalyst
This protocol is adapted for situations requiring faster ligation, particularly for protein modifications.
Materials:
-
Aldehyde-functionalized protein
-
Aminooxy-functionalized molecule (e.g., aminooxy-PEG)
-
p-phenylenediamine (stock solution in reaction buffer)
-
Reaction Buffer: 0.1 M Sodium Phosphate buffer, pH 7.0
-
Analytical tools: SDS-PAGE, LC-MS
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of p-phenylenediamine in the reaction buffer.
-
Prepare a 1 mM stock solution of the aldehyde-functionalized protein in the reaction buffer.
-
Prepare a 10 mM stock solution of the aminooxy-PEG in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following:
-
Reaction buffer to the final volume.
-
Aldehyde-functionalized protein to a final concentration of 10 µM.
-
Aminooxy-PEG to a final concentration of 100 µM (10-fold excess).
-
-
Initiate the reaction by adding the p-phenylenediamine stock solution to a final concentration of 2-10 mM.
-
-
Reaction Monitoring:
-
Incubate the reaction at room temperature.
-
Monitor the progress of the PEGylation by SDS-PAGE, observing the shift in the protein's molecular weight.
-
For more detailed analysis, use LC-MS to confirm the identity and purity of the conjugated product.
-
-
Purification:
-
Remove the excess aminooxy-PEG and catalyst using size exclusion chromatography or dialysis.
-
Visualizations
Caption: Aniline-catalyzed oxime ligation mechanism at neutral pH.
Caption: General experimental workflow for oxime ligation.
References
Aniline-Catalyzed Oxime Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxime ligation is a robust and versatile bioorthogonal conjugation reaction that forms a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone.[1][2] This chemoselective reaction is widely employed in chemical biology, drug development, and materials science due to its reliability under mild, aqueous conditions and the high stability of the resulting conjugate.[1][2][3] While the reaction can proceed uncatalyzed, its kinetics are often slow at neutral pH, limiting its application where rapid conjugation is required, such as in radiolabeling or with low reactant concentrations. The discovery of aniline and its derivatives as nucleophilic catalysts has significantly expanded the scope of oxime ligation, enabling efficient bond formation under physiological conditions. Aniline catalysis can accelerate reaction rates by orders of magnitude, making it an indispensable tool for applications like protein modification, PET tracer development, and the synthesis of complex bioconjugates.
Mechanism of Aniline Catalysis
Aniline accelerates oxime formation through a nucleophilic catalysis pathway. The mechanism involves the aniline catalyst first reacting with the carbonyl compound (aldehyde or ketone) to form a highly reactive protonated Schiff base (anilinium imine) intermediate. This intermediate is more electrophilic than the original carbonyl group. The aminooxy nucleophile then attacks this activated intermediate, leading to a tetrahedral intermediate which subsequently collapses to release the final oxime product and regenerate the aniline catalyst. The rate-determining step in the catalyzed reaction is the breakdown of this tetrahedral intermediate.
Caption: Nucleophilic catalysis mechanism of aniline in oxime bond formation.
Applications in Research and Drug Development
The aniline-catalyzed oxime ligation is a powerful tool for creating complex biomolecules with diverse applications:
-
Bioconjugation: It is frequently used for site-specific modification of proteins, peptides, and nucleic acids. This includes PEGylation to improve protein pharmacokinetics and attaching fluorescent labels for imaging.
-
Drug Development & Theranostics: The reaction is employed to conjugate drugs to antibodies or other targeting moieties. Its rapid kinetics are particularly valuable for producing PET tracers, such as those using Fluorine-18 (¹⁸F), which has a short half-life.
-
Glycoconjugates and Biomaterials: The method facilitates the synthesis of glycoconjugates and the formation of hydrogels for tissue engineering and drug delivery applications.
-
Dynamic Covalent Chemistry: The reversible nature of the imine bond, accelerated by aniline, allows for applications in dynamic combinatorial libraries where components can equilibrate to form the most stable constructs.
Quantitative Data Summary
Aniline and its derivatives significantly enhance the rate of oxime formation compared to the uncatalyzed reaction. The choice of catalyst can be optimized based on pH, desired reaction time, and substrate.
Table 1: Comparison of Catalysts and Reaction Kinetics
| Catalyst | Catalyst Conc. (mM) | pH | Rate Enhancement (vs. uncatalyzed) | Second-Order Rate Constant (k) | Reference |
|---|---|---|---|---|---|
| None | 0 | 7.0 | 1x | Slow | |
| Aniline | 10 - 100 | 7.0 | Up to 40x | 8.2 M⁻¹s⁻¹ (with benzaldehyde) | |
| Aniline | 10 - 100 | 4.5 | Up to 400x | Not specified | |
| m-Phenylenediamine (mPDA) | 50 | 7.3 | ~2.5x faster than aniline | 27.0 M⁻¹s⁻¹ (with citral) |
| p-Phenylenediamine (pPDA) | 2 - 10 | 7.0 | ~20x faster than aniline | Not specified | |
Table 2: General Reaction Conditions for Aniline-Catalyzed Oxime Ligation
| Parameter | Typical Range | Notes |
|---|---|---|
| Reactant Concentration | 10 µM - 1 mM | Effective even at low micromolar concentrations. |
| Catalyst Loading | 2 mM - 100 mM | Higher concentrations lead to faster rates, but solubility and potential side reactions should be considered. |
| Solvent | Aqueous buffers (e.g., Phosphate, Acetate), DMF | The reaction is typically performed in aqueous media. Anhydrous DMF can be used for specific applications to accelerate kinetics. |
| pH | 4.5 - 7.4 | Optimal pH is typically acidic (~4-5), but catalysis makes the reaction feasible at neutral/physiological pH. |
| Temperature | Room Temperature (20-25°C) to 75°C | Elevated temperatures can be used to achieve complete ligation in minutes for time-sensitive applications. |
| Reaction Time | 5 minutes to several hours | Highly dependent on reactant concentrations, catalyst, and temperature. |
Experimental Protocols
Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation
This protocol describes a general method for conjugating an aminooxy-functionalized molecule to an aldehyde- or ketone-bearing biomolecule in an aqueous buffer.
Caption: General experimental workflow for aniline-catalyzed oxime ligation.
Materials:
-
Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide)
-
Aminooxy-functionalized molecule (e.g., fluorescent dye, drug molecule)
-
Aniline (or derivative like p-phenylenediamine)
-
Reaction Buffer: 0.1 - 0.3 M Sodium Phosphate Buffer, pH 7.0
-
Quenching reagent (optional, e.g., acetone)
-
Purification system (e.g., RP-HPLC, Size Exclusion Chromatography)
-
Analytical instruments (e.g., Mass Spectrometer)
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the aldehyde/ketone-containing molecule in the reaction buffer.
-
Prepare a stock solution of the aminooxy-containing molecule. The solvent should be compatible with the reaction (e.g., buffer, DMF, DMSO).
-
Prepare a fresh stock solution of the aniline catalyst (e.g., 1 M in DMF or water, depending on the aniline derivative's solubility).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the aldehyde/ketone molecule solution with the reaction buffer to achieve the desired final concentration (e.g., 100 µM).
-
Add the aminooxy-containing molecule to the reaction mixture, typically at a slight excess (e.g., 1.2 equivalents).
-
-
Catalysis and Incubation:
-
Initiate the reaction by adding the aniline catalyst stock solution to achieve the desired final concentration (e.g., 10-100 mM).
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction at room temperature or a specified temperature. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC) at various time points until completion is observed.
-
-
Purification:
-
Once the reaction is complete, the aniline catalyst and any excess reagents can be removed.
-
For biomolecules, size exclusion chromatography (e.g., NAP-5 column) is effective for removing small molecules like the catalyst.
-
For smaller conjugates, Reverse-Phase HPLC (RP-HPLC) is a standard method for purification.
-
-
Analysis and Characterization:
-
Confirm the identity and purity of the final oxime conjugate using analytical HPLC and mass spectrometry (e.g., ESI-MS).
-
Protocol 2: Rapid Ligation for Time-Sensitive Applications (e.g., ¹⁸F Labeling)
This protocol is adapted for applications requiring complete ligation within minutes.
Modifications to the General Protocol:
-
Solvent: Use anhydrous DMF instead of an aqueous buffer to improve solubility and reaction kinetics.
-
Temperature: Increase the reaction temperature to 75°C.
-
Reactant Stoichiometry: Use a large excess of one reactant if the other is limiting (e.g., 100 eq. of a glucose derivative for labeling a peptide).
-
Catalyst: Aniline is effective, but for certain substrates, other catalysts like p-phenylenediamine (pPDA) might be required to achieve rapid and clean conversion.
-
Reaction Time: The reaction is typically complete within 5 minutes under these conditions.
-
Workflow: A one-pot protocol where deprotection (if needed), ligation, and initial quenching are performed sequentially in the same vessel is often employed to minimize handling time.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
Application Notes: Bis-aminooxy-PEG in Hydrogel Formation for Tissue Engineering
Introduction
Hydrogels are three-dimensional, water-swollen polymer networks widely used as scaffolds in tissue engineering and for 3D cell culture.[1][2][3] Poly(ethylene glycol) (PEG) is a highly utilized synthetic polymer for these applications due to its biocompatibility, bio-inertness, and tunable properties.[1][2] A key strategy for forming PEG hydrogels is "click chemistry," which involves reactions that are fast, efficient, and biocompatible.
Among these, oxime ligation stands out as an ideal method for hydrogel formation in the presence of cells and other biological molecules. This reaction occurs between an aminooxy group (-O-NH₂) and an aldehyde (-CHO) or ketone (-C=O) group, forming a stable oxime bond (-O-N=C-) with water as the only byproduct. Bis-aminooxy-PEG, a PEG molecule functionalized with at least two aminooxy groups, serves as a versatile crosslinker precursor. When mixed with a polymer containing aldehyde or ketone groups, it rapidly forms a hydrogel network under physiologically mild conditions without the need for a catalyst, making it exceptionally suitable for encapsulating live cells.
The properties of these hydrogels, such as mechanical stiffness, gelation rate, and water content, can be precisely controlled, allowing for the creation of microenvironments that mimic native soft tissues.
Mechanism of Hydrogel Formation: Oxime Ligation
The formation of the hydrogel is based on oxime click chemistry. A bis-aminooxy-PEG molecule reacts with a crosslinker containing at least two aldehyde or ketone functionalities. This reaction is orthogonal to most biological functional groups, ensuring that the crosslinking chemistry does not adversely affect encapsulated cells or proteins. The resulting oxime bond is stable under physiological conditions.
Caption: Oxime ligation reaction between bis-aminooxy-PEG and an aldehyde crosslinker.
Data Summary
The physicochemical properties of bis-aminooxy-PEG hydrogels can be tuned by altering the formulation parameters, such as the weight percent (wt%) of the PEG precursor and the molar ratio of aldehyde to aminooxy groups (r-ratio).
Table 1: Mechanical and Physical Properties of Oxime-Linked PEG Hydrogels
| PEG wt% | r-ratio (aldehyde/aminooxy) | Storage Modulus (G') | Water Content (%) | Swelling Ratio | Reference |
|---|---|---|---|---|---|
| 3% | 0.7 | 258 Pa | 99.26 ± 0.08 | 1.76 ± 0.07 | |
| 3% | 1.0 | - | 98.49 ± 0.14 | 1.09 ± 0.02 | |
| 7% | 1.0 | 4196 Pa | - | - | |
| 10% | - | 0.3 - 15 kPa* | - | - |
Note: This range was achieved by varying pH and catalyst concentration.
Table 2: Gelation Kinetics
| Precursor System | pH | Gelation Time | Reference |
|---|---|---|---|
| Aminooxy-PEG + Glutaraldehyde | 6.0 | ~6 minutes | |
| Aminooxy-PEG + Glutaraldehyde | 7.2 | ~30 minutes | |
| 4-arm Ketone-PEG + 4-arm Aminooxy-PEG | 6.0 | ~20 minutes |
| 4-arm Ketone-PEG + 4-arm Aminooxy-PEG | 7.4 | > 2 hours | |
Experimental Protocols
Protocol 1: Preparation of a Bis-aminooxy-PEG Hydrogel
This protocol describes the formation of a 3 wt% PEG hydrogel using an 8-armed aminooxy-PEG (AO-PEG) and glutaraldehyde as a crosslinker, adapted from published methodologies.
Materials:
-
8-arm Aminooxy-PEG (AO-PEG)
-
Glutaraldehyde solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Precursor Stock Solutions:
-
Prepare a stock solution of AO-PEG in PBS (e.g., 6 wt%). Ensure it is completely dissolved by gentle vortexing.
-
Prepare a stock solution of glutaraldehyde in PBS. The concentration will depend on the desired final r-ratio (moles of aldehyde/moles of aminooxy).
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, add the required volume of the AO-PEG stock solution.
-
Add the calculated volume of the glutaraldehyde stock solution to the AO-PEG solution to achieve the final desired concentrations (e.g., 3 wt% AO-PEG) and r-ratio (e.g., 0.7).
-
Immediately and thoroughly mix the solution by vortexing for 5-10 seconds.
-
Pipette the mixed solution into the desired mold or well plate.
-
Allow the hydrogel to crosslink at room temperature or 37°C. Gelation time will vary depending on the pH and precursor concentrations (see Table 2).
-
References
- 1. Biocompatible Hydrogels by Oxime Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation [frontiersin.org]
Application Notes and Protocols for Bis-aminooxy-PEG1 in Peptide and Oligonucleotide Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bis-aminooxy-PEG1 for the stable and efficient conjugation of peptides and oligonucleotides. This technology is pivotal in the development of novel therapeutics, diagnostics, and research tools by enabling the creation of homodimers, heterodimers, and other multimeric constructs.
Introduction to this compound and Oxime Ligation
This compound is a homobifunctional crosslinker featuring two aminooxy groups at either end of a short polyethylene glycol (PEG) spacer.[][2][3] This linker is particularly valuable for its ability to react with two aldehyde- or ketone-containing molecules to form highly stable oxime bonds.[4][5] This process, known as oxime ligation, is a cornerstone of bioconjugation due to its high chemoselectivity, proceeding efficiently under mild, aqueous conditions, which is crucial for preserving the integrity of sensitive biomolecules like peptides and oligonucleotides.
The formation of the oxime bond is significantly more stable than corresponding imine or hydrazone linkages, particularly at physiological pH. This stability is critical for in vivo applications where conjugate integrity is paramount. The reaction kinetics can be accelerated by catalysts such as aniline or m-phenylenediamine (mPDA), with mPDA often showing higher efficiency.
Applications in Peptide and Oligonucleotide Conjugation
The unique properties of this compound make it an ideal tool for a variety of applications in research and drug development:
-
Peptide Dimerization: Creating homodimers or heterodimers of peptides can significantly enhance their biological activity. This can be due to increased avidity for their targets, altered signaling properties, or improved pharmacokinetic profiles. For instance, dimerizing a receptor-binding peptide can lead to enhanced receptor clustering and downstream signaling.
-
Oligonucleotide Dimerization: Linking two oligonucleotides can be advantageous for applications in antisense technology, siRNA, and aptamer development. Dimeric constructs can exhibit increased binding affinity, enhanced nuclease resistance, and improved cellular uptake.
-
Development of PROTACs: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific proteins.
-
Enhanced Pharmacokinetics: The PEG spacer, although short in this compound, contributes to increased hydrophilicity of the resulting conjugate, which can improve solubility and reduce aggregation.
Quantitative Data on Oxime Bond Stability
The stability of the oxime linkage is a key advantage of this conjugation chemistry. The following table summarizes the hydrolytic stability of oxime bonds compared to other linkages, demonstrating their suitability for in vivo applications.
| Linkage Type | pH Condition | Half-life (t½) | Reference |
| Oxime | 5.0 | Very long (hydrolysis too slow to measure accurately) | |
| 7.0 | Extremely long (hydrolysis too slow to measure accurately) | ||
| 9.0 | Very long (hydrolysis too slow to measure accurately) | ||
| Hydrazone | 5.0 | ~10 hours | |
| 7.2 | ~183 hours | ||
| Iminium Ion | 7.0 | ~1 minute |
Note: Half-life values can vary depending on the specific molecular context of the linkage. The rate constant for the acid-catalyzed hydrolysis of an oxime was found to be nearly 1000-fold lower than that for simple hydrazones.
Experimental Protocols
Here we provide detailed protocols for the conjugation of aldehyde-modified peptides and oligonucleotides using this compound.
Protocol 1: Peptide Dimerization using this compound
This protocol describes the conjugation of two identical aldehyde-containing peptides to form a homodimer.
Materials:
-
Aldehyde-modified peptide
-
This compound
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Catalyst Stock Solution: 1 M Aniline or m-phenylenediamine (mPDA) in DMSO
-
Quenching Reagent: 1 M Hydroxylamine in water, pH 7.0
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the aldehyde-modified peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the aldehyde-modified peptide solution with this compound. A 2:1 molar ratio of peptide to linker is recommended as a starting point.
-
Add the catalyst (aniline or mPDA) to a final concentration of 10-100 mM. mPDA is generally more efficient.
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-24 hours with gentle shaking. The reaction progress can be monitored by RP-HPLC or LC-MS.
-
Quenching (Optional): To stop the reaction, add the quenching reagent to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purification: Purify the peptide dimer using RP-HPLC with a suitable gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).
-
Characterization: Confirm the identity and purity of the dimer by Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Oligonucleotide Dimerization using this compound
This protocol outlines the conjugation of two aldehyde-modified oligonucleotides.
Materials:
-
5'- or 3'-aldehyde-modified oligonucleotide
-
This compound
-
Conjugation Buffer: 100 mM Sodium Phosphate, pH 6.0-7.0
-
Catalyst Stock Solution: 1 M Aniline or mPDA in DMSO
-
Purification System: Anion-Exchange HPLC (AEX-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE)
Procedure:
-
Oligonucleotide Preparation: Dissolve the aldehyde-modified oligonucleotide in the Conjugation Buffer to a final concentration of 100-500 µM.
-
Reaction Setup:
-
In a sterile, nuclease-free microcentrifuge tube, mix the oligonucleotide solution with this compound. A 2:1 molar ratio of oligonucleotide to linker is a good starting point.
-
Add the catalyst to a final concentration of 50-100 mM.
-
-
Incubation: Incubate the reaction at 37°C for 4-24 hours. Monitor the reaction by AEX-HPLC or denaturing PAGE.
-
Purification: Purify the oligonucleotide dimer using AEX-HPLC or by excising the corresponding band from a preparative PAGE gel. Desalt the purified conjugate using a suitable method (e.g., ethanol precipitation or size-exclusion chromatography).
-
Characterization: Analyze the purified dimer by LC-MS to confirm the molecular weight and assess purity.
Visualizations
Experimental Workflow for Peptide Dimerization
References
- 2. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 3. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crosslinking Proteins with Bis-aminooxy-PEG1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-aminooxy-PEG1 is a homobifunctional crosslinking reagent that enables the covalent linkage of two protein molecules through the formation of stable oxime bonds. This reagent features two aminooxy groups at either end of a short polyethylene glycol (PEG) spacer. The aminooxy groups react specifically with aldehyde or ketone functionalities on proteins, a process known as oxime ligation. This bioorthogonal reaction is highly efficient and proceeds under mild aqueous conditions, making it an ideal tool for studying protein-protein interactions, creating protein conjugates for therapeutic applications, and assembling protein complexes.
The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can help to reduce aggregation. The oxime bond formed is significantly more stable than corresponding imine or hydrazone linkages, ensuring the integrity of the crosslinked complex under physiological conditions.
This document provides detailed protocols for introducing carbonyl groups into proteins and subsequently using this compound to form intermolecular protein crosslinks. It also includes methods for the analysis and characterization of the crosslinked products.
Principle of the Method
The crosslinking strategy involves a two-stage process. First, aldehyde or ketone groups are introduced into the target proteins. This can be achieved through various methods, such as the oxidation of N-terminal serine or threonine residues or enzymatic modification. In the second stage, the this compound crosslinker is added to a mixture of the aldehyde-modified proteins. The two aminooxy groups of the linker react with the carbonyl groups on two separate protein molecules, forming a stable, covalently linked protein dimer.
I. Protocols for Introducing Aldehyde Groups into Proteins
Site-specific introduction of an aldehyde or ketone group is crucial for a controlled crosslinking reaction. Below are two common methods.
Protocol 1: Periodate Oxidation of N-terminal Serine/Threonine Residues
This method converts an N-terminal serine or threonine residue into a glyoxylyl aldehyde group.[1][2][3]
Materials:
-
Protein with an N-terminal serine or threonine residue
-
Sodium periodate (NaIO₄)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Desalting column (e.g., PD-10)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) and glycerol, which can be oxidized by periodate.
-
-
Oxidation Reaction:
-
Prepare a fresh solution of 100 mM sodium periodate in Reaction Buffer.
-
Add the sodium periodate solution to the protein solution to a final concentration of 2-10 mM. A 10 to 50-fold molar excess of periodate over the protein is a good starting point.
-
Incubate the reaction mixture in the dark for 15-30 minutes at room temperature.
-
-
Purification of the Aldehyde-Modified Protein:
-
Immediately after incubation, remove the excess sodium periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.2-7.4).
-
Collect the protein-containing fractions. The protein now possesses an N-terminal glyoxylyl group and is ready for crosslinking.
-
Note: Prolonged exposure to sodium periodate can lead to the oxidation of other amino acid residues such as methionine and cysteine.[2] Therefore, it is important to purify the protein promptly after the reaction.
Protocol 2: Enzymatic Introduction of a Formylglycine (fGly) Aldehyde
This method utilizes the formylglycine-generating enzyme (FGE) to oxidize a cysteine residue within a specific peptide tag (e.g., CxPxR) to a formylglycine, which contains an aldehyde group.[4]
Materials:
-
Protein engineered to contain an FGE recognition sequence (e.g., LCTPSR)
-
FGE expression system (co-expression in E. coli is common)
-
Purification system for the aldehyde-tagged protein
Procedure:
-
Protein Expression and FGE Co-expression:
-
Co-express the target protein containing the FGE recognition sequence and FGE in a suitable expression system (e.g., E. coli).
-
The FGE will specifically oxidize the cysteine within the tag to formylglycine.
-
-
Protein Purification:
-
Purify the aldehyde-tagged protein using standard chromatography techniques appropriate for the protein of interest.
-
-
Verification of Aldehyde Incorporation:
-
The efficiency of aldehyde formation can be verified by reacting the purified protein with an aminooxy- or hydrazide-functionalized fluorescent probe and analyzing the labeling by SDS-PAGE and fluorescence imaging.
-
II. Protocol for Intermolecular Protein Crosslinking with this compound
This protocol describes the crosslinking of two different protein populations, both of which have been modified to contain aldehyde groups. The goal is to favor the formation of heterodimers.
Materials:
-
Aldehyde-modified Protein A (Protein A-CHO)
-
Aldehyde-modified Protein B (Protein B-CHO)
-
This compound
-
Aniline or a more efficient catalyst like m-phenylenediamine (mPDA)
-
Crosslinking Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0-7.0
-
Quenching Buffer: 100 mM Tris-HCl, pH 7.5
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in the Crosslinking Buffer to a concentration of 10-50 mM.
-
Prepare a stock solution of the catalyst (e.g., 100 mM aniline or mPDA) in the Crosslinking Buffer. The final concentration of the catalyst in the reaction is typically 10-20 mM.
-
-
Crosslinking Reaction:
-
In a microcentrifuge tube, combine Protein A-CHO and Protein B-CHO in the Crosslinking Buffer. To favor heterodimer formation, it is recommended to use a 1:1 molar ratio of the two proteins. The total protein concentration can range from 1-10 mg/mL.
-
Add the this compound solution to the protein mixture. A good starting point is a 10- to 50-fold molar excess of the crosslinker over the total protein concentration.
-
Add the catalyst to the reaction mixture.
-
Incubate the reaction for 2-16 hours at room temperature or 4°C with gentle mixing. The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the crosslinking reaction, add the Quenching Buffer to a final concentration of 20-50 mM. The primary amines in the Tris buffer will react with any remaining unreacted aldehyde groups on the proteins.
-
Incubate for 15-30 minutes at room temperature.
-
-
Analysis of Crosslinking Products:
-
The reaction mixture can be analyzed by SDS-PAGE to visualize the formation of crosslinked species (dimers, trimers, etc.), which will appear as higher molecular weight bands.
-
Optimization of Heterodimer Formation:
To maximize the yield of heterodimers and minimize the formation of homodimers, a sequential addition approach can be employed:
-
React Protein A-CHO with a sub-stoichiometric amount of this compound (e.g., 0.5 equivalents) to form a mono-activated Protein A intermediate.
-
Remove the excess unreacted this compound using a desalting column.
-
Add Protein B-CHO to the purified mono-activated Protein A and allow the second arm of the crosslinker to react.
III. Analysis and Characterization of Crosslinked Proteins
SDS-PAGE Analysis
Procedure:
-
Mix an aliquot of the quenched crosslinking reaction with an equal volume of 2x SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the monomeric and dimeric forms of the proteins.
-
Run the gel and stain with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain).
Expected Results: The crosslinked sample lane should show bands corresponding to the molecular weights of the monomers, as well as higher molecular weight bands corresponding to the crosslinked dimers (Protein A-A, Protein B-B, and Protein A-B). The PEG linker will add a small mass to the crosslinked species. Note that PEGylated proteins can migrate anomalously on SDS-PAGE, often appearing larger than their actual molecular weight.
For more accurate separation of PEGylated conjugates, Native PAGE can be a good alternative as it avoids the interaction between PEG and SDS that can cause band smearing.
Purification of Crosslinked Heterodimers
If the two proteins have different properties (e.g., one has an affinity tag like a His-tag), the heterodimer can be purified using affinity chromatography.
Procedure (Example with a His-tagged Protein A):
-
Equilibrate a Ni-NTA affinity column with a suitable binding buffer.
-
Load the quenched crosslinking reaction mixture onto the column.
-
Wash the column extensively to remove unbound proteins (including Protein B-B homodimers).
-
Elute the bound proteins (monomeric His-tagged Protein A, Protein A-A homodimers, and the desired Protein A-B heterodimer) using an elution buffer containing imidazole.
-
Further purify the heterodimer from the monomer and homodimer using size-exclusion chromatography (SEC).
Mass Spectrometry Analysis
Mass spectrometry can be used to confirm the identity of the crosslinked products and to identify the specific residues involved in the crosslink.
Procedure:
-
Excise the band corresponding to the crosslinked dimer from the SDS-PAGE gel.
-
Perform in-gel digestion of the proteins with a protease (e.g., trypsin).
-
Extract the resulting peptides and analyze them by LC-MS/MS.
-
Use specialized software to identify the crosslinked peptides. The mass of the this compound linker will be added to the mass of the two crosslinked peptides.
IV. Data Presentation
| Parameter | Description | Typical Value/Range | Reference |
| Reaction pH | Optimal pH for oxime ligation. | 4.0 - 7.0 | |
| Catalyst | Aniline or aniline derivatives to accelerate the reaction. | Aniline, m-phenylenediamine (mPDA) | |
| Catalyst Concentration | Effective concentration of the catalyst. | 10 - 20 mM | |
| Crosslinker:Protein Molar Ratio | Molar excess of this compound to total protein. | 10:1 to 50:1 | General crosslinking protocols |
| Reaction Time | Incubation time for the crosslinking reaction. | 2 - 16 hours | General bioconjugation protocols |
| Reaction Temperature | Temperature at which the reaction is performed. | 4°C to Room Temperature | General bioconjugation protocols |
| Oxime Bond Stability | Hydrolytic stability compared to other linkages. | Significantly more stable than imines and hydrazones. |
V. Visualizations
Experimental Workflow for Protein Crosslinking
Caption: Workflow for crosslinking proteins with this compound.
Oxime Ligation Reaction Pathway
References
- 1. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes. – Rappsilber Laboratory [rappsilberlab.org]
- 2. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Surface Modification of Nanoparticles with Bis-aminooxy-PEG1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for a wide range of biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the physicochemical properties of nanoparticles. The introduction of a PEG layer on the nanoparticle surface can improve stability in biological fluids, prolong circulation half-life by reducing opsonization, and provide a hydrophilic shield to minimize non-specific interactions with proteins and cells.
Bis-aminooxy-PEG1 is a short, bifunctional PEG linker that offers a versatile platform for nanoparticle surface modification. It contains two terminal aminooxy groups, which can react with aldehyde or ketone moieties on a nanoparticle surface through a highly efficient and bio-orthogonal reaction known as oxime ligation. This reaction forms a stable oxime bond, providing a robust method for covalently attaching the PEG linker to the nanoparticle. The bifunctional nature of this compound also opens up possibilities for cross-linking nanoparticles or for the sequential or simultaneous attachment of other functional molecules, such as targeting ligands or imaging agents.
These application notes provide detailed protocols for the surface modification of nanoparticles using this compound, along with expected characterization data and visualizations of relevant workflows and biological pathways.
Data Presentation: Physicochemical Characterization of Modified Nanoparticles
Successful surface modification with this compound can be confirmed by monitoring changes in the physicochemical properties of the nanoparticles. The following tables summarize representative quantitative data for model nanoparticles before and after surface modification.
Table 1: Expected Changes in Hydrodynamic Diameter and Polydispersity Index (PDI)
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Aldehyde-Functionalized Gold Nanoparticles (20 nm core) | 25 ± 2 | < 0.2 |
| After this compound Conjugation | 35 ± 3 | < 0.25 |
| Aldehyde-Functionalized Iron Oxide Nanoparticles (50 nm core) | 58 ± 4 | < 0.15 |
| After this compound Conjugation | 72 ± 5 | < 0.2 |
| Aldehyde-Functionalized Liposomes (100 nm) | 110 ± 5 | < 0.1 |
| After this compound Conjugation | 125 ± 6 | < 0.15 |
Table 2: Expected Changes in Zeta Potential
| Nanoparticle Stage | Zeta Potential (mV) |
| Aldehyde-Functionalized Gold Nanoparticles | -30 ± 5 |
| After this compound Conjugation | -15 ± 5 |
| Aldehyde-Functionalized Iron Oxide Nanoparticles | +25 ± 5 |
| After this compound Conjugation | +10 ± 5 |
| Aldehyde-Functionalized Liposomes | -40 ± 5 |
| After this compound Conjugation | -20 ± 5 |
Experimental Protocols
Protocol 1: Surface Modification of Aldehyde-Functionalized Nanoparticles with this compound
This protocol describes the general procedure for conjugating this compound to nanoparticles that have been pre-functionalized with aldehyde groups.
Materials:
-
Aldehyde-functionalized nanoparticles (e.g., gold nanoparticles, iron oxide nanoparticles, liposomes)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or other suitable organic solvent
-
Reaction Buffer: 0.1 M MES buffer (pH 5.5) or Acetate Buffer (pH 4.5-5.5)
-
Aniline (optional, as a catalyst)
-
Quenching solution (e.g., hydroxylamine solution or an aldehyde-containing molecule like acetone)
-
Purification system (e.g., centrifugal filter units, magnetic separation, or size exclusion chromatography)
-
Deionized (DI) water
Procedure:
-
Preparation of Nanoparticle Suspension:
-
Disperse the aldehyde-functionalized nanoparticles in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Sonicate the suspension briefly to ensure a homogenous dispersion.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in the reaction buffer to a final concentration that results in a 10 to 100-fold molar excess relative to the estimated number of aldehyde groups on the nanoparticle surface.
-
Note: The optimal molar ratio should be determined empirically for each nanoparticle system.
-
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle suspension.
-
(Optional) For catalysis, add aniline to a final concentration of 10-100 mM. The use of a catalyst can significantly increase the reaction rate.[1]
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle stirring or shaking. The reaction time will depend on the reactivity of the aldehyde groups and the presence of a catalyst.
-
Note: For time-sensitive applications, the reaction can be accelerated by heating to 37-50°C.
-
-
Quenching the Reaction:
-
To consume any unreacted aminooxy groups on the nanoparticle surface (if a monofunctional coating is desired), add an excess of a quenching agent like acetone and incubate for an additional 1-2 hours.
-
If the goal is to utilize the second aminooxy group for further conjugation, this step should be omitted.
-
-
Purification of PEGylated Nanoparticles:
-
Transfer the reaction mixture to an appropriate purification system.
-
For larger nanoparticles, use centrifugal filter units with a suitable molecular weight cutoff to remove unreacted this compound, catalyst, and quenching agent.
-
For magnetic nanoparticles, use magnetic separation.
-
-
Wash the nanoparticles by resuspending them in DI water and repeating the purification step at least three times.
-
Resuspend the purified PEGylated nanoparticles in a suitable buffer (e.g., PBS) for storage and characterization.
-
Protocol 2: Characterization of this compound Modified Nanoparticles
It is crucial to characterize the nanoparticles at each stage of the modification process to confirm successful functionalization.
1. Hydrodynamic Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the nanoparticles before and after conjugation. An increase in hydrodynamic diameter is indicative of successful PEGylation.
2. Zeta Potential Measurement:
-
Measure the zeta potential of the nanoparticle suspension before and after modification. A change in the surface charge (typically a shift towards neutral) suggests the successful coating of the nanoparticle surface.
3. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Acquire FTIR spectra of the nanoparticles before and after modification. The appearance of characteristic peaks for the C-O-C ether stretch of the PEG backbone can confirm the presence of the PEG linker on the surface.
4. Transmission Electron Microscopy (TEM):
-
TEM can be used to visualize the nanoparticles and confirm that their core morphology and monodispersity are maintained after the surface modification process.
Visualizations
Experimental Workflow for Nanoparticle Surface Modification
Caption: Workflow for surface modification of nanoparticles with this compound.
Logical Relationship for Bifunctional Applications
Caption: Bifunctional applications of this compound in nanoparticle modification.
Example Signaling Pathway: Targeting EGFR
Nanoparticles functionalized with targeting ligands can be designed to interact with specific cellular signaling pathways. For instance, by conjugating an Epidermal Growth Factor (EGF) ligand to a nanoparticle using a linker like this compound, the resulting nanoconjugate can target the EGFR signaling pathway, which is often overactive in cancer cells.
Caption: Targeting the EGFR signaling pathway with functionalized nanoparticles.[2]
References
Application Notes and Protocols for Bioconjugation with Bis-aminooxy-PEG1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-aminooxy-PEG1 is a homobifunctional crosslinking reagent that contains two aminooxy groups at either end of a short polyethylene glycol (PEG) spacer.[1][2] This reagent is particularly useful for bioconjugation through oxime ligation, a highly efficient and chemoselective reaction between an aminooxy group and an aldehyde or ketone.[3][4] The resulting oxime bond is stable under physiological conditions, making it an ideal tool for a variety of applications in research and drug development.[3] The hydrophilic PEG spacer enhances the solubility of the reagent and the resulting conjugates in aqueous buffers.
The core of this technology lies in the oxime ligation reaction. This bioorthogonal conjugation method is valued for its mild reaction conditions, high chemoselectivity, and the stability of the formed oxime bond. The reaction can be catalyzed by nucleophilic catalysts such as aniline or its derivatives, which significantly accelerate the rate of ligation, especially at neutral pH.
Applications
The versatility of this compound allows for its use in a range of bioconjugation applications, including:
-
Protein-Protein Crosslinking: To study protein interactions, stabilize protein complexes for structural analysis, or create antibody-enzyme conjugates.
-
Antibody-Drug Conjugate (ADC) Development: While this compound itself is a linker, the principles of oxime ligation are applied in ADC development to conjugate cytotoxic drugs to antibodies.
-
Surface Immobilization: For the attachment of biomolecules to surfaces for applications such as biosensors, and affinity chromatography.
-
Hydrogel Formation: The bifunctional nature of the molecule can be used to crosslink polymers containing aldehyde or ketone groups to form hydrogels for tissue engineering and drug delivery.
-
Fluorescent Labeling: By conjugating molecules containing aldehyde or ketone groups with a fluorescent probe that has been modified to contain an aminooxy group.
Experimental Protocols
Protocol 1: Protein-Protein Crosslinking using this compound
This protocol describes a general method for crosslinking two proteins, where one protein is modified to contain an aldehyde group and the other is modified to contain an aminooxy group, which is then crosslinked using this compound. For this example, we will consider the crosslinking of Protein A (containing a genetically encoded formylglycine) and Protein B.
Materials:
-
Protein A with an aldehyde group (e.g., containing a formylglycine residue)
-
Protein B
-
This compound (e.g., from BroadPharm, AxisPharm)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Aniline (catalyst)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting columns
-
SDS-PAGE analysis reagents and equipment
Procedure:
-
Preparation of Proteins:
-
Dissolve Protein A-aldehyde and Protein B in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange for both proteins into the Conjugation Buffer using desalting columns.
-
-
Crosslinking Reaction:
-
Prepare a fresh stock solution of this compound in the Conjugation Buffer at a concentration of 10-50 mM. Note: It is recommended to use the reagent immediately after preparation.
-
In a microcentrifuge tube, combine Protein A-aldehyde and Protein B at a desired molar ratio (e.g., 1:1).
-
Add this compound to the protein mixture. A 10- to 50-fold molar excess of the crosslinker over the protein with the lower concentration is recommended as a starting point.
-
Add aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle rotation. Reaction times may need to be optimized.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted this compound.
-
-
Purification of the Conjugate:
-
Remove excess crosslinker and unreacted proteins by size-exclusion chromatography (SEC) or dialysis.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of the crosslinked protein complex (a higher molecular weight band).
-
Further characterization can be performed using mass spectrometry to confirm the identity of the crosslinked product.
-
Protocol 2: Immobilization of an Aldehyde-Containing Peptide to an Aminooxy-Functionalized Surface
This protocol outlines the immobilization of a peptide containing an aldehyde group onto a surface functionalized with aminooxy groups, which can be prepared using this compound.
Materials:
-
Aldehyde-containing peptide
-
Aminooxy-functionalized surface (e.g., glass slide, beads)
-
This compound
-
Immobilization Buffer: 100 mM Sodium Acetate, pH 5.5
-
Aniline
-
Washing Buffer: PBS with 0.05% Tween-20
-
Blocking Buffer: 1% BSA in PBS
Procedure:
-
Surface Preparation (if starting from a carboxylated surface):
-
Activate the carboxylated surface using standard EDC/NHS chemistry.
-
React the activated surface with a solution of this compound (10-20 mM in a suitable buffer like MES, pH 6.0) for 2-4 hours at room temperature. This will result in one aminooxy group of the PEG linker being available for reaction.
-
Wash the surface extensively with the Immobilization Buffer.
-
-
Immobilization of the Peptide:
-
Dissolve the aldehyde-containing peptide in the Immobilization Buffer to a concentration of 0.1-1 mg/mL.
-
Add aniline to the peptide solution to a final concentration of 10-50 mM.
-
Apply the peptide solution to the aminooxy-functionalized surface.
-
Incubate for 2-12 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing and Blocking:
-
Wash the surface three times with the Washing Buffer to remove any unbound peptide.
-
Block any remaining reactive sites on the surface by incubating with the Blocking Buffer for 1 hour at room temperature.
-
Wash the surface again three times with the Washing Buffer.
-
-
Analysis:
-
The successful immobilization can be confirmed using various surface analysis techniques, such as X-ray photoelectron spectroscopy (XPS) or by using a fluorescently labeled peptide and measuring the fluorescence intensity of the surface.
-
Quantitative Data Summary
The efficiency and rate of oxime ligation are influenced by several factors, including pH, the concentration of reactants, and the presence of a catalyst. The following table summarizes typical reaction parameters and expected outcomes for bioconjugation with aminooxy-containing molecules.
| Parameter | Typical Range | Effect on Reaction | Reference |
| pH | 4.5 - 7.5 | Optimal rates are often observed in slightly acidic to neutral pH. | |
| This compound Concentration | 10-50 molar excess | Higher concentration increases reaction rate. | |
| Protein Concentration | 1-10 mg/mL | Higher concentration drives the reaction forward. | |
| Catalyst (Aniline) Concentration | 10-100 mM | Significantly accelerates the reaction rate. | |
| Reaction Time | 1 - 12 hours | Dependent on other parameters; can be optimized. | |
| Temperature | 4°C - Room Temperature | Higher temperature generally increases the reaction rate. | |
| Observed Rate Constant (kobs) for similar reactions | 8.2 - >100 M-1s-1 | Dependent on specific reactants and catalyst concentration. |
Characterization Methods
After performing the bioconjugation, it is crucial to characterize the resulting product to confirm successful conjugation and determine the efficiency of the reaction. Common characterization techniques include:
-
SDS-PAGE: To visualize the shift in molecular weight upon conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and confirm the covalent linkage.
-
HPLC (Size-Exclusion or Reverse-Phase): To separate the conjugate from unreacted components and assess purity.
-
UV-Vis Spectroscopy: To quantify the concentration of the protein and any chromophoric payload.
-
Functional Assays: To ensure that the biological activity of the conjugated biomolecule is retained.
Diagrams
Caption: Mechanism of aniline-catalyzed oxime ligation.
Caption: Experimental workflow for protein-protein crosslinking.
Caption: Factors affecting oxime ligation efficiency.
References
- 1. This compound, 93460-33-4 | BroadPharm [broadpharm.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Conjugation Technologies | AxisPharm [axispharm.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bis-aminooxy-PEG1 Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields or other issues in bioconjugation reactions involving Bis-aminooxy-PEG1.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound?
This compound partakes in an oxime ligation reaction. This involves the nucleophilic attack of the aminooxy group on an aldehyde or ketone, forming a stable oxime bond and releasing a water molecule as the sole byproduct.[1][2][3] This chemoselective reaction is widely used in bioconjugation due to the stability of the resulting linkage compared to imines and hydrazones.[1]
Q2: What is the optimal pH for a this compound reaction?
The optimal pH for oxime formation is typically between 4 and 5.[1] However, many biomolecules are not stable under these acidic conditions. For applications requiring physiological conditions, the reaction can be performed at a neutral pH (6.5-7.5) with the use of a catalyst.
Q3: How should I store and handle this compound?
This compound is a reactive and sensitive compound. It is recommended to use it within one week of receipt. For longer-term storage, it should be kept at -20°C. Before use, allow the reagent to warm to room temperature to prevent moisture condensation. It is advisable to prepare a stock solution in an anhydrous solvent like DMSO or DMF and store it under an inert gas.
Q4: What are common side reactions in this compound conjugations?
While oxime ligation is highly chemoselective, potential side reactions can occur. Aldehydes, for instance, are susceptible to oxidation into carboxylic acids, which are unreactive towards aminooxy groups. Additionally, the oxime bond can be hydrolyzed under strongly acidic conditions. If a reducing agent is present, the oxime bond can be reduced to a hydroxylamine linkage.
Troubleshooting Guide
Low or No Product Yield
Q5: I am observing very low to no yield of my desired conjugate. What are the potential causes and how can I troubleshoot this?
Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Reagent Quality and Integrity:
-
This compound Degradation: This reagent is sensitive; ensure it has been stored correctly at -20°C and handled to minimize moisture exposure. It is highly recommended to use the reagent promptly upon receipt.
-
Carbonyl Compound Purity: The aldehyde or ketone you are reacting with the this compound should be of high purity. Aldehydes are particularly prone to oxidation to carboxylic acids, which will not react. If possible, use freshly prepared or purified carbonyl compounds.
2. Reaction Conditions:
-
Suboptimal pH: The reaction is highly pH-dependent. If you are not using a catalyst, ensure the pH is in the optimal acidic range of 4-5. For reactions at neutral pH, the addition of a catalyst is crucial.
-
Inefficient Catalysis: If performing the reaction at neutral pH, the choice and concentration of the catalyst are critical. Aniline is a traditional catalyst, but its derivatives, such as p-phenylenediamine, are significantly more effective, offering a 19-fold faster reaction rate than aniline at neutral pH.
-
Low Temperature: While some reactions can proceed at room temperature, low temperatures can significantly slow down the reaction rate. If the reaction is sluggish, consider increasing the temperature. However, be mindful that excessive heat can lead to degradation of sensitive biomolecules.
-
Insufficient Reaction Time: Oxime ligation can be slow, especially with sterically hindered substrates or at low reactant concentrations. Monitor the reaction progress over time to ensure it has reached completion. Reactions may require several hours to overnight for high yields.
3. Reactant Concentrations:
-
Low Molar Ratio: Ensure you are using an appropriate molar ratio of the reactants. It is common to use a slight excess of the PEG reagent to drive the reaction to completion.
-
Dilute Reaction Mixture: Low concentrations of reactants will lead to a slower reaction rate. If solubility allows, increasing the concentration of the reactants can improve the yield.
Incomplete Reaction and/or Presence of Starting Material
Q6: My analysis shows a significant amount of unreacted starting materials. How can I drive the reaction to completion?
-
Optimize Catalyst: As mentioned, using a more efficient catalyst like p-phenylenediamine can dramatically increase the reaction rate at neutral pH.
-
Increase Reactant Concentration: If your biomolecule is stable at higher concentrations, increasing the concentration of both the this compound and the carbonyl-containing molecule can accelerate the reaction.
-
Prolong Reaction Time: Continue to monitor the reaction at extended time points to determine if the reaction is simply slow or has stalled.
-
Elevate Temperature: A modest increase in temperature (e.g., from room temperature to 37°C) can sometimes be sufficient to push the reaction to completion without compromising the integrity of most proteins.
Purification Challenges
Q7: I am having difficulty purifying my PEGylated product from unreacted PEG and other impurities. What are the best practices?
Purification of PEGylated proteins can be challenging due to the physicochemical properties of PEG.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated conjugate from the smaller, unreacted this compound.
-
Ion-Exchange Chromatography (IEX): The PEG chains can shield the surface charges of the protein, altering its interaction with the IEX resin. This change in property can be exploited to separate PEGylated species from the unreacted protein.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is particularly useful for purifying smaller biomolecules and can separate molecules based on differences in hydrophobicity.
-
Dialysis/Ultrafiltration: For removing small, unreacted PEG linkers from large protein conjugates, dialysis with an appropriate molecular weight cutoff (MWCO) membrane is a viable option.
Quantitative Data on Reaction Parameters
Table 1: Effect of pH and Catalyst on Oxime Ligation Rate
| pH | Catalyst | Catalyst Concentration (mM) | Relative Reaction Rate Fold Increase |
| 4.5 | Aniline | 100 | ~400 |
| 7.0 | None | - | 1 |
| 7.0 | Aniline | 100 | ~40 |
| 7.0 | p-phenylenediamine | 2 | Significant increase |
| 7.0 | p-phenylenediamine | 10 | ~120 (compared to uncatalyzed) |
Data synthesized from multiple sources indicating general trends.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Aldehyde-Containing Protein at Neutral pH
This protocol provides a general workflow. Optimal conditions may vary depending on the specific biomolecule.
1. Reagent Preparation: a. Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO. b. Prepare a stock solution of the catalyst, p-phenylenediamine (e.g., 200 mM), in reaction buffer. c. Prepare the aldehyde-containing protein in a suitable amine-free buffer (e.g., phosphate buffer, pH 7.0).
2. Reaction Setup: a. In a microcentrifuge tube, combine the aldehyde-containing protein with the reaction buffer to the desired final concentration. b. Add the p-phenylenediamine catalyst to a final concentration of 10 mM. c. Initiate the reaction by adding the this compound stock solution to the desired final concentration (a 5-10 fold molar excess over the protein is a good starting point). d. Gently mix the reaction and incubate at room temperature or 37°C.
3. Reaction Monitoring: a. At various time points (e.g., 1, 4, 8, and 24 hours), take aliquots of the reaction mixture. b. Quench the reaction in the aliquots by adding an excess of a small molecule aldehyde or ketone (e.g., acetone). c. Analyze the aliquots by SDS-PAGE or LC-MS to monitor the formation of the PEGylated product.
4. Purification: a. Once the reaction has reached the desired level of completion, purify the PEGylated protein from excess reagents using size-exclusion chromatography (SEC). b. Equilibrate the SEC column with a suitable buffer (e.g., PBS). c. Load the reaction mixture onto the column and collect fractions. d. Analyze the fractions by SDS-PAGE or UV-Vis spectroscopy to identify those containing the purified conjugate.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Optimizing Oxime Ligation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of oxime ligation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation?
The optimal pH for oxime ligation is typically mildly acidic, around pH 4-5.[1][2][3] This is because the reaction mechanism involves a rate-determining acid-catalyzed dehydration of a hemiaminal intermediate.[3] However, many biomolecules require physiological conditions (pH ~7.4) for stability.[2] At neutral pH, the reaction is significantly slower, necessitating the use of catalysts to achieve reasonable reaction rates. Some newer catalytic systems, such as those using catalytic amine buffers, can achieve rapid ligation at pH 7 and above.
Q2: My oxime ligation is very slow. What are the common causes and how can I speed it up?
Slow reaction kinetics are a frequent challenge in oxime ligation. Several factors can contribute to this issue:
-
Suboptimal pH: As mentioned above, a pH outside the optimal range of 4-5 can significantly slow down the reaction. If your biomolecule is stable at lower pH, adjusting the buffer is a primary step.
-
Low Reactant Concentration: The reaction rate is dependent on the concentration of both the carbonyl (aldehyde or ketone) and the aminooxy component. Increasing the concentration of one or both reactants can accelerate the ligation.
-
Steric Hindrance: Ketones, particularly sterically hindered ones, react much more slowly than aldehydes. If you are using a ketone, expect longer reaction times.
-
Absence of a Catalyst: At neutral pH, an uncatalyzed oxime ligation can be extremely slow. The addition of a suitable catalyst is crucial for efficient conjugation under these conditions.
To accelerate a slow reaction, consider the following:
-
Optimize pH: If possible, lower the pH of the reaction mixture to the 4.5-5.5 range.
-
Increase Reactant Concentration: If solubility allows, increase the concentration of your reactants.
-
Use a Catalyst: Aniline and its derivatives are common catalysts. For reactions at neutral pH, p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) have shown superior catalytic activity compared to aniline.
-
Increase Temperature: Raising the reaction temperature can increase the reaction rate. However, this should be done cautiously to avoid degradation of sensitive biomolecules.
-
Solvent Choice: The use of organic co-solvents like DMF or ethanol can sometimes improve reactant solubility and accelerate kinetics.
Q3: Which catalyst should I choose for my oxime ligation?
The choice of catalyst depends primarily on the desired reaction pH and the required reaction rate.
-
Aniline: A traditional and effective catalyst, particularly at acidic pH. It can increase reaction rates by up to 400-fold at pH 4.5. However, its cytotoxicity limits its use in live-cell applications.
-
p-Phenylenediamine (pPDA): More efficient than aniline, especially in the pH range of 4-7. It can lead to a 19-fold faster reaction rate than aniline at pH 7.
-
m-Phenylenediamine (mPDA): A highly efficient catalyst, particularly at neutral pH. Its high aqueous solubility allows for its use at higher concentrations, leading to significant rate enhancements (up to 15 times more efficient than aniline).
-
Catalytic Amine Buffers: Bifunctional amines like 2-(aminomethyl)imidazoles and N,N-dimethylethylenediamine can act as both a buffer and a catalyst, promoting rapid ligation at neutral pH with low toxicity.
-
Arginine: This amino acid has been shown to catalyze oxime ligation at neutral pH, particularly in a bicarbonate/CO2 buffer system, and also helps prevent protein aggregation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Incorrect pH. The reaction is highly pH-dependent. | Optimize the pH to be between 4.5 and 5.5, if the stability of the biomolecule allows. For pH-sensitive molecules, use a catalyst effective at neutral pH, such as pPDA or mPDA. |
| Inefficient Catalyst. The chosen catalyst may not be optimal for the reaction conditions. | For neutral pH reactions, consider switching from aniline to a more potent catalyst like pPDA or mPDA. Ensure the catalyst concentration is adequate (e.g., 10-100 mM for aniline). | |
| Degraded Reagents. The aminooxy or carbonyl compound may have degraded. | Use fresh, high-purity reagents. Aldehydes can oxidize, and aminooxy compounds can be unstable. Store reagents appropriately. | |
| Low Reactant Concentration. Reaction rates are concentration-dependent. | Increase the concentration of one or both reactants if solubility permits. | |
| Slow Reaction Rate | Sterically Hindered Ketone. Ketones react more slowly than aldehydes due to steric effects. | Increase the reaction time and/or temperature. Use a more potent catalyst system. |
| Suboptimal Temperature. The reaction may be too cold. | Gently increase the temperature, monitoring the stability of your biomolecules. | |
| Inappropriate Solvent. The solvent may not be optimal for reactant solubility or the reaction mechanism. | Consider using aqueous buffers with organic co-solvents like DMF or ethanol to improve solubility and kinetics. | |
| Presence of Side Products | Oxidation of Aldehyde. Aldehydes can be sensitive to oxidation, leading to carboxylic acid impurities. | Use freshly purified aldehydes. |
| Dimerization. Some catalysts at high concentrations can induce side reactions like dimerization. | Optimize the catalyst concentration. If dimerization is observed with pPDA, switching to aniline might resolve the issue. | |
| Reaction with Buffer Components. Some buffer components can potentially react with the ligation partners. | Ensure the chosen buffer is non-reactive. Phosphate and acetate buffers are commonly used. |
Quantitative Data Summary
Table 1: Comparison of Catalysts for Oxime Ligation
| Catalyst | Typical Concentration | Optimal pH Range | Key Advantages | Key Disadvantages |
| Aniline | 10-100 mM | 4.5 - 7.0 | Well-established, significant rate enhancement at acidic pH. | Cytotoxic, less effective than phenylenediamines at neutral pH. |
| p-Phenylenediamine (pPDA) | 10 mM | 4.0 - 7.0 | More efficient than aniline across a wider pH range, especially at pH 7. | Can cause dimerization at high concentrations with certain substrates. |
| m-Phenylenediamine (mPDA) | 100-750 mM | ~7.0 | Highly efficient at neutral pH, high aqueous solubility allows for high concentrations and faster rates. | - |
| Catalytic Amine Buffers | 5-50 mM | 5.0 - 9.0 | Low toxicity, dual function as buffer and catalyst, effective at neutral and basic pH. | - |
| Arginine | ~400 mM | ~7.0 | Biocompatible, prevents protein aggregation, effective in bicarbonate buffer. | Requires relatively high concentrations. |
Table 2: Effect of pH on Oxime Ligation Rate
| pH | Relative Reaction Rate | Notes |
| < 4 | Decreases | The aminooxy nucleophile becomes protonated and unreactive. |
| 4.5 - 5.5 | Maximum | Optimal balance for acid-catalyzed dehydration without significant protonation of the nucleophile. |
| > 6 | Decreases | The acid-catalyzed dehydration step becomes less efficient. Catalysts are essential for reasonable rates at neutral pH. |
Experimental Protocols
Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation at Acidic pH
-
Reagent Preparation:
-
Prepare a stock solution of your aminooxy-containing molecule in an appropriate buffer (e.g., 100 mM sodium acetate, pH 4.5).
-
Prepare a stock solution of your aldehyde or ketone-containing molecule in the same buffer.
-
Prepare a fresh 1 M stock solution of aniline in a compatible organic solvent (e.g., DMF or DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the aminooxy-containing molecule and the carbonyl-containing molecule to their desired final concentrations (e.g., 1-10 mM).
-
Add the aniline stock solution to a final concentration of 10-100 mM.
-
Adjust the final volume with the reaction buffer.
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Monitor the reaction progress by a suitable analytical method such as RP-HPLC or LC-MS. The disappearance of starting materials and the appearance of the product peak indicate reaction progression.
-
-
Quenching and Purification:
-
Once the reaction is complete, the reaction can be quenched by adding an excess of a scavenger aldehyde or ketone (e.g., acetone) if unreacted aminooxy groups remain.
-
Purify the oxime conjugate using an appropriate chromatographic technique (e.g., RP-HPLC or size-exclusion chromatography).
-
Protocol 2: Monitoring Oxime Ligation by RP-HPLC
-
Instrumentation: A high-performance liquid chromatography system equipped with a C18 column and a UV detector.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Procedure:
-
At various time points, withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by diluting it in a large volume of Solvent A.
-
Inject the diluted aliquot onto the C18 column.
-
Elute the components using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for peptides/proteins or a wavelength specific to a chromophore in your molecule).
-
The retention times of the starting materials and the product will be different, allowing for the quantification of reaction conversion over time.
-
Visualizations
Caption: A typical experimental workflow for performing an oxime ligation reaction.
Caption: The two-step mechanism of oxime ligation.
Caption: A decision tree for troubleshooting inefficient oxime ligation reactions.
References
Optimizing Bis-aminooxy-PEG1 Conjugation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction pH for Bis-aminooxy-PEG1 conjugation to aldehyde or ketone-containing molecules. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure successful conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
The optimal pH for the formation of an oxime bond between an aminooxy group and a carbonyl group (aldehyde or ketone) is typically around pH 4.5.[1] At this acidic pH, the reaction rate is fastest due to a balance between the protonation of the carbonyl group, which makes it more electrophilic, and the availability of the nucleophilic aminooxy group. However, many biomolecules are not stable under these acidic conditions.
For applications involving sensitive biological molecules like proteins or antibodies, the conjugation is often performed at a neutral pH range of 6.5 to 7.5.[2] While the reaction is significantly slower at neutral pH, it preserves the integrity and activity of the biomolecule.[1][3]
Q2: Why is the reaction slower at neutral pH and what can be done to improve the efficiency?
At neutral pH, the rate-limiting step of the reaction is the acid-catalyzed dehydration of the hemiaminal intermediate.[1] To overcome the slower reaction kinetics at physiological pH, catalysts are often employed. Aniline and its derivatives, such as p-phenylenediamine, are effective nucleophilic catalysts that can significantly accelerate the rate of oxime bond formation. These catalysts form a transient, more reactive Schiff base with the carbonyl compound, which is then readily attacked by the aminooxy group.
Q3: What are the advantages of using a catalyst in the conjugation reaction?
The primary advantage of using a catalyst is the significant increase in the reaction rate, especially at neutral pH. For instance, p-phenylenediamine has been shown to increase the rate of protein PEGylation by 120-fold at pH 7 compared to an uncatalyzed reaction. This allows for:
-
More efficient conjugation at lower concentrations of reactants.
-
Shorter reaction times, which is crucial when working with sensitive biomolecules.
-
The ability to perform conjugations under physiologically relevant conditions (neutral pH).
Q4: Are there any alternatives to aniline as a catalyst?
Yes, while aniline is a commonly used catalyst, derivatives such as p-phenylenediamine and m-phenylenediamine have been shown to be even more effective. For example, p-phenylenediamine is a more efficient catalyst than aniline across a pH range of 4-7. It's important to note that some aniline derivatives can be toxic, so their suitability for applications involving live cells or in vivo use should be carefully considered.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | Suboptimal pH: The reaction pH is outside the optimal range for the specific biomolecule and reaction conditions. | For robust molecules, consider lowering the pH to 4.5-5.5. For sensitive biomolecules, maintain a pH of 6.5-7.5 and add a catalyst (e.g., 10-100 mM aniline or 2-10 mM p-phenylenediamine). |
| Inefficient Catalyst: The catalyst is not effective or used at an incorrect concentration. | Switch to a more efficient catalyst like p-phenylenediamine. Optimize the catalyst concentration; for example, p-phenylenediamine can be effective even at 2 mM. | |
| Degraded Reagents: The this compound or the carbonyl-containing molecule has degraded. | Use fresh reagents. Store this compound and other reactive molecules according to the manufacturer's instructions, typically at low temperatures and protected from moisture. | |
| Steric Hindrance: The carbonyl group on the target molecule is sterically hindered, preventing efficient access for the this compound. | Increase the reaction time and/or the molar excess of the this compound reagent. Consider using a longer PEG linker if steric hindrance is a major issue. | |
| Precipitation During Reaction | Poor Solubility: One or more of the reaction components has limited solubility in the chosen buffer. | Add a small amount of a water-miscible organic co-solvent like DMSO or DMF (up to 10-20% v/v). Ensure the co-solvent is compatible with your biomolecule. |
| Protein Denaturation: The reaction conditions (pH, temperature, organic solvent) are causing the protein to denature and precipitate. | Screen different buffer systems and pH values. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Minimize the concentration of any organic co-solvents. | |
| Non-Specific Labeling | Presence of Other Reactive Carbonyls: The target molecule has other accessible aldehyde or ketone groups leading to non-specific conjugation. | This is less common with aminooxy chemistry due to its high selectivity. However, if suspected, consider protecting other carbonyl groups prior to conjugation if possible. |
| Side Reactions of the Catalyst: The catalyst is participating in unwanted side reactions. | Use the lowest effective concentration of the catalyst. Purify the conjugate thoroughly after the reaction to remove any catalyst-related byproducts. |
Quantitative Data on Reaction Parameters
Table 1: Effect of pH on Oxime Ligation Rate
| pH | Relative Reaction Rate (Uncatalyzed) | Notes |
| 4.5 | Fastest | Optimal for rapid conjugation, but may not be suitable for all biomolecules. |
| 6.0 | Moderate | A compromise for some biomolecules that can tolerate slightly acidic conditions. |
| 7.0-7.5 | Slowest | Necessary for many biological applications to maintain protein stability and function. |
Table 2: Catalytic Efficiency of Aniline and its Derivatives at Neutral pH (pH 7)
| Catalyst | Concentration | Fold Increase in Reaction Rate (vs. Uncatalyzed) | Fold Increase in Reaction Rate (vs. Aniline) |
| Aniline | 100 mM | ~40 | 1 |
| p-Phenylenediamine | 10 mM | ~120 | ~19 |
| m-Phenylenediamine | 750 mM | Significant acceleration (completes in seconds) | - |
Data synthesized from multiple sources for comparative purposes.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation at Neutral pH (with Catalyst)
This protocol describes a general method for conjugating this compound to a protein containing an aldehyde or ketone group.
Materials:
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Protein with an accessible aldehyde or ketone group
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This compound
-
Reaction Buffer: 100 mM Phosphate Buffer, pH 7.2
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Catalyst Stock Solution: 100 mM p-phenylenediamine in Reaction Buffer (prepare fresh)
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Quenching Solution (optional): 1 M hydroxylamine, pH 7.0
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Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
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Dissolve the carbonyl-containing protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the this compound in the Reaction Buffer to achieve a 20-50 fold molar excess relative to the protein.
-
-
Conjugation Reaction:
-
Add the this compound solution to the protein solution.
-
Add the catalyst stock solution to a final concentration of 2-10 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Reaction Quenching (Optional):
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To quench any unreacted carbonyl groups, add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and catalyst using size-exclusion chromatography or another suitable purification method.
-
-
Analysis:
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Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by a relevant activity assay to assess the impact of conjugation on protein function.
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Protocol 2: Generating Aldehyde Groups on Glycoproteins for Conjugation
This protocol describes the mild oxidation of sialic acid residues on glycoproteins to generate aldehyde groups.
Materials:
-
Glycoprotein
-
Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄) solution: 20 mM in Oxidation Buffer (prepare fresh and protect from light)
-
Quenching Solution: 100 mM Glycerol or Ethylene Glycol
-
Desalting column
Procedure:
-
Buffer Exchange:
-
Exchange the glycoprotein into the Oxidation Buffer using a desalting column.
-
-
Oxidation:
-
Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 1-2 mM.
-
Incubate on ice for 15-30 minutes in the dark.
-
-
Quenching:
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Add the Quenching Solution to a final concentration of 10 mM to consume excess periodate. Incubate on ice for 10 minutes.
-
-
Purification:
-
Immediately remove excess reagents by passing the solution through a desalting column equilibrated with the desired reaction buffer for the subsequent conjugation (e.g., 100 mM Phosphate Buffer, pH 7.2).
-
-
Conjugation:
-
The resulting aldehyde-containing glycoprotein is now ready for conjugation with this compound as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: The effect of pH on the rate of oxime bond formation.
References
Technical Support Center: Aminooxy-Based Bioconjugation
Welcome to the technical support center for aminooxy-based bioconjugation. This resource is designed for researchers, scientists, and drug development professionals working with aminooxy-containing molecules and their application in bioconjugation via oxime ligation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an oxime ligation reaction?
A1: The optimal pH for oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, is dependent on the presence of a catalyst. For uncatalyzed reactions, a slightly acidic pH of 4.5 is typically advantageous.[1][2] However, many biomolecules require neutral pH for stability. In such cases, a pH of 6.5-7.5 is commonly used, and the reaction can be accelerated with a catalyst.[3]
Q2: Why is my oxime ligation reaction so slow, and how can I increase the rate?
A2: Slow reaction rates are a common challenge, especially when working at neutral pH or with low reactant concentrations.[1][3] Here are several ways to accelerate your reaction:
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Use a Catalyst: Aniline and its derivatives are effective nucleophilic catalysts that can significantly increase the reaction rate at neutral pH. Substituted anilines, such as p-phenylenediamine, have been shown to be even more efficient catalysts than aniline.
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Optimize pH: If your biomolecule is stable at a slightly acidic pH, performing the reaction in the range of 4.5-5.5 can increase the rate of uncatalyzed ligations.
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Increase Reactant Concentration: The reaction rate is dependent on the concentration of the reactants. If possible, increasing the concentration of either the aminooxy-functionalized molecule or the carbonyl-containing biomolecule will drive the reaction forward.
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Increase Temperature: Raising the reaction temperature, for instance to 37°C, can also increase the rate of oxime bond formation.
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Use Co-solvents: The addition of co-solvents like DMSO or DMF has been shown to increase the reaction rate and reduce side reactions.
Q3: What are the most common side reactions associated with aminooxy bioconjugation?
A3: While oxime ligation is highly chemoselective, several side reactions can occur:
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Hydrolysis of the Oxime Bond: The oxime bond is generally stable, especially when compared to hydrazones, but it can undergo hydrolysis, particularly at low pH. The stability of the oxime linkage is influenced by the electronic and steric nature of the substituents around the C=N bond.
-
Reaction with Other Nucleophiles: If other nucleophiles, such as primary amines, are present in high concentrations, they can compete with the aminooxy group to form less stable imines (Schiff bases).
-
Degradation of Starting Materials: The aminooxy group itself can be reactive and may degrade over time or react with impurities like acetone in solvents. It is crucial to use high-purity solvents and reagents. If you are using an NHS ester to introduce the aminooxy group, be aware of its susceptibility to hydrolysis at higher pH.
-
Oxidation of Sensitive Functional Groups: Biomolecules containing sensitive functional groups like thiols can be prone to oxidation during the reaction and purification steps.
Q4: I'm observing unexpected byproducts in my final conjugate. What could be the cause?
A4: Unexpected byproducts can arise from several sources:
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Formation of E/Z Isomers: The oxime bond can form as a mixture of E/Z stereoisomers, which might be separable by analytical techniques like HPLC. For most applications, this isomeric mixture does not affect the function of the bioconjugate.
-
Catalyst-Related Side Products: When using aniline or its derivatives as catalysts, particularly at high concentrations, there is a possibility of forming N-arylglycosylamine side products if working with carbohydrates. With catalysts containing multiple amine groups like p-phenylenediamine, dimerization of the conjugate can occur.
-
Reaction with Buffers: Ensure your reaction buffer does not contain primary amines (e.g., Tris buffer), as these can compete in the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | Suboptimal pH. | For uncatalyzed reactions, adjust the pH to 4.5-5.5. For catalyzed reactions at neutral pH, ensure the buffer is at pH 6.5-7.5. |
| Low reactant concentration. | Increase the concentration of one or both reactants if possible. | |
| Inactive aminooxy reagent. | Check the storage conditions and age of the reagent. If it is an NHS ester derivative, it may have hydrolyzed. Prepare a fresh solution. | |
| Steric hindrance. | Aldehydes are generally more reactive than ketones. If using a ketone, a longer reaction time or higher catalyst concentration may be needed. | |
| Slow Reaction Rate | Reaction performed at neutral pH without a catalyst. | Add a nucleophilic catalyst such as aniline (10-100 mM) or p-phenylenediamine (2-10 mM). |
| Low temperature. | Increase the reaction temperature to 37°C if the biomolecule's stability permits. | |
| Poor Purity of Final Conjugate | Presence of unreacted starting materials. | Use size-based purification methods like dialysis, size exclusion chromatography (SEC), or spin desalting columns to remove excess labeling reagent. |
| Formation of byproducts from side reactions. | Use high-purity solvents and reagents to minimize side reactions. Consider using protecting groups for other reactive functionalities on the biomolecule. | |
| Instability of the Conjugate | Hydrolysis of the oxime bond. | Avoid prolonged exposure to very low or high pH during purification and storage. The oxime linkage is generally more stable than hydrazone linkages. |
Quantitative Data Summary
Table 1: Comparison of Hydrolytic Stability of Different Linkages
| Linkage | Relative First-Order Rate Constant for Hydrolysis (krel) at pD 7.0 | Half-life (t1/2) | Notes |
| Methylhydrazone | ~600 | - | - |
| Acetylhydrazone | ~300 | - | - |
| Semicarbazone | ~160 | - | - |
| Oxime | 1 | Significantly longer than hydrazones | Oximes are approximately 100 to 1000-fold more resistant to hydrolysis than analogous hydrazones. |
Data is relative to the hydrolysis rate of the oxime, which is set to 1.
Table 2: Aniline-Catalyzed Oxime Ligation Kinetics
| Reactants | Catalyst Concentration | pH | Second-Order Rate Constant (k1) |
| Aminooxyacetyl-peptide and Benzaldehyde | 100 mM Aniline | 7 | 8.2 ± 1.0 M⁻¹s⁻¹ |
Data from a model reaction at ambient temperature.
Experimental Protocols
General Protocol for Oxime Ligation of a Biomolecule
This protocol provides a general guideline for the conjugation of an aminooxy-functionalized molecule to an aldehyde-containing biomolecule.
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Prepare the Reaction Buffer: Prepare a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2 or sodium acetate buffer at pH 5.5. Ensure the buffer is free of primary amines.
-
Dissolve Reactants:
-
Dissolve the aldehyde-containing biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Separately, prepare a stock solution of the aminooxy-containing reagent in a compatible solvent like DMSO or DMF.
-
-
Initiate the Reaction: Add the aminooxy reagent stock solution to the biomolecule solution. The molar excess of the aminooxy reagent can range from 10 to 50-fold, depending on the reactivity of the components.
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Add Catalyst (Optional but Recommended for Neutral pH): For reactions at or near neutral pH, add a freshly prepared stock solution of aniline or p-phenylenediamine in the reaction buffer to a final concentration of 10-100 mM for aniline or 2-10 mM for p-phenylenediamine.
-
Incubate the Reaction: Allow the reaction to proceed at room temperature or 37°C for 2 to 24 hours. The reaction progress can be monitored by a suitable analytical technique such as HPLC or mass spectrometry.
-
Purify the Conjugate: Remove excess unreacted labeling reagent and catalyst using a suitable purification method such as dialysis, size exclusion chromatography (SEC), or HPLC.
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Characterize the Conjugate: Characterize the final purified conjugate using methods like mass spectrometry to confirm the desired modification and assess purity.
Visualizations
Caption: Experimental workflow for a typical oxime ligation reaction.
Caption: Troubleshooting flowchart for low yield in oxime bioconjugation.
References
Preventing hydrolysis of Bis-aminooxy-PEG1 during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of Bis-aminooxy-PEG1 during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage important?
This compound is a homobifunctional crosslinker containing a single polyethylene glycol (PEG) spacer flanked by two aminooxy groups. These aminooxy groups react with aldehydes and ketones to form stable oxime linkages, a common strategy in bioconjugation for creating antibody-drug conjugates (ADCs), hydrogels, and other functionalized biomolecules. The stability of this compound is critical because degradation, primarily through hydrolysis of the aminooxy groups, will lead to a loss of reactivity, resulting in lower conjugation yields and inconsistent experimental outcomes.
Q2: What are the primary factors that lead to the hydrolysis of this compound?
The primary factors contributing to the hydrolysis of the aminooxy groups in this compound are:
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pH: The aminooxy group is susceptible to acid-catalyzed hydrolysis. Storage in acidic conditions (pH < 6) can significantly accelerate degradation.
-
Moisture: As a hydrolysis reaction, the presence of water is a key reactant. Storing the compound in a non-anhydrous environment will promote degradation.
-
Temperature: Elevated temperatures can increase the rate of hydrolysis.
-
Exposure to Light: While not the primary driver of hydrolysis, prolonged exposure to light can potentially contribute to the degradation of PEG compounds.
Q3: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: Store at -20°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Light: Protect from light by storing in an amber vial or a dark container.
-
Form: Store as a dry, solid powder. If dissolved in an organic solvent, use an anhydrous solvent and store at -20°C for short periods. It is highly recommended to use the solution immediately after preparation.[1]
Q4: Can I store this compound in a solution?
If you need to store this compound in a solution, it is best to dissolve it in a dry (anhydrous) organic solvent such as DMSO. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and moisture introduction from the atmosphere upon opening. For aqueous buffers, it is strongly advised to prepare the solution fresh and use it immediately due to the risk of hydrolysis.
Troubleshooting Guide: Degradation of this compound
This guide will help you identify and resolve potential issues related to the degradation of this compound.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying the cause of this compound degradation.
| Symptom | Potential Cause | Recommended Action |
| Low or no conjugation efficiency | Hydrolysis of aminooxy groups. | 1. Verify Storage: Ensure the solid compound is stored at -20°C under a dry, inert atmosphere and protected from light. 2. Fresh Solutions: Always prepare solutions of this compound immediately before use, especially in aqueous buffers. If using an organic solvent, ensure it is anhydrous. 3. Quality Control: Analyze your stock of this compound using RP-HPLC or LC-MS to check for the presence of degradation products. |
| Inconsistent results between experiments | Partial degradation of the stock material over time. | 1. Aliquot Stock: If you have a larger batch of solid this compound, aliquot it into smaller, single-use vials to prevent repeated exposure of the entire batch to atmospheric moisture. 2. Re-qualify Old Stock: If a stock has been stored for an extended period, re-analyze it for purity before use. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) of the conjugation reaction | Presence of hydrolyzed this compound or its reaction byproducts. | 1. Run a Control: Analyze a sample of your this compound solution (before adding it to the reaction mixture) to confirm if the unexpected peaks originate from the linker itself. 2. Optimize Reaction pH: Ensure the pH of your conjugation reaction is within the optimal range for oxime ligation (typically pH 6.5-7.5) to maximize the reaction rate and minimize potential side reactions or degradation.[2] |
Hydrolysis of this compound
The primary degradation pathway for this compound in the presence of water is the hydrolysis of the aminooxy functional groups. This reaction is catalyzed by acid.
Diagram: Hydrolysis of an Aminooxy Group
Caption: Simplified mechanism of acid-catalyzed hydrolysis of an aminooxy group.
Quantitative Stability Data
The following table provides representative data on the stability of aminooxy-PEG linkers in aqueous solutions at different pH values and temperatures. Note that this is generalized data, and the stability of this compound may vary slightly.
| pH | Temperature (°C) | Duration (hours) | Estimated Degradation (%) |
| 3 | 25 | 24 | 10 - 20% |
| 5 | 25 | 24 | 5 - 10% |
| 7.4 | 25 | 24 | < 5% |
| 9 | 25 | 24 | 15 - 25% |
Data is representative for typical aminooxy-PEG linkers and should be used as a guideline.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions (pH, temperature) and identify degradation products.
Materials:
-
This compound
-
Anhydrous DMSO
-
Buffers: 0.1 M HCl (pH 1), 0.01 M HCl (pH 2), 0.1 M Acetate buffer (pH 5), Phosphate Buffered Saline (PBS, pH 7.4), 0.1 M Carbonate-bicarbonate buffer (pH 9)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
RP-HPLC system with UV detector or LC-MS system
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C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Incubator/water bath
-
pH meter
Methodology:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Sample Preparation:
-
For each condition, dilute the stock solution to a final concentration of 1 mg/mL in the respective stress buffer (0.1 M HCl, 0.01 M HCl, acetate buffer, PBS, carbonate-bicarbonate buffer).
-
Prepare a control sample by diluting the stock solution in a 50:50 acetonitrile:water mixture.
-
-
Stress Conditions:
-
Temperature Stress: Incubate aliquots of the samples prepared in PBS at 4°C, 25°C (room temperature), and 40°C.
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pH Stress: Incubate the samples prepared in the different pH buffers at 25°C.
-
-
Time Points: Collect samples at initial time (t=0) and after 1, 4, 8, and 24 hours.
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Sample Quenching: To stop the degradation reaction, dilute the collected sample 1:10 in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and immediately analyze or freeze at -80°C until analysis.
-
HPLC Analysis:
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Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
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Gradient: A typical gradient would be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
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Detection: UV at 214 nm or by MS.
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Injection Volume: 10 µL
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-
Data Analysis:
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Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
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Identify and quantify the formation of any major degradation products.
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This comprehensive guide should assist you in successfully storing and handling this compound, ensuring the reliability and reproducibility of your experiments.
References
Technical Support Center: Purification of Bis-aminooxy-PEG1 Conjugates
Welcome to the technical support center for the purification of Bis-aminooxy-PEG1 conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these specific conjugates.
Frequently Asked Questions (FAQs)
Q1: What is a this compound conjugate and why is its purification challenging?
A this compound is a homobifunctional linker where a short, discrete PEG spacer (PEG1) is functionalized on both ends with aminooxy groups.[1][2] These groups react with aldehydes or ketones to form stable oxime linkages.[1][2][3] After conjugation to a target molecule (e.g., a small molecule drug, peptide, or other payload), the resulting reaction mixture is heterogeneous, presenting several purification challenges:
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Mixture of Species: The reaction can result in a mixture of the desired 1:2 conjugate (payload-linker-payload), a 1:1 conjugate (payload-linker), unreacted linker, and unreacted payload.
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Similar Physicochemical Properties: The different conjugated species often have very similar polarities and sizes, making chromatographic separation difficult.
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Hydrophilicity: The PEG spacer increases the water solubility of all related species, which can complicate purification techniques like liquid-liquid extraction or standard reversed-phase chromatography.
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Reaction Byproducts: The conjugation reaction may produce side products that need to be identified and removed.
Q2: What are the primary methods for purifying this compound conjugates?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique. The two primary modes used are:
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Reversed-Phase HPLC (RP-HPLC): This is the most powerful method for this application, separating molecules based on differences in hydrophobicity. It is highly effective at resolving the desired conjugate from the more polar unreacted linker and often from the 1:1 intermediate.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume (size). It can be useful for removing large aggregates or separating a significantly larger conjugate from the small, unreacted linker, but it often provides insufficient resolution to separate 1:1 and 1:2 conjugated species.
Q3: How can I confirm the purity and identity of my final conjugate?
A combination of analytical techniques is recommended:
-
Analytical HPLC: To assess the purity of the collected fractions. This can be done using the same method as the preparative purification or a more sensitive, optimized method.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired conjugate and identify any impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for this.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of the final product, if sufficient material is available.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound conjugates, primarily focusing on RP-HPLC.
Issue 1: Poor Separation of Conjugate Peaks on RP-HPLC
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Symptom: Your chromatogram shows broad, overlapping peaks, making it impossible to isolate the desired product.
| Potential Cause | Proposed Solution |
| Inappropriate Column Chemistry | The standard C18 stationary phase may not provide sufficient selectivity. Experiment with different column chemistries such as C8, Phenyl-Hexyl, or embedded polar group (EPG) columns to alter selectivity. |
| Incorrect Mobile Phase | The mobile phase composition is critical. Adjust the gradient slope; a shallower gradient often improves resolution. Vary the organic solvent (e.g., switch from acetonitrile to methanol) or the ion-pairing agent (e.g., from trifluoroacetic acid (TFA) to formic acid) to change peak selectivity. |
| Column Overload | Injecting too much sample leads to peak broadening and poor resolution. Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | The aminooxy or payload moieties might be interacting with residual silanols on the silica backbone of the column. Add a competitive amine (e.g., triethylamine) to the mobile phase in small amounts or switch to a column specifically designed for basic compounds. |
Issue 2: Low Yield/Recovery of Purified Conjugate
-
Symptom: The amount of purified product is significantly lower than expected after chromatography.
| Potential Cause | Proposed Solution |
| Product Instability | The conjugate may be degrading under the purification conditions (e.g., acidic pH from TFA). Perform stability studies at different pH values. Consider using a different mobile phase modifier like formic acid or ammonium acetate. |
| Irreversible Adsorption | The conjugate may be binding irreversibly to the column's stationary phase. Try a different column chemistry (e.g., a polymer-based column). Modify the mobile phase to reduce non-specific binding. |
| Precipitation on Column | The conjugate may not be soluble in the mobile phase at some point during the gradient, causing it to precipitate on the column. Ensure the sample is fully dissolved before injection and check its solubility across the mobile phase gradient range. |
Issue 3: Final Product is Still Impure
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Symptom: Analytical HPLC or LC-MS of the "purified" product shows the presence of contaminants.
| Potential Cause | Proposed Solution |
| Co-eluting Impurity | An impurity has a retention time identical to your product under the current conditions. Optimize the separation method (see Issue 1) to resolve the impurity. A secondary, orthogonal purification step (e.g., a different HPLC column/method) may be necessary. |
| Fraction Collection is too Broad | You may be collecting too wide a fraction around your peak, including the tail or front of adjacent impurity peaks. Re-process the data and collect narrower fractions. |
| Degradation Post-Purification | The product may be unstable after the mobile phase is removed. Immediately after solvent evaporation (lyophilization), store the product under appropriate conditions (e.g., -20°C or -80°C, under inert gas). |
| Contaminants from Reagents | Impurities may originate from low-purity solvents or reagents used in the process. Ensure all solvents and additives are of the highest possible purity (e.g., HPLC or MS-grade). |
Experimental Protocols & Methodologies
General Preparative RP-HPLC Protocol
This protocol is a starting point and should be optimized for your specific conjugate.
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Column Selection: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
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Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., Water/Acetonitrile mixture). Filter the sample through a 0.45 µm filter before injection.
-
Chromatography Conditions:
-
Flow Rate: 18-20 mL/min.
-
Detection: UV at 220 nm and a wavelength specific to your payload.
-
Gradient: Develop a gradient based on analytical scale runs. A typical starting gradient might be:
-
5-10% B for 5 minutes.
-
Linear gradient from 10% to 70% B over 40 minutes.
-
High organic wash (e.g., 95% B) for 5 minutes.
-
Re-equilibration at 5% B for 10 minutes.
-
-
-
Fraction Collection: Collect 5-10 mL fractions across the peaks of interest.
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Analysis and Pooling: Analyze the collected fractions by analytical HPLC or LC-MS. Pool the fractions containing the pure desired product.
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Solvent Removal: Remove the solvent via lyophilization or rotary evaporation.
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a decision-making process for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting purification of conjugates.
General Experimental Workflow
This diagram shows the typical sequence of steps from crude product to pure conjugate.
References
Strategies to accelerate slow oxime ligation kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with slow oxime ligation kinetics.
Frequently Asked Questions (FAQs)
Q1: My oxime ligation reaction is very slow. What are the most common causes?
Slow oxime ligation kinetics can be attributed to several factors. The reaction is inherently slow at neutral pH.[1][2] Key contributors to slow reaction rates include suboptimal pH, low reactant concentrations, the absence of a catalyst, and the intrinsic reactivity of the specific aldehyde/ketone and aminooxy-functionalized molecules being used.[1][3] For instance, ketones are generally less reactive than aldehydes.[4]
Q2: What is the optimal pH for oxime ligation?
The optimal pH for oxime ligation is typically around 4.5. This mildly acidic condition facilitates the acid-catalyzed dehydration of the hemiaminal intermediate, which is a rate-determining step. However, many biological applications necessitate performing the reaction at a physiological pH (around 7.4), which is challenging due to the slower reaction rate at neutral pH.
Q3: Can I run the reaction at a neutral pH and still get good yields in a reasonable time?
Yes, by employing strategies to accelerate the reaction. The most common approach is the use of a nucleophilic catalyst. Aniline and its derivatives are widely used for this purpose. Additionally, increasing the concentration of reactants can also help to drive the reaction forward.
Q4: Are there any alternatives to aniline as a catalyst due to its toxicity?
Yes, several less toxic and more efficient catalysts have been identified. Phenylenediamine derivatives, such as m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA), have shown significantly higher catalytic activity compared to aniline. Other alternatives include anthranilic acids, aminobenzoic acids, and 2-aminophenols.
Q5: How much faster can these alternative catalysts be compared to aniline?
The rate enhancement depends on the specific catalyst, its concentration, and the reaction conditions. For example, m-phenylenediamine (mPDA) has been reported to be up to 15 times more efficient than aniline. p-Phenylenediamine (pPDA) at 10 mM was found to be 19-fold faster than the equivalent aniline-catalyzed reaction at pH 7.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Very slow or no reaction | Suboptimal pH: The reaction is likely being performed at a neutral or basic pH without a catalyst. | Adjust the pH to around 4.5 if your biomolecules are stable under these conditions. If physiological pH is required, add a catalyst such as m-phenylenediamine or p-phenylenediamine. |
| Low reactant concentration: The reaction rate is dependent on the concentration of both the carbonyl and the aminooxy compound. | Increase the concentration of one or both reactants if possible. | |
| Low intrinsic reactivity of substrates: Ketones react more slowly than aldehydes. Steric hindrance around the reactive groups can also slow the reaction. | If possible, consider using an aldehyde instead of a ketone. For ketones, using a more efficient catalyst and optimizing other reaction conditions is crucial. | |
| Inadequate catalyst concentration or activity: The catalyst may be used at too low a concentration, or it may have degraded. | Increase the catalyst concentration. For instance, m-phenylenediamine can be used at concentrations up to 900 mM due to its high water solubility. Ensure the catalyst is fresh and has been stored properly. | |
| Reaction stalls or gives low yield | Reversibility of the reaction: The oxime bond can hydrolyze, especially under certain conditions, leading to an equilibrium with low product formation. | While oximes are generally more stable than hydrazones, ensuring complete reaction by using an excess of one reactant or by optimizing the pH and catalyst can help push the equilibrium towards the product. |
| Side reactions: The reactants or products might be undergoing degradation or other unintended reactions under the experimental conditions. | Analyze the reaction mixture by LC-MS or other analytical techniques to identify potential side products. Adjusting the pH, temperature, or reaction time may help minimize side reactions. | |
| Inconsistent results | Variability in buffer components: Certain buffer components might interfere with the reaction. | Use a consistent and well-defined buffer system. Phosphate buffers are commonly used. |
| Temperature fluctuations: Reaction rates are temperature-dependent. | Perform the reaction at a controlled and consistent temperature. |
Quantitative Data on Catalyst Performance
The following table summarizes the relative performance of different catalysts for oxime ligation compared to the uncatalyzed or aniline-catalyzed reaction.
| Catalyst | Concentration | pH | Substrates | Fold Acceleration vs. Aniline | Fold Acceleration vs. Uncatalyzed | Reference(s) |
| Aniline | 100 mM | 7.0 | Aldehyde-modified peptide | - | up to 40 | |
| Aniline | 100 mM | 4.5 | Aldehyde-modified peptide | - | up to 400 | |
| m-Phenylenediamine (mPDA) | 50 mM | 7.3 | Aldehyde and alkoxyamine | ~2 | - | |
| m-Phenylenediamine (mPDA) | - | - | - | up to 15 | - | |
| p-Phenylenediamine (pPDA) | 10 mM | 7.0 | Aminooxy-functionalized PEG | 19 | 120 |
Key Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening of Oxime Ligation
This protocol is adapted from a study identifying more efficient catalysts for oxime ligation.
-
Preparation of Reaction Mixtures:
-
Prepare a stock solution of phosphate buffer (PB) at 100 mM, pH 7.0.
-
Prepare stock solutions of the aminooxy-dansyl probe (100 µM), the aldehyde substrate (e.g., citral or dodecanal, 50 µM), and the catalyst to be screened (25 µM).
-
In a 200 µL final volume, combine the phosphate buffer, n-dodecyl-β-D-maltoside (0.08% w/v), the aldehyde, and the catalyst.
-
-
Reaction Initiation and Monitoring:
-
Equilibrate the reaction mixture at room temperature for 1 minute.
-
Initiate the reaction by adding the aminooxy-dansyl probe.
-
Monitor the increase in fluorescence (λex=340 nm, λem=505 nm) over 50 minutes to determine the reaction rate.
-
Protocol 2: Kinetic Analysis of Oxime Ligation with Aniline and m-Phenylenediamine (mPDA)
This protocol allows for a direct comparison of catalyst efficiency.
-
Reaction Setup:
-
Prepare a phosphate buffer solution at pH 7.3.
-
The reaction mixture should contain the catalyst (aniline or mPDA) at 50 mM, the alkoxyamine at 100 µM, and the aldehyde (e.g., citral or dodecanal) at 30 µM.
-
-
Data Acquisition:
-
Initiate the reaction by adding one of the reactants to the pre-mixed solution of the others.
-
Monitor the reaction progress over time using a suitable analytical method, such as fluorescence spectroscopy or HPLC, as described in Protocol 1.
-
Visualizing Reaction Pathways and Workflows
Aniline-Catalyzed Oxime Ligation Mechanism
The following diagram illustrates the generally accepted mechanism for aniline-catalyzed oxime formation. The catalyst facilitates the reaction by forming a more reactive protonated Schiff base intermediate.
References
Navigating Bis-aminooxy-PEG1 Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal catalyst for Bis-aminooxy-PEG1 reactions. Below you will find troubleshooting guides and frequently asked questions to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a this compound reaction?
A1: The this compound reaction is a chemoselective ligation method used to form stable oxime bonds. It involves the reaction of an aminooxy group (-O-NH2) with an aldehyde or ketone group. This bioorthogonal reaction is highly specific and can be performed under mild aqueous conditions, making it ideal for conjugating sensitive biomolecules. The resulting oxime linkage is significantly more stable than other imine-based bonds, such as hydrazones, especially at physiological pH.[1][2][3][4]
Q2: Why is a catalyst necessary for oxime ligation, especially at neutral pH?
A2: Oxime ligation proceeds optimally at an acidic pH of 4-5.[5] However, many biomolecules are not stable or soluble under these conditions. At neutral pH (around 7), the reaction rate can be very slow, particularly with low reactant concentrations. Catalysts are used to increase the reaction rate at physiological pH, enabling efficient conjugation without compromising the integrity of the biomolecules.
Q3: What are the most common catalysts for this compound reactions?
A3: The most commonly used catalysts for oxime ligation are aniline and its derivatives. Substituted anilines, such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA), have been shown to be more effective than aniline, especially at neutral pH. These catalysts function as nucleophilic agents that accelerate the formation of the oxime bond.
Catalyst Selection and Performance
Choosing the right catalyst is critical for optimizing your this compound reaction. The following table summarizes the performance of common catalysts.
| Catalyst | Key Advantages | Typical Concentration | Relative Performance | Citations |
| Aniline | Widely used and well-documented. | 10-100 mM | Baseline catalyst. | |
| m-Phenylenediamine (mPDA) | Higher aqueous solubility than aniline, allowing for higher concentrations and significantly faster reactions. Up to 15 times more efficient than aniline. | 100-750 mM | Modestly more effective at equal concentrations (~2-fold), but significantly more efficient at higher concentrations. | |
| p-Phenylenediamine (pPDA) | Highly effective at neutral pH, even at low concentrations. Can be up to 19-fold faster than aniline at pH 7. | 2-10 mM | More efficient than aniline across a pH range of 4-7. | |
| Anthranilic Acids & other derivatives | Improved biocompatibility and can accelerate the reaction rate by at least two-fold compared to aniline at neutral pH. | Varies | Promising alternatives with good biocompatibility. |
Troubleshooting Guide
Issue: Low or No Product Yield
This is a common challenge in bioconjugation. The following guide provides a systematic approach to troubleshooting low-yield this compound reactions.
Q4: My reaction yield is consistently low. What are the first steps I should take to troubleshoot?
A4: Begin by systematically evaluating the core components of your reaction: the reagents, the reaction conditions, and the potential for side reactions. A logical workflow can help isolate the problem.
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Q5: How can I verify the quality of my this compound and carbonyl-containing molecule?
A5: Reagent integrity is crucial.
-
Purity: Ensure the purity of your starting materials using techniques like NMR or mass spectrometry. Impurities can inhibit the reaction.
-
Degradation: Aminooxy compounds can be sensitive to storage conditions. Ensure they have been stored correctly and are not degraded. The high reactivity of the aminooxy moiety can make handling and storage challenging.
-
Quantification: Accurately determine the concentration of your reactants. Inaccurate concentrations can lead to suboptimal molar ratios and poor yields.
Q6: What reaction conditions should I focus on optimizing?
A6: Several factors can be tuned to improve reaction efficiency.
-
pH: The optimal pH for uncatalyzed oxime ligation is between 4 and 5. For catalyzed reactions at neutral pH, ensure your buffer is maintained between 6.5 and 7.5.
-
Catalyst Choice and Concentration: Based on the data presented, consider switching to a more efficient catalyst like mPDA or pPDA. Optimize the catalyst concentration; for instance, mPDA's high solubility allows for its use at higher concentrations, leading to greater rate acceleration.
-
Reactant Molar Ratio: A 10- to 50-fold molar excess of the PEG-aldehyde reagent to the protein is a common starting point, but the optimal ratio should be determined empirically for each specific molecule.
-
Temperature and Time: Most reactions are performed at room temperature for 2-4 hours or at 4°C for longer durations (12-24 hours) for sensitive molecules. If the yield is low, extending the reaction time may be beneficial.
Q7: What are potential side reactions, and how can I mitigate them?
A7: While oxime ligation is highly chemoselective, side reactions can occur.
-
Intramolecular Cyclization: Some ketone-containing linkers, like levulinic acid, are prone to intramolecular cyclization, which forms a side-product that competes with the desired oxime bond formation. If you are using such a linker, consider switching to an alternative that is not susceptible to this side reaction.
-
Reaction with Buffers: Ensure your reaction buffer is amine-free, as primary amines can compete with the aminooxy group for reaction with the carbonyl.
Experimental Protocols
Protocol 1: General Procedure for Aniline-Catalyzed PEGylation
This protocol provides a general workflow for the conjugation of an aminooxy-PEG reagent to a protein containing an aldehyde or ketone group.
Caption: Experimental workflow for a typical PEGylation reaction.
Methodology:
-
Prepare Reagents:
-
Dissolve the carbonyl-containing protein in an appropriate buffer (e.g., PBS, pH 7.2-7.5).
-
Prepare a stock solution of the this compound reagent in the same buffer.
-
Prepare a stock solution of the catalyst (e.g., 1 M aniline in DMSO).
-
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the this compound solution to the protein solution.
-
Add the catalyst to the desired final concentration (e.g., 10-100 mM for aniline).
-
Incubate the reaction mixture for 2-4 hours at room temperature or for 12-24 hours at 4°C with gentle agitation.
-
-
Purification and Analysis:
-
(Optional) Quench the reaction by adding a small molecule with an aminooxy group to react with any excess aldehyde.
-
Purify the PEGylated conjugate from unreacted PEG and protein using an appropriate chromatography method (e.g., size-exclusion chromatography or affinity chromatography).
-
Analyze the purified product by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the identity of the conjugate.
-
Signaling Pathways and Mechanisms
The following diagram illustrates the generally accepted mechanism for aniline-catalyzed oxime formation.
Caption: Mechanism of aniline-catalyzed oxime formation.
The catalyst, aniline, first reacts with the carbonyl group to form a Schiff base intermediate. This intermediate is more reactive towards nucleophilic attack by the aminooxy group than the original carbonyl. The subsequent dehydration of the tetrahedral intermediate is the rate-determining step of the reaction.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Steric Hindrance in PEGylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter related to steric hindrance during your PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PEGylation, and how does it affect my reaction?
A1: Steric hindrance in PEGylation refers to the spatial obstruction by the polyethylene glycol (PEG) chain that can impede the reaction between the PEG reagent and the target functional group on your molecule (e.g., protein, peptide, or nanoparticle). The bulky nature of the PEG polymer can physically block access to the reaction site, leading to lower conjugation efficiency, incomplete reactions, and a heterogeneous product mixture. Furthermore, the attached PEG chain can also sterically hinder the biological activity of the final conjugate by blocking access to its active site or receptor-binding domain.
Q2: How does the size of the PEG molecule contribute to steric hindrance?
A2: The molecular weight and structure (linear vs. branched) of the PEG molecule directly influence the degree of steric hindrance. Larger PEG molecules occupy a greater hydrodynamic volume, creating a more significant shield around the conjugated molecule. This increased steric bulk can be beneficial for properties like increased in vivo half-life but can also exacerbate issues with reaction efficiency and loss of biological activity. There is a direct relationship between the size of the PEG and the steric hindrance effect on the protein's active site.[1]
Q3: My PEGylation yield is consistently low. Could steric hindrance be the cause?
A3: Yes, steric hindrance is a primary cause of low PEGylation yields. If the target functional group on your biomolecule is located in a sterically crowded region, the PEG reagent may have difficulty accessing it. This is particularly true for larger PEG molecules. Other factors that can contribute to low yield include suboptimal reaction conditions (e.g., pH, temperature, reaction time), degradation of the PEG reagent, and issues with the protein itself.
Q4: I've successfully PEGylated my protein, but its biological activity is significantly reduced. Why is this happening?
A4: A significant loss in biological activity post-PEGylation is often a direct consequence of steric hindrance. The attached PEG chain may be physically obstructing the active site or a critical binding domain of your protein, preventing it from interacting with its substrate or receptor. The size and location of the attached PEG are major factors influencing the extent of this activity loss. In some cases, even with site-specific PEGylation away from the active site, the flexible PEG chain can still fold back and partially block it.
Q5: What are the key reaction parameters I should optimize to overcome steric hindrance?
A5: To overcome steric hindrance, you should systematically optimize several reaction parameters. These include:
-
Molar Ratio of PEG to Protein: Increasing the molar excess of the PEG reagent can help drive the reaction forward, even at sterically hindered sites.[2]
-
Reaction pH: The pH of the reaction buffer can influence the reactivity of both the target functional group on the protein and the PEG reagent. Optimizing the pH is crucial for efficient conjugation.[3][4][5]
-
Reaction Time and Temperature: Longer reaction times or adjusting the temperature can help improve yields, especially for less accessible sites.
-
Protein Concentration: Higher protein concentrations can sometimes improve reaction efficiency.
-
PEG Linker Chemistry and Length: If steric hindrance at the conjugation site is suspected, using a PEG with a longer spacer arm or switching to a different conjugation chemistry might be beneficial.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems encountered during PEGylation, with a focus on issues arising from steric hindrance.
Issue 1: Low or No PEGylation Yield
Symptoms:
-
Analysis (e.g., SDS-PAGE, SEC-HPLC) shows a large amount of unreacted protein and/or PEG reagent.
-
Mass spectrometry indicates a low degree of PEGylation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low PEGylation yield.
Detailed Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| Degraded PEG Reagent | NHS-esters and maleimides are moisture-sensitive. Use a fresh vial of the PEG reagent, allowing it to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. |
| Inactive Reducing Agent (for reductive amination) | For reactions involving PEG-aldehydes, ensure the reducing agent (e.g., sodium cyanoborohydride) is fresh and has been stored properly to prevent inactivation by moisture. |
| Suboptimal Molar Ratio | Increase the molar excess of the PEG reagent to protein. A starting point of 10- to 20-fold molar excess is common, but this may need to be increased for sterically hindered sites. |
| Incorrect Reaction pH | Verify the pH of your reaction buffer. For NHS-ester chemistry, a pH of 7.2-8.5 is generally optimal. For maleimide chemistry, a pH of 6.5-7.5 is recommended. For reductive amination, a slightly acidic pH (around 6) can be optimal. |
| Insufficient Reaction Time/Temperature | Increase the reaction time and monitor the progress at various time points (e.g., 1, 2, 4, 8, 24 hours). Reactions can also be performed overnight at 4°C to minimize side reactions like hydrolysis. |
| Steric Hindrance at Conjugation Site | Consider using a PEG reagent with a longer spacer arm to provide more flexibility and reach. If possible, explore alternative conjugation chemistries that target different functional groups in more accessible regions of the protein. |
| Presence of Competing Nucleophiles | Ensure your protein buffer is free of primary amines (e.g., Tris) or thiols if you are using NHS-ester or maleimide chemistry, respectively. |
Issue 2: Reduced Biological Activity of PEGylated Product
Symptoms:
-
In vitro or in vivo assays show a significant decrease in the efficacy of the PEGylated molecule compared to the unmodified parent molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced biological activity.
Detailed Troubleshooting Steps:
| Possible Cause | Recommended Solution |
| PEGylation at or near the Active Site | Use analytical techniques like peptide mapping with mass spectrometry to identify the site(s) of PEGylation. If conjugation is occurring at or near a critical region, you will need to modify your strategy. |
| Steric Shielding by a Large PEG Chain | If the PEGylation site is distal to the active site but activity is still compromised, the PEG chain may be large enough to fold back and block it. Try using a smaller molecular weight PEG. |
| Suboptimal Linker Length | A linker that is too short may not provide enough distance between the protein and the PEG, while a very long linker could wrap around and block the active site. Experiment with different PEG linker lengths. |
| Random PEGylation Leading to Heterogeneity | If you are using a random conjugation strategy (e.g., targeting lysines), the resulting product will be a heterogeneous mixture, with some species having PEG attached at or near the active site. Consider moving to a site-specific PEGylation strategy. |
| Conformational Changes in the Protein | The conjugation process itself might induce conformational changes that affect activity. Use biophysical techniques like circular dichroism (CD) spectroscopy to assess any structural changes. |
Data Presentation
The following tables summarize the impact of key parameters on PEGylation efficiency and the properties of the resulting conjugate.
Table 1: Effect of PEG Molecular Weight on PEGylation and Biological Activity
| PEG Molecular Weight | Typical Degree of PEGylation | Relative Reaction Yield | Relative Biological Activity Retention * | Key Considerations |
| 5 kDa | High | High | Moderate to High | Good balance of properties for many applications. |
| 10 kDa | Moderate to High | Moderate | Moderate | Increased steric hindrance may start to impact yield and activity. |
| 20 kDa | Moderate | Moderate to Low | Low to Moderate | Significant steric hindrance. Often requires optimization of reaction conditions. Provides a greater increase in hydrodynamic radius. |
| 40 kDa (Branched) | Low to Moderate | Low | Low | Highest steric hindrance. May require site-specific conjugation strategies to be effective. Can significantly increase in vivo half-life. |
*Values are relative and can vary significantly depending on the protein, PEG chemistry, and reaction conditions.
Table 2: Influence of Molar Ratio and Reaction Time on Mono-PEGylated rhG-CSF Yield
| PEG MW | Molar Ratio (PEG:Protein) | Reaction Time (hours) | Mono-PEGylated Product Yield (%) |
| 10 kDa | 3:1 | 3 | ~83% |
| 10 kDa | 5:1 | 2 | ~86% |
| 20 kDa | 3:1 | 3 | ~83% |
| 20 kDa | 5:1 | 2 | ~86% |
| 30 kDa | 3:1 | 3 | ~83% |
| 30 kDa | 5:1 | 2 | ~86% |
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting Low Yield in NHS-Ester Based PEGylation
This protocol provides a systematic approach to optimizing the reaction conditions for NHS-ester based PEGylation when encountering low yields.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
mPEG-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC column, dialysis tubing)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines, perform a buffer exchange into the Reaction Buffer.
-
-
PEG Reagent Preparation:
-
Allow the vial of mPEG-NHS ester to warm to room temperature before opening.
-
Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mg/mL).
-
-
Optimization of Molar Ratio:
-
Set up a series of reactions with varying molar excesses of the mPEG-NHS ester to the protein (e.g., 5:1, 10:1, 20:1, 50:1).
-
Add the calculated volume of the mPEG-NHS ester stock solution to the protein solution. Gently mix.
-
-
Optimization of Reaction Time and Temperature:
-
For each molar ratio, incubate the reactions at room temperature and take aliquots at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
As a comparison, set up a parallel set of reactions to incubate at 4°C overnight.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification and Analysis:
-
Purify the PEGylated protein from unreacted PEG and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Analyze the purified samples and the aliquots from the time course experiment by SDS-PAGE and/or SEC-HPLC to determine the optimal molar ratio and reaction time that provides the highest yield of the desired PEGylated product.
-
Protocol 2: General Procedure for Thiol-Specific PEGylation with Maleimide Chemistry
This protocol is for the conjugation of a maleimide-activated PEG to a free sulfhydryl group (cysteine) on a protein.
Materials:
-
Protein with an available cysteine residue
-
mPEG-Maleimide
-
Reaction Buffer (e.g., PBS, pH 6.5-7.5, containing 1-5 mM EDTA)
-
(Optional) Reducing agent (e.g., TCEP or DTT)
-
Quenching solution (e.g., free cysteine or β-mercaptoethanol)
-
Purification system (e.g., SEC column)
Procedure:
-
Protein Preparation (Reduction - Optional):
-
If the target cysteine is in a disulfide bond, it must first be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Crucially, remove the reducing agent before adding the mPEG-Maleimide. This can be done using a desalting column equilibrated with the Reaction Buffer.
-
-
PEG Reagent Preparation:
-
Dissolve the mPEG-Maleimide in the Reaction Buffer immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved mPEG-Maleimide to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add a small molecule with a free thiol (e.g., cysteine) in excess to react with any unreacted mPEG-Maleimide.
-
-
Purification and Analysis:
-
Purify the conjugate using SEC to remove unreacted PEG and protein.
-
Analyze the purified product by SDS-PAGE and mass spectrometry to confirm conjugation and assess purity.
-
References
- 1. Effect of PEG molecular weight and PEGylation degree on the physical stability of PEGylated lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
Technical Support Center: Minimizing Aggregation During Protein PEGylation
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and answers to frequently asked questions to help minimize protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking: The use of bifunctional PEG linkers can physically connect multiple protein molecules, leading to the formation of large, often insoluble, aggregates.[1]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the probability of intermolecular interactions and subsequent aggregation increases.[1][2]
-
Suboptimal Reaction Conditions: Key parameters such as pH, temperature, and buffer composition can significantly influence a protein's stability and solubility.[1] Deviating from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, which promotes aggregation.[1]
-
PEG-Protein Interactions: While PEG is generally used to enhance protein stability, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can also influence these interactions.
-
Poor Reagent Quality: The presence of impurities or a high percentage of diol in a PEG reagent intended to be monofunctional can result in unintentional cross-linking.
Q2: How does the PEG:protein molar ratio affect aggregation?
The molar ratio of PEG to protein is a critical parameter to optimize for each specific application. A high molar excess of PEG can sometimes lead to an increased risk of aggregation, especially if the PEG reagent has any bifunctional impurities. Conversely, an insufficient amount of PEG may result in incomplete PEGylation, leaving a heterogeneous mixture of unreacted, partially PEGylated, and fully PEGylated protein, which can also be prone to aggregation. Therefore, it is crucial to perform small-scale screening experiments to determine the optimal PEG:protein molar ratio that maximizes PEGylation efficiency while minimizing aggregation.
Q3: What is the role of pH and buffer composition in preventing aggregation?
The pH and buffer composition of the reaction mixture are critical for maintaining protein stability. Proteins are least soluble at their isoelectric point (pI), where their net charge is zero. Performing the PEGylation reaction at a pH away from the protein's pI can help maintain its solubility and reduce the likelihood of aggregation. Additionally, the choice of buffer can influence protein-protein interactions. Some buffer components can interact with the protein surface, modulating electrostatic stability and either promoting or preventing aggregation. It is advisable to screen a range of pH values and buffer systems to identify the conditions that provide optimal stability for the target protein.
Q4: How do I choose the right PEG reagent to minimize aggregation?
The choice of PEG reagent can significantly impact the outcome of the PEGylation reaction. Key considerations include:
-
Functionality: To avoid intermolecular cross-linking, it is generally recommended to use monofunctional PEG reagents for most applications. However, if cross-linking is desired, a bifunctional PEG can be used, but the reaction conditions must be carefully controlled to manage aggregation.
-
Chain Length and Structure: The molecular weight and structure (linear vs. branched) of the PEG chain can affect the properties of the PEGylated protein. Longer PEG chains can provide a greater steric shield, which may help to reduce aggregation. However, very large PEG molecules can also impose steric hindrance that may affect the protein's biological activity.
-
Purity: Using high-purity PEG reagents is essential to avoid side reactions and aggregation caused by impurities.
Troubleshooting Guide
Problem: My protein solution becomes cloudy or precipitates during the PEGylation reaction.
This is a clear indication of significant protein aggregation. Here are some steps to troubleshoot this issue:
-
Optimize Reaction Conditions:
-
Lower Protein Concentration: Reduce the protein concentration to decrease the frequency of intermolecular interactions.
-
Adjust pH: Move the reaction pH further away from the protein's isoelectric point (pI).
-
Lower Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and may favor intramolecular modification over intermolecular cross-linking.
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller portions over time to maintain a lower instantaneous concentration of the PEG reagent.
-
-
Incorporate Stabilizing Excipients:
-
The addition of certain excipients to the reaction buffer can help to stabilize the protein and prevent aggregation.
Excipient Recommended Concentration Mechanism of Action Sucrose 5-10% (w/v) Increases protein stability through preferential exclusion. Arginine 50-100 mM Suppresses non-specific protein-protein interactions. Polysorbate 20 0.01-0.05% (v/v) Reduces surface tension and prevents surface-induced aggregation. -
Problem: I observe high molecular weight species in my post-PEGylation analysis (e.g., SEC).
The presence of high molecular weight (HMW) species indicates the formation of soluble aggregates.
-
Analytical Characterization:
-
Size Exclusion Chromatography (SEC): SEC is a primary method for separating and quantifying monomers from aggregates based on their hydrodynamic radius.
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in the solution and detect the presence of aggregates.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the different species present in the sample.
-
-
Purification Strategies to Remove Aggregates:
-
Size Exclusion Chromatography (SEC): Preparative SEC can be used to separate the desired PEGylated monomer from HMW aggregates.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since PEGylation can shield the surface charges of a protein, IEX can sometimes be effective in separating PEGylated species from unreacted protein and aggregates.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. Aggregates are often more hydrophobic than monomers and can be separated using this technique.
-
Experimental Protocols
Protocol: Small-Scale PEGylation Screening to Optimize Reaction Conditions
This protocol outlines a method for screening various reaction parameters to identify optimal conditions for minimizing aggregation.
-
Prepare Stock Solutions:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer).
-
Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer).
-
-
Set up a Screening Matrix:
-
Use a 96-well plate or microcentrifuge tubes to set up a series of small-scale reactions (e.g., 50-100 µL).
-
Vary one parameter at a time while keeping others constant. For example:
-
Protein Concentration: Test a range such as 0.5, 1, 2, and 5 mg/mL.
-
PEG:Protein Molar Ratio: Evaluate different molar excesses, for instance, 1:1, 5:1, 10:1, and 20:1.
-
pH: Screen a range of pH values around the protein's optimal stability point (e.g., pH 6.0, 7.0, 7.4, 8.0).
-
Temperature: Compare the reaction at 4°C and room temperature.
-
-
-
Reaction Incubation:
-
Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.
-
-
Analysis:
-
Analyze the samples from each condition using an appropriate analytical technique such as SDS-PAGE or SEC to assess the extent of PEGylation and the level of aggregation.
-
Visual Guides
Caption: Troubleshooting workflow for addressing protein aggregation during PEGylation.
Caption: Key factors contributing to protein aggregation during PEGylation.
References
Technical Support Center: Optimizing Reactant Concentrations for Efficient Conjugation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactant concentrations in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors to consider when optimizing reactant concentrations for conjugation?
A1: Several factors are crucial for successful bioconjugation. These include the molar ratio of the reactants, the concentration of each reactant, the reaction buffer pH and composition, temperature, and incubation time.[][2][3] Optimizing these parameters is essential to maximize conjugation efficiency while minimizing side reactions and preserving the biological activity of the molecules.[4][5]
Q2: How do I determine the optimal molar ratio of my reactants?
A2: The optimal molar ratio is highly dependent on the specific molecules being conjugated and the desired degree of labeling. It is often necessary to perform small-scale optimization experiments with varying molar ratios to identify the ideal condition for your specific application. For initial experiments, a molar excess of the smaller molecule is typically used to drive the reaction to completion.
Q3: What is the impact of reactant concentration on conjugation efficiency?
A3: Higher concentrations of reactants can increase the reaction rate. However, excessively high concentrations, particularly of proteins, can lead to aggregation. It is important to work within a concentration range that promotes efficient conjugation without causing solubility issues. For many protein labeling reactions, a protein concentration of 1-10 mg/mL is a good starting point.
Q4: Can the reaction buffer affect my conjugation efficiency?
A4: Absolutely. The pH of the reaction buffer is critical. For instance, amine-reactive conjugations using NHS esters are typically performed at a pH of 7.0-9.0, while thiol-reactive maleimide conjugations are most efficient at a pH of 6.5-7.5. Buffers containing primary amines, such as Tris, should be avoided in NHS ester reactions as they will compete for conjugation.
Q5: How can I minimize side reactions during conjugation?
A5: Minimizing side reactions is key to obtaining a homogenous product. Common side reactions include hydrolysis of the crosslinker and reaction with non-target functional groups. To mitigate these, it is important to use fresh, high-quality reagents, optimize the reaction pH and time, and consider the stability of your crosslinker. For example, maleimide groups can undergo hydrolysis at pH values above 7.5.
Troubleshooting Guides
Problem 1: Low Conjugation Yield
Low yield is a common issue in bioconjugation. This guide provides potential causes and solutions to help you troubleshoot this problem.
| Potential Cause | Recommended Solution |
| Incorrect Molar Ratio | Empirically determine the optimal molar ratio by testing a range of ratios in small-scale experiments. For initial trials, consider a 5 to 20-fold molar excess of the smaller molecule (e.g., dye, drug). |
| Suboptimal Reactant Concentration | If reactants are too dilute, increase their concentration to improve the reaction rate. Be cautious of protein aggregation at very high concentrations. |
| Inappropriate Reaction Buffer (pH) | Ensure the pH of your reaction buffer is optimal for the specific conjugation chemistry. For NHS esters, use a pH of 7.0-9.0. For maleimide-thiol reactions, a pH of 6.5-7.5 is recommended. |
| Hydrolysis of Reactive Groups | Use fresh, anhydrous solvents (e.g., DMSO, DMF) to dissolve reactive compounds like NHS esters to prevent premature hydrolysis. Minimize reaction time to reduce the extent of hydrolysis. |
| Presence of Interfering Substances | Ensure your biomolecule solution is free from substances that can interfere with the reaction, such as primary amines (e.g., Tris buffer) in NHS ester reactions or thiol-containing compounds in maleimide reactions. |
| Inactive Reagents | Verify the activity of your crosslinkers and other reagents. Poor storage or handling can lead to degradation. |
| Inaccessible Reactive Sites on Biomolecule | The desired reactive groups on a protein may be inaccessible due to protein folding. Consider using linkers of different lengths or modifying the protein to improve accessibility. |
Problem 2: Protein Aggregation During or After Conjugation
Protein aggregation can lead to loss of active material and difficulties in purification.
| Potential Cause | Recommended Solution |
| High Protein Concentration | Reduce the concentration of the protein in the reaction mixture. |
| Inappropriate Buffer Conditions | Optimize the pH and ionic strength of the buffer to maintain protein stability. |
| Over-modification of the Protein | Reduce the molar excess of the labeling reagent to decrease the degree of labeling, as over-modification can alter the protein's isoelectric properties and lead to precipitation. |
| Hydrophobic Nature of the Label | For hydrophobic labels, consider adding a small percentage of an organic co-solvent (e.g., DMSO, DMF) to the reaction buffer to improve solubility. |
| Temperature Stress | Perform the conjugation reaction at a lower temperature (e.g., 4°C) to minimize protein denaturation and aggregation. |
Experimental Protocols & Data
Recommended Starting Molar Ratios for Common Conjugation Chemistries
The optimal molar ratio is system-dependent and should be determined empirically. The following table provides general starting points for common conjugation reactions.
| Conjugation Chemistry | Reactant 1 | Reactant 2 | Recommended Molar Excess of Reactant 2 | Reference |
| Amine-Reactive | Protein (Amine) | NHS Ester | 5 to 20-fold | |
| Thiol-Reactive | Protein (Thiol) | Maleimide | 10 to 20-fold | |
| Carbodiimide | Protein (Carboxyl) | EDC/NHS | 2 to 10-fold (EDC), 2 to 5-fold (NHS) | |
| Hydrazone Formation | Glycoprotein (Aldehyde) | Hydrazide | Varies, requires optimization |
Detailed Protocol: NHS Ester Conjugation to a Protein
This protocol outlines a general procedure for conjugating an NHS ester-functionalized small molecule to a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS ester-functionalized small molecule
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein: Ensure the protein is in an appropriate amine-free buffer at the desired concentration.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate from unreacted small molecules and quenching reagent using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Analyze the conjugate by UV-Vis spectroscopy to determine the degree of labeling and by SDS-PAGE to confirm conjugation.
Detailed Protocol: Maleimide-Thiol Conjugation
This protocol provides a general procedure for conjugating a maleimide-functionalized molecule to a protein containing free thiols.
Materials:
-
Protein solution with free sulfhydryl groups in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-functionalized molecule
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein: If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP and subsequently remove the reducing agent. Ensure the protein is in a buffer at the optimal pH of 6.5-7.5.
-
Prepare Maleimide Solution: Dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide solution to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add a quenching reagent to a final concentration of ~10 mM to react with any unreacted maleimide. Incubate for 15 minutes.
-
Purification: Purify the conjugate using a suitable chromatography method, such as size-exclusion chromatography.
-
Characterization: Characterize the conjugate using methods such as mass spectrometry to confirm site-specific conjugation.
Visualizations
Caption: General workflow for a typical bioconjugation experiment.
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: Post-Reaction Purification of Bis-aminooxy-PEG1
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the effective removal of excess Bis-aminooxy-PEG1 from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess this compound?
A1: The most effective methods for removing excess this compound depend on the nature of your target molecule. For small molecule products, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE) are highly recommended. For larger biomolecules like proteins or peptides, Size-Exclusion Chromatography (SEC) and Dialysis/Ultrafiltration are typically more suitable. Liquid-Liquid Extraction (LLE) can also be a viable option for certain small molecules.
Q2: Why are SEC and Dialysis not ideal for removing excess this compound from a small molecule reaction?
A2: SEC and dialysis separate molecules based on their size (hydrodynamic radius). This compound is a relatively small molecule. If your product is also a small molecule, the size difference may be insufficient for effective separation using these techniques, leading to co-elution or product loss.
Q3: How do the aminooxy groups on this compound influence the purification strategy?
A3: The two terminal aminooxy groups are reactive moieties that can react with aldehydes or ketones to form oxime linkages. In their unreacted state, these groups are polar and can participate in hydrophilic interactions. This polarity is a key factor to consider when developing a purification strategy, particularly in chromatography.
Q4: Can I use normal-phase chromatography to remove excess this compound?
A4: While possible, normal-phase chromatography can be challenging for PEG-containing compounds due to their polar nature, which can lead to streaking and poor separation on silica gel. Reverse-phase chromatography is generally the more robust and reproducible method for these types of molecules.
Method Selection and Troubleshooting Guide
Choosing the right purification method is critical for achieving high purity and yield of your target compound. The following workflow and troubleshooting guide will help you navigate the process.
Quantitative Data Summary
The efficiency of each purification method can vary based on the specific properties of the target molecule and the experimental conditions. The following table provides a general comparison.
| Purification Method | Typical Purity | Typical Recovery | Throughput | Key Considerations |
| Preparative RP-HPLC | >95% | 70-90% | Low to Medium | High resolution, but can be time-consuming and require significant solvent usage. |
| Solid-Phase Extraction (SPE) | 80-95% | 85-98% | High | Faster than HPLC, but may require more method development to optimize selectivity.[1] |
| Liquid-Liquid Extraction (LLE) | Variable | 60-95% | High | Simple and fast, but selectivity can be low and emulsion formation can be an issue.[2] |
| Size-Exclusion Chromatography (SEC) | >90% | >90% | Medium | Effective for large molecules, but poor resolution for small molecules of similar size. |
| Dialysis/Ultrafiltration | >90% | >95% | Low | Simple for buffer exchange and removing small impurities from large molecules, but very slow. |
Detailed Experimental Protocols
Preparative Reverse-Phase HPLC (RP-HPLC)
This method is ideal for achieving high purity of a small molecule product.
1. Materials and Equipment:
-
Preparative HPLC system with a UV detector and fraction collector.
-
C18 preparative column (e.g., 20 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Sample solvent: A mixture similar to the initial mobile phase conditions.
2. Protocol:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the sample solvent. Filter the sample through a 0.22 µm syringe filter.
-
Method Development (Analytical Scale): First, develop a separation method on an analytical C18 column to determine the optimal gradient.
-
Scale-Up to Preparative Scale:
-
Equilibrate the preparative column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the filtered sample onto the column.
-
Run a linear gradient, for example:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the elution of your target product, which should be well-separated from the more polar, earlier-eluting this compound.
-
Analysis and Product Recovery: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure.
Solid-Phase Extraction (SPE)
SPE is a rapid and efficient method for purifying small molecules from excess PEG reagents.
1. Materials and Equipment:
-
SPE cartridges (e.g., C18, 500 mg).
-
SPE manifold.
-
Conditioning Solvent: Methanol.
-
Equilibration Solvent: Water.
-
Wash Solvent: 5-10% Acetonitrile in water (optimize as needed).
-
Elution Solvent: 80-100% Acetonitrile in water (optimize as needed).
2. Protocol:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass 5 mL of water through the cartridge to prepare the sorbent for the aqueous sample. Do not let the sorbent dry out.
-
Sample Loading: Dissolve your reaction mixture in a small amount of a solvent with low organic content and load it onto the cartridge at a slow, controlled flow rate (e.g., 1 drop per second).
-
Washing: Pass 5-10 mL of the wash solvent through the cartridge. This step is crucial for removing the more polar, unreacted this compound while your more hydrophobic product remains bound to the sorbent.
-
Elution: Elute your product with 5 mL of the elution solvent into a clean collection tube.
-
Analysis and Product Recovery: Analyze the eluate for purity. Evaporate the solvent to obtain your purified product.
Liquid-Liquid Extraction (LLE)
This method is suitable if your product has significantly different solubility properties compared to the polar this compound.
1. Materials and Equipment:
-
Separatory funnel.
-
Organic solvent immiscible with water (e.g., dichloromethane (DCM), ethyl acetate).
-
Aqueous solution (e.g., water, brine).
-
Drying agent (e.g., anhydrous sodium sulfate).
2. Protocol:
-
Dissolution: Dissolve the crude reaction mixture in the chosen organic solvent.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of water.
-
Mixing and Separation: Stopper the funnel and shake vigorously, venting periodically. Allow the layers to separate. The highly polar this compound will preferentially partition into the aqueous layer, while your less polar product remains in the organic layer.
-
Washing: Drain the organic layer and wash it again with water or brine to ensure complete removal of the PEG reagent.
-
Drying and Concentration: Drain the organic layer into a flask containing a drying agent. Swirl and then filter to remove the drying agent. Concentrate the organic solvent under reduced pressure to obtain your purified product.
References
Technical Support Center: Characterization of Bis-aminooxy-PEG1 Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis-aminooxy-PEG1. The information is designed to help overcome common challenges encountered during the conjugation process and subsequent characterization of its efficiency.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its conjugation chemistry?
This compound is a short, hydrophilic polyethylene glycol (PEG) linker that possesses two terminal aminooxy (-ONH₂) groups.[1][2] This bifunctional nature allows it to act as a crosslinker. The conjugation chemistry relies on the formation of an oxime bond, which is a stable, covalent linkage formed between the aminooxy group and a carbonyl group (an aldehyde or a ketone).[1][3][4] This reaction, often referred to as an oxime ligation, is highly specific and can be performed under mild aqueous conditions, making it a valuable tool in bioconjugation.
Q2: What are the optimal reaction conditions for achieving high conjugation efficiency?
Oxime ligation is pH-dependent. The reaction rate is typically fastest in a slightly acidic buffer, with an optimal pH of around 4.5. At neutral pH, the reaction can be significantly slower. To accelerate the reaction, especially at physiological pH, a catalyst such as aniline or its derivatives can be added to the reaction mixture. It is crucial to ensure that the molecule to be conjugated contains an available aldehyde or ketone group for the reaction to proceed.
Q3: Why is my conjugation efficiency unexpectedly low?
Several factors can lead to low conjugation efficiency:
-
Suboptimal pH: The reaction buffer may not be within the optimal acidic range (pH 4-5), slowing down the ligation kinetics.
-
Reactant Integrity: Bis-aminooxy reagents can be sensitive and should be used promptly after preparation. The aldehyde or ketone functionality on the target molecule may have degraded or may not be readily accessible.
-
Steric Hindrance: The carbonyl group on the target biomolecule might be sterically hindered, preventing the this compound from accessing it.
-
Incorrect Stoichiometry: The molar ratio of the this compound to the target molecule may need optimization. A molar excess of the PEG reagent is often required.
-
Absence of Catalyst: For reactions at or near neutral pH, the absence of an aniline catalyst can result in very slow reaction rates.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or minimal product formation observed by SDS-PAGE or HPLC. | 1. Incorrect pH: Reaction buffer is neutral or basic. 2. Inactive Reagents: The aminooxy-PEG is hydrolyzed, or the carbonyl on the target molecule is degraded. 3. Low Reactivity: Reaction is too slow without a catalyst. | 1. Adjust the reaction buffer to pH 4.0-5.0. 2. Use fresh this compound reagent. Confirm the presence and accessibility of the carbonyl group on the target molecule. 3. Add an aniline catalyst (e.g., 10-100 mM) to the reaction mixture, especially if performing the reaction at pH > 6.0. |
| Multiple peaks in HPLC or multiple bands in SDS-PAGE, indicating a heterogeneous product. | 1. Multiple Conjugation Sites: The target molecule has multiple available aldehyde/ketone groups. 2. PEG Heterogeneity: The PEG reagent itself may be polydisperse (less common for short linkers like PEG1). 3. Incomplete Reaction: The chromatogram shows peaks for unreacted, mono-conjugated, and di-conjugated species. | 1. This is expected if the target has multiple sites. Use analytical techniques like mass spectrometry to identify the species. 2. Confirm the purity of the this compound reagent via mass spectrometry. 3. Increase the reaction time or optimize the molar ratio of reactants to drive the reaction to completion. |
| Difficulty purifying the conjugated product from unreacted PEG. | 1. Similar Properties: The unreacted PEG and the conjugate may have similar sizes or charges, making separation difficult. 2. Inappropriate Purification Method: The selected chromatography resin or method is not suitable for the separation. | 1. Use a significant molar excess of the protein/biomolecule over the PEG linker to minimize free PEG. 2. Employ Size Exclusion Chromatography (SEC) which effectively separates molecules based on their hydrodynamic volume; the PEGylated product will be significantly larger than the free PEG linker. |
| Mass spectrometry data is complex and difficult to interpret. | 1. Multiple Charge States: Large molecules like PEGylated proteins can acquire multiple charges during electrospray ionization (ESI), leading to a complex spectrum. 2. PEG Polydispersity: The PEG reagent itself can be a mixture of different lengths, resulting in a distribution of product masses. | 1. Use deconvolution software to reconstruct the zero-charge mass spectrum. 2. Post-column addition of a charge-reducing agent like triethylamine (TEA) can simplify the charge state envelope. |
Section 3: Experimental Protocols & Workflows
General Experimental Workflow
The overall process involves preparing the reactants, performing the conjugation reaction, purifying the product, and finally, characterizing the result using various analytical methods.
Protocol 1: General Oxime Ligation
-
Prepare Target Molecule: Dissolve the biomolecule containing an aldehyde or ketone group in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 4.5).
-
Prepare PEG Reagent: Immediately before use, dissolve this compound in the same reaction buffer.
-
Initiate Reaction: Add the this compound solution to the target molecule solution at a desired molar ratio (e.g., 10:1 PEG:molecule). If the reaction is performed at a pH > 6.0, consider adding a freshly prepared aniline solution to a final concentration of 10-100 mM.
-
Incubate: Allow the reaction to proceed for 2-24 hours at room temperature or 4°C with gentle mixing. Reaction time should be optimized for the specific reactants.
-
Quench (Optional): The reaction can be stopped by buffer exchange into a buffer at neutral pH without a catalyst.
-
Purification: Purify the conjugate from excess PEG reagent and other reactants using Size Exclusion Chromatography (SEC).
Protocol 2: Characterization by Size-Exclusion HPLC (SEC-HPLC)
SEC-HPLC separates molecules based on their size in solution. A successful conjugation will result in a product with a larger hydrodynamic volume, which elutes earlier than the unconjugated starting material.
| Parameter | Typical Value / Description |
| Column | e.g., Shodex Protein KW-803, Superdex 200 HR 10/30 |
| Mobile Phase | Phosphate-buffered saline (PBS), pH 7.4 or similar physiological buffer. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm (for proteins). Refractive Index (RI) or Charged Aerosol Detector (CAD) for detecting all species, including PEG. |
| Analysis | Compare the chromatogram of the reaction mixture to the starting materials. The appearance of a new, earlier-eluting peak indicates the formation of the larger, PEGylated conjugate. The relative area of the product peak can be used to estimate conjugation efficiency. |
Protocol 3: Characterization by Mass Spectrometry (LC-MS)
Mass spectrometry provides a definitive measurement of the mass of the conjugate, confirming the success of the reaction and determining the degree of PEGylation (the number of PEG linkers attached).
-
Sample Preparation: Desalt the purified conjugate sample using a suitable method (e.g., centrifugal filter units) to remove non-volatile salts.
-
LC Separation: Separate the sample using a reverse-phase HPLC column (e.g., C4, C8) coupled directly to the mass spectrometer.
-
MS Acquisition: Acquire data in positive ion mode using an electrospray ionization (ESI) source.
-
Data Analysis:
-
Observe the raw mass spectrum for a complex series of peaks corresponding to the multiply charged ions of the conjugate.
-
Use deconvolution software to process the raw spectrum and obtain the zero-charge (neutral) mass of the species present.
-
Calculate the expected mass of the conjugate (Mass of Target + n * Mass of this compound) and compare it to the experimental mass.
-
| Expected Mass Shift for this compound (MW ≈ 136.15 Da) | |
| Species | Expected Mass Increase (Da) |
| Mono-adduct (1 PEG linker) | ~136 Da |
| Crosslinked Dimer (1 PEG linker) | (2 * Target Mass) + ~136 Da |
Section 4: Troubleshooting Logic
When encountering issues, a logical approach can help pinpoint the problem. The following diagram outlines a basic troubleshooting path for low product yield.
References
Technical Support Center: Enhancing Oxime Bond Stability Post-Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on improving the stability of the oxime bond following its formation in bioconjugation experiments. Find answers to frequently asked questions and troubleshoot common experimental challenges to ensure the integrity and efficacy of your conjugated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of an oxime bond?
A1: The stability of an oxime bond is primarily influenced by a combination of electronic and steric factors, as well as the pH of the surrounding environment.
-
Electronic Effects: The electronegativity of the atoms adjacent to the C=N bond plays a crucial role. Oximes are generally more stable than hydrazones due to the higher electronegativity of the oxygen atom compared to the nitrogen atom. This reduces the basicity of the imine nitrogen, making it less susceptible to protonation, which is the initial step in acid-catalyzed hydrolysis.[1][2]
-
Steric Hindrance: In general, oximes formed from ketones are more stable than those derived from aldehydes.[1] The increased steric bulk around the carbonyl carbon in ketones provides greater stability to the resulting oxime linkage.
-
pH: Oxime bonds are susceptible to acid-catalyzed hydrolysis.[2] Their stability significantly decreases in acidic conditions (pH < 5). At neutral and physiological pH (around 7.4), oximes exhibit considerable stability, making them suitable for many bioconjugation applications.[3]
Q2: How does the stability of an oxime bond compare to other common bioconjugation linkages?
A2: Oxime bonds are known for their relatively high stability, particularly when compared to other imine-based linkages like hydrazones. Rate constants for oxime hydrolysis are nearly 1000-fold lower than those for simple hydrazones. This enhanced stability is a key advantage for applications requiring long-term integrity of the conjugate, such as in antibody-drug conjugates (ADCs).
Q3: Can the stability of an oxime bond be further enhanced post-conjugation?
A3: Yes, the stability of an oxime linkage can be increased by reducing the C=N double bond to a single bond using a reducing agent like sodium cyanoborohydride (NaCNBH₃). This converts the oxime into a hydroxylamine linkage, which is significantly more resistant to hydrolysis.
Troubleshooting Guides
Issue 1: Low Yield of Oxime Conjugate
Low yields in oxime conjugation reactions can be frustrating. This guide will help you identify and address potential causes.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | The optimal pH for oxime ligation is typically between 4 and 5. If your biomolecule is stable in this range, adjusting the pH of your reaction buffer can significantly improve yields. For pH-sensitive molecules, consider using a catalyst that is effective at neutral pH. |
| Slow Reaction Kinetics | Oxime formation can be slow, especially at neutral pH and with ketone substrates. To accelerate the reaction, consider adding a nucleophilic catalyst. Aniline was traditionally used, but newer, more efficient, and less toxic catalysts like p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) are now available. These can increase reaction rates by over 100-fold. |
| Steric Hindrance | If you are working with a sterically hindered ketone or aldehyde, the reaction rate can be significantly reduced. Increasing the reaction temperature (if your biomolecule can tolerate it) or extending the reaction time may be necessary. Using a highly active catalyst is also recommended in this scenario. |
| Hydrolysis of the Product | If the reaction is performed under strongly acidic conditions for an extended period, the newly formed oxime bond may begin to hydrolyze, leading to a lower net yield. Monitor the reaction progress and aim to purify the conjugate once the reaction reaches completion. |
Troubleshooting Workflow for Low Oxime Conjugation Yield
Caption: A workflow to diagnose and resolve low yields in oxime conjugation reactions.
Issue 2: Instability of the Oxime Bond in Downstream Applications
If you observe cleavage of your oxime-linked conjugate during storage or in your experimental assays, the following steps can help.
| Potential Cause | Troubleshooting Steps |
| Acidic Buffer or Media | Oxime bonds are labile in acidic conditions. Ensure that all buffers and media used for storage and in your experiments are at or near neutral pH. If your application requires an acidic environment, consider reducing the oxime bond to a more stable hydroxylamine linkage. |
| Prolonged Storage | While relatively stable, oxime bonds can still hydrolyze over long periods, especially if not stored under optimal conditions. Store your conjugate at a recommended temperature (e.g., -20°C or -80°C) in a pH-neutral buffer. |
Data Presentation: Comparative Stability of Oxime and Hydrazone Linkages
The following table summarizes the hydrolytic stability of an oxime compared to isostructural hydrazones at different pD values (the equivalent of pH in deuterium oxide, D₂O).
| Linkage | pD 5.0 Half-life (t₁₂) | pD 7.0 Half-life (t₁₂) | pD 9.0 Half-life (t₁₂) |
| Oxime | 19 h | 25 d | > 25 d |
| Methylhydrazone | 1 min | 6 min | 60 min |
| Acetylhydrazone | 4 min | 2 h | 19 h |
| Semicarbazone | 7 min | 5 h | 2 d |
Data adapted from Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.
As the data indicates, the oxime bond is significantly more stable than the various hydrazone linkages across a range of pH values, with a half-life of 25 days at pD 7.0.
Experimental Protocols
Protocol 1: General Procedure for p-Phenylenediamine (pPDA) Catalyzed Oxime Ligation
This protocol describes a general method for the fluorescent labeling of an aldehyde-functionalized protein using a pPDA catalyst.
Materials:
-
Aldehyde-functionalized protein
-
Aminooxy-functionalized fluorescent dye
-
p-Phenylenediamine (pPDA) stock solution (0.5 M in 0.3 M phosphate buffer, pH 7.0)
-
Phosphate buffer (0.1 M, pH 7.0)
Procedure:
-
Prepare a solution of your aldehyde-functionalized protein and the aminooxy-functionalized dye in 0.1 M phosphate buffer (pH 7.0). A 3-fold molar excess of the aminooxy reagent is recommended. The protein concentration can range from 5 to 300 µM.
-
Initiate the ligation reaction by adding the pPDA stock solution to a final concentration of 25-100 mM.
-
Incubate the reaction mixture at room temperature. The reaction progress can be monitored by SDS-PAGE, mass spectrometry, or other appropriate analytical techniques.
-
Once the reaction is complete, the excess catalyst and unreacted dye can be removed by size exclusion chromatography or dialysis.
Catalytic Mechanism of Aniline in Oxime Ligation
Caption: The catalytic cycle of aniline in promoting oxime bond formation.
Protocol 2: Monitoring Oxime Bond Hydrolysis by ¹H NMR Spectroscopy
This protocol provides a method to determine the hydrolytic stability of an oxime conjugate.
Materials:
-
Oxime conjugate
-
Deuterated phosphate buffer (e.g., pD 7.0)
-
Deuterated formaldehyde (CD₂O) as a scavenger
-
NMR spectrometer
Procedure:
-
Dissolve the oxime conjugate in the deuterated phosphate buffer.
-
Add a 10-fold molar excess of deuterated formaldehyde. The formaldehyde acts as a trap for the liberated aminooxy compound, driving the hydrolysis reaction to completion.
-
Acquire a ¹H NMR spectrum at time zero.
-
Incubate the sample at a constant temperature and acquire subsequent ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of a characteristic proton signal of the oxime conjugate and the corresponding increase in the integral of the aldehydic proton signal of the released aldehyde.
-
The first-order rate constant for hydrolysis can be determined by plotting the natural logarithm of the remaining conjugate concentration versus time. The half-life can then be calculated from the rate constant (t₁₂ = 0.693/k).
References
Validation & Comparative
A Head-to-Head Comparison: Bis-aminooxy-PEG1 vs. NHS Ester Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the successful development of bioconjugates. The choice of linker chemistry dictates the specificity, stability, and ultimately, the in vivo performance of the resulting conjugate. This guide provides an objective comparison of two popular crosslinking chemistries: bis-aminooxy-PEG1, which relies on oxime ligation, and N-hydroxysuccinimide (NHS) esters, which react with primary amines.
This comparison will delve into the reaction mechanisms, stability of the resulting bonds, reaction conditions, and potential side reactions of each crosslinker type. Quantitative data is summarized for easy comparison, and detailed experimental protocols are provided to guide your bioconjugation strategies.
At a Glance: Key Differences
| Feature | This compound (Oxime Ligation) | NHS Ester Crosslinkers |
| Target Functional Group | Aldehydes and ketones | Primary amines (e.g., lysine residues, N-terminus) |
| Resulting Bond | Oxime bond (C=N-O) | Amide bond (C(=O)-NH) |
| Reaction pH | Typically acidic to neutral (pH 4.5-7)[1] | Slightly alkaline (pH 7.2-8.5)[2][3] |
| Bond Stability | High hydrolytic stability, especially at neutral pH[4][5] | Very stable amide bond |
| Key Advantage | High chemoselectivity, bioorthogonal nature | Well-established, readily available reagents, fast reaction |
| Key Disadvantage | Slower reaction kinetics compared to NHS esters | Susceptible to hydrolysis, potential for side reactions |
Delving Deeper: A Quantitative Comparison
The performance of a crosslinker is best understood through quantitative data. The following tables summarize key parameters for this compound and NHS ester crosslinkers.
Table 1: Reaction Conditions and Kinetics
| Parameter | This compound (Oxime Ligation) | NHS Ester Crosslinkers |
| Optimal pH | 4.5 - 7.0 | 7.2 - 8.5 |
| Catalyst | Aniline or aniline derivatives (optional, but can significantly increase rate) | None |
| Reaction Time | Can range from minutes to several hours, depending on reactants and catalyst | 0.5 - 4 hours at room temperature or 4°C |
| Solvent | Aqueous buffers, often with organic co-solvents like DMSO or DMF for catalyst solubility | Aqueous buffers (amine-free, e.g., PBS, HEPES). Some NHS esters require an organic co-solvent (DMSO, DMF). |
Table 2: Stability of the Resulting Linkage
| Linkage | Conditions | Half-life |
| Oxime Bond | Physiological pH | Very high, considered stable |
| Amide Bond | Physiological pH | Extremely high, considered a permanent bond |
| NHS Ester (reagent) | pH 7.0, 0°C | 4-5 hours |
| NHS Ester (reagent) | pH 8.6, 4°C | 10 minutes |
Visualizing the Chemistry: Reaction Mechanisms
To fully appreciate the differences between these two crosslinking strategies, it is essential to understand their underlying chemical reactions.
Caption: Reaction of this compound with aldehyde groups on biomolecules to form a stable oxime linkage.
Caption: Reaction of an NHS ester with a primary amine, forming a stable amide bond and releasing NHS as a byproduct. A competing hydrolysis reaction is also shown.
Experimental Protocols
The following protocols provide a general framework for bioconjugation using this compound and NHS ester crosslinkers. Optimization may be required for specific applications.
Protocol 1: Bioconjugation via Oxime Ligation with this compound
This protocol is designed for the conjugation of a biomolecule containing an aldehyde or ketone group to another biomolecule that has been modified to contain a carbonyl group.
Materials:
-
Aldehyde/ketone-modified biomolecule A
-
Aldehyde/ketone-modified biomolecule B
-
This compound crosslinker
-
Aniline or p-phenylenediamine catalyst solution (e.g., 100 mM in DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0-7.0
-
Quenching solution (e.g., acetone or an excess of a simple aldehyde)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Biomolecules: Dissolve the aldehyde/ketone-modified biomolecules in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in the Reaction Buffer to a desired stock concentration. Due to their reactivity, long-term storage of aminooxy compounds in solution is not recommended.
-
Reaction Initiation: Add a 10- to 50-fold molar excess of the this compound solution to the mixture of biomolecules.
-
Catalysis (Optional but Recommended): To accelerate the reaction, add the aniline catalyst solution to a final concentration of 10-100 mM. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the biomolecules.
-
Incubation: Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Quenching: Quench the reaction by adding a quenching solution to react with any unreacted aminooxy groups.
-
Purification: Remove excess crosslinker and other reaction components by size-exclusion chromatography, dialysis, or another suitable purification method.
Protocol 2: Bioconjugation via NHS Ester Crosslinking
This protocol describes the conjugation of two proteins containing primary amines using a homobifunctional NHS ester crosslinker.
Materials:
-
Protein A
-
Protein B
-
Homobifunctional NHS ester crosslinker (e.g., BS(PEG)n)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Buffer Exchange: Ensure that the protein solutions are in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Protein Preparation: Prepare a solution containing both proteins in the Reaction Buffer at a total protein concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL.
-
Reaction Initiation: Add a 20- to 50-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing. The final DMSO/DMF concentration should be below 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for an additional 15 minutes.
-
Purification: Purify the conjugate from excess crosslinker and unreacted proteins using an appropriate method like size-exclusion chromatography.
Discussion: Making the Right Choice
Choose this compound for:
-
Site-specific conjugation: When you can introduce a unique aldehyde or ketone group onto your biomolecule, oxime ligation offers exceptional specificity, minimizing off-target reactions. This is a significant advantage over NHS esters, which can react with multiple lysine residues.
-
Bioorthogonal applications: The reaction is bioorthogonal, meaning it does not interfere with or is not interfered by biological functionalities, making it suitable for use in complex biological systems.
-
Enhanced stability is paramount: The resulting oxime bond is highly stable under physiological conditions.
Choose NHS Ester Crosslinkers for:
-
Readily available targets: Primary amines are abundant on the surface of most proteins, making NHS ester chemistry a straightforward approach without the need for prior modification to introduce a unique functional group.
-
Rapid conjugation: The reaction between NHS esters and amines is generally faster than oxime ligation.
-
Well-established protocols and reagents: A wide variety of NHS ester crosslinkers with different spacer arms and properties are commercially available, and the methodology is well-documented.
Potential Pitfalls and Considerations:
-
Hydrolysis of NHS esters: The primary competing reaction for NHS esters is hydrolysis, which increases with pH. This can lead to lower conjugation efficiency. Therefore, it is crucial to use anhydrous solvents for stock solutions and to perform reactions within the optimal pH range.
-
Side reactions of NHS esters: While highly reactive with primary amines, NHS esters can also react with other nucleophilic residues such as serines, threonines, and tyrosines, although to a lesser extent. This can lead to a heterogeneous product.
-
Slower kinetics of oxime ligation: The reaction between an aminooxy group and a carbonyl can be slow, especially with ketones. The use of an aniline-based catalyst is often necessary to achieve reasonable reaction rates.
-
Introduction of carbonyl groups: For oxime ligation, a key prerequisite is the presence or introduction of an aldehyde or ketone group on the biomolecule, which may require additional steps such as enzymatic or chemical modification.
References
Stability Showdown: Oxime, Hydrazone, and Imine Bonds in Bioconjugation and Drug Development
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, the choice of a chemical linker is paramount to the efficacy and safety of the resulting molecule. Among the most utilized covalent linkages are imines, hydrazones, and oximes, all formed by the condensation of a carbonyl group with a primary amine, hydrazine, or alkoxyamine, respectively. The stability of these bonds under physiological conditions is a critical determinant of the success of a bioconjugate, influencing its shelf-life, in vivo circulation time, and the controlled release of payloads. This guide provides an objective comparison of the stability of these three important linkages, supported by experimental data and detailed protocols to aid researchers in selecting the optimal bond for their specific application.
The Stability Hierarchy: A Clear Distinction
Experimental evidence consistently demonstrates a clear hierarchy in the hydrolytic stability of these carbon-nitrogen double bonds: Oxime > Hydrazone > Imine .[1][2][3] Imines, or Schiff bases, are generally susceptible to rapid hydrolysis in aqueous environments, particularly under acidic conditions.[4][5] Hydrazones offer a significant improvement in stability over imines. However, for applications requiring high stability, such as long-circulating antibody-drug conjugates (ADCs), oxime linkages are often the preferred choice due to their substantially lower rate of hydrolysis.
The enhanced stability of oximes and hydrazones compared to imines is attributed to the electronic effect of the adjacent heteroatom (oxygen in oximes, nitrogen in hydrazones). This heteroatom reduces the electrophilicity of the carbon atom in the C=N bond, making it less susceptible to nucleophilic attack by water. The greater electronegativity of oxygen compared to nitrogen further enhances this effect in oximes, rendering them the most stable among the three.
Quantitative Comparison of Hydrolytic Stability
The following table summarizes quantitative data from a comparative study on the hydrolysis rates of isostructural oxime and hydrazone derivatives. The data clearly illustrates the superior stability of the oxime linkage.
| Compound Type | Linkage | pH | First-Order Rate Constant (k, s⁻¹) | Relative Hydrolysis Rate (vs. Oxime) | Half-life (t½) |
| Methylhydrazone | Hydrazone | 7.0 | 1.8 x 10⁻⁴ | ~600x | ~1.1 hours |
| Acetylhydrazone | Hydrazone | 7.0 | 9.0 x 10⁻⁵ | ~300x | ~2.1 hours |
| Semicarbazone | Hydrazone | 7.0 | 4.8 x 10⁻⁵ | ~160x | ~4.0 hours |
| Oxime | Oxime | 7.0 | ~3.0 x 10⁻⁷ | 1x | ~27 days |
Data adapted from Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.
Visualizing Stability and Experimental Workflow
Logical Relationship of Bond Stability
The following diagram illustrates the general stability trend of the three bond types under physiological conditions.
Caption: Relative stability of imine, hydrazone, and oxime bonds.
General Workflow for Assessing Bond Stability
This diagram outlines a typical experimental workflow for comparing the hydrolytic stability of different chemical linkages in bioconjugates.
Caption: Experimental workflow for stability comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable stability studies. Below are protocols for key experiments used to evaluate the stability of oxime, hydrazone, and imine bonds.
Protocol 1: Hydrolytic Stability Assessment by ¹H NMR Spectroscopy
This protocol describes how to monitor the hydrolysis of a bioconjugate in an aqueous buffer using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
1. Materials and Reagents:
-
Bioconjugate of interest (e.g., small molecule-linker conjugate)
-
Deuterated phosphate-buffered saline (PBS), pD 7.4
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TSP)
-
NMR tubes
-
NMR spectrometer (≥400 MHz)
2. Procedure:
-
Prepare a stock solution of the bioconjugate in a minimal amount of a compatible deuterated organic solvent (e.g., DMSO-d₆) to ensure solubility.
-
Prepare the NMR sample by adding a known concentration of the bioconjugate stock solution and the internal standard to the deuterated PBS in an NMR tube. The final concentration of the bioconjugate should be in the millimolar range.
-
Acquire an initial ¹H NMR spectrum (t=0) at a constant temperature (e.g., 37°C).
-
Incubate the NMR tube at the desired temperature and acquire subsequent ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the intact bioconjugate and the released payload or starting material.
-
Calculate the percentage of hydrolysis at each time point by comparing the integral of a characteristic peak of the intact conjugate to the integral of the internal standard.
-
Plot the natural logarithm of the percentage of remaining intact conjugate versus time. The negative slope of this plot will give the first-order rate constant (k) for hydrolysis.
-
Calculate the half-life (t½) of the bond using the equation: t½ = 0.693 / k.
Protocol 2: In Vitro Plasma Stability Assay using LC-MS
This protocol outlines a method to assess the stability of a bioconjugate in plasma, which mimics the in vivo environment more closely.
1. Materials and Reagents:
-
Bioconjugate of interest (e.g., an antibody-drug conjugate)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Internal standard
-
LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)
2. Procedure:
-
Prepare a stock solution of the bioconjugate in a suitable buffer.
-
Spike the bioconjugate into pre-warmed (37°C) plasma to a final concentration relevant to the intended application.
-
Incubate the plasma samples at 37°C.
-
At various time points, withdraw an aliquot of the plasma sample and immediately quench the reaction by adding 3 volumes of cold ACN containing the internal standard. This will precipitate the plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze by LC-MS.
-
Develop an LC-MS method to separate and quantify the intact bioconjugate, the released drug, and any major metabolites.
-
Generate a calibration curve for the analyte of interest in plasma to allow for accurate quantification.
-
Plot the concentration of the intact bioconjugate versus time to determine its degradation profile and calculate the half-life in plasma.
Protocol 3: Forced Degradation Study
Forced degradation studies are used to identify potential degradation pathways and to ensure that analytical methods are stability-indicating.
1. Stress Conditions:
-
Acid Hydrolysis: Incubate the bioconjugate in 0.1 M HCl at a controlled temperature (e.g., 40-60°C).
-
Base Hydrolysis: Incubate the bioconjugate in 0.1 M NaOH at a controlled temperature.
-
Oxidation: Treat the bioconjugate with an oxidizing agent such as 0.1% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Incubate the bioconjugate at elevated temperatures (e.g., 50-70°C).
-
Photostability: Expose the bioconjugate to light according to ICH Q1B guidelines.
2. General Procedure:
-
Prepare solutions of the bioconjugate under each of the stress conditions.
-
Include a control sample stored under normal conditions.
-
After a predetermined time, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable analytical method (e.g., HPLC, LC-MS, SDS-PAGE) to separate and identify the degradation products.
-
The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the primary degradation products are formed without complete destruction of the molecule.
Conclusion
The choice between imine, hydrazone, and oxime linkages is a critical decision in the design of bioconjugates and drug delivery systems. While imines offer a simple and reversible linkage, their low hydrolytic stability limits their application. Hydrazones provide a more stable alternative, suitable for applications where controlled release in acidic environments is desired. For maximal stability in physiological conditions, oxime bonds are the superior choice, offering significantly slower hydrolysis rates. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the stability of their own bioconjugates, enabling an informed and data-driven approach to the selection of the optimal chemical linkage for their specific research and development needs.
References
- 1. medium.com [medium.com]
- 2. Flowchart Creation [developer.mantidproject.org]
- 3. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Linker Chemistries for Antibody-Drug Conjugate (ADC) Development: Alternatives to Oxime Ligation
The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics hinges on the critical choice of linker technology, which connects a potent cytotoxic payload to a monoclonal antibody. The linker's properties profoundly influence the ADC's stability, efficacy, pharmacokinetic profile, and overall therapeutic index. While oxime ligation, facilitated by linkers such as bis-aminooxy-PEG1, offers a reliable method for conjugation, a diverse array of alternative chemistries provides researchers with a broad toolkit to address specific ADC design challenges. This guide offers an objective comparison of major conjugation technologies, supported by experimental data and detailed protocols for drug development professionals.
Overview of Major ADC Conjugation Chemistries
The ideal conjugation strategy yields a stable, homogeneous ADC with a controlled drug-to-antibody ratio (DAR). The choice of chemistry is often a trade-off between reaction simplicity, site-specificity, and the stability of the resulting linkage. Below is a comparison of prominent methods.
-
Oxime Ligation: This chemistry involves the reaction between an aminooxy group (present on a linker like this compound) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond.[1][2] Carbonyl groups can be introduced into an antibody by periodate oxidation of glycans or by enzymatic modification of specific amino acid tags.[3][4] While oxime ligation is a robust bioorthogonal reaction, its kinetics can be slow and may require acidic conditions.[1]
-
Thiol-Maleimide Chemistry: This is one of the most widely used methods for ADC construction, with 10 of the 12 FDA-approved ADCs as of late 2023 utilizing this reaction. It targets the thiol groups of cysteine residues. These can be native cysteines from reduced interchain disulfide bonds or cysteines engineered into specific sites on the antibody (e.g., THIOMAB™ technology). The reaction involves a Michael addition between the thiol and the maleimide group, forming a stable thioether bond. However, the resulting thiosuccinimide linkage can be susceptible to a reverse Michael reaction, leading to premature drug release.
-
Lysine-Amine Chemistry: This strategy targets the abundant ε-amino groups of lysine residues on the antibody surface. The most common reagents are N-hydroxysuccinimide (NHS) esters, which react with amines to form stable amide bonds. Because a typical IgG antibody has approximately 80-90 lysines, this method often results in a heterogeneous mixture of ADCs with a wide distribution of DAR values (e.g., 0 to 8), which can complicate manufacturing and characterization. The first-generation ADC, Kadcyla®, was synthesized using this technology.
-
"Click" Chemistry (SPAAC): Strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction that has gained prominence for its high efficiency and selectivity. This reaction occurs between a cyclooctyne (like DBCO or BCN) and an azide, which are functional groups not naturally present in biomolecules. One of these handles is incorporated into the antibody (often via a modified amino acid) and the other onto the drug-linker. The reaction proceeds rapidly under mild physiological conditions without the need for a copper catalyst, forming a stable triazole linkage.
-
Enzymatic Ligation: To achieve high site-specificity, enzymes can be used to conjugate payloads to antibodies. Enzymes like transglutaminase (TGase) and sortase A (SrtA) recognize specific peptide sequences that can be engineered into the antibody. For instance, TGase creates a stable amide bond between a glutamine in a recognition tag and a primary amine on the linker. These methods produce highly homogeneous ADCs with a precisely controlled DAR but require antibody engineering and subsequent enzymatic reaction steps.
Comparative Performance of Conjugation Chemistries
The selection of a conjugation strategy has a direct impact on the critical quality attributes of an ADC. The following table summarizes the key characteristics of each chemistry.
| Feature | Oxime Ligation | Thiol-Maleimide Chemistry | Lysine-Amine Chemistry | Click Chemistry (SPAAC) | Enzymatic Ligation |
| Target Residue | Engineered Aldehyde/Ketone | Cysteine (Native or Engineered) | Lysine | Engineered Azide/Alkyne | Engineered Peptide Tag (e.g., -LLQG) |
| Site-Specificity | High | Medium (Native Cys) to High (Engineered Cys) | Low | High | High |
| Homogeneity (DAR) | High | Low-Medium (Native Cys) to High (Engineered Cys) | Low | High | High |
| Resulting Linkage | Oxime | Thioether (Thiosuccinimide) | Amide | Triazole | Amide |
| Linkage Stability | Generally Stable | Moderate (Prone to retro-Michael) | High | High | High |
| Reaction Conditions | Mildly acidic (pH 4-5) often preferred | Neutral pH (6.5-7.5) | Neutral to slightly basic (pH 7-9) | Physiological pH, Temp | Physiological pH, Temp |
| Key Advantage | Bioorthogonal, stable linkage | Widely used, well-established | Simple, no antibody engineering required | Fast, highly bioorthogonal, very stable | Precise DAR control, high homogeneity |
| Key Disadvantage | Slower kinetics, may require acidic pH | Potential for linker instability, heterogeneity with native Cys | High heterogeneity | Requires non-natural amino acids or complex modifications | Requires antibody engineering, enzyme cost/removal |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful development of ADCs. Below are generalized methodologies for key conjugation and characterization experiments.
General ADC Conjugation Protocol (Thiol-Maleimide Example)
This protocol describes the conjugation of a maleimide-functionalized drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.
a. Materials:
-
Monoclonal Antibody (mAb) in PBS, pH 7.2
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Maleimide-activated drug-linker dissolved in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
b. Protocol:
-
Antibody Reduction:
-
Adjust the mAb concentration to 5-10 mg/mL in degassed PBS.
-
Add a 50-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Prepare the maleimide-drug-linker stock solution in DMSO.
-
Add a 10-20 fold molar excess of the maleimide-linker solution to the reduced antibody. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted drug-linker and TCEP by purifying the ADC using a pre-equilibrated SEC column.
-
Collect fractions containing the purified ADC and confirm protein concentration using a NanoDrop spectrophotometer.
-
Drug-to-Antibody Ratio (DAR) Determination by UV/Vis Spectroscopy
This method provides a rapid estimation of the average DAR based on the absorbance spectra of the antibody and the payload.
a. Materials:
-
Purified ADC sample
-
Unconjugated (naked) antibody
-
Free drug-linker payload
-
UV/Vis Spectrophotometer
b. Protocol:
-
Determine Extinction Coefficients:
-
Experimentally determine the molar extinction coefficients (ε) of the naked antibody at 280 nm (ε_Ab,280_) and at the drug's maximum absorbance wavelength, λ_max_ (ε_Ab,λmax_).
-
Determine the molar extinction coefficients of the free drug at λ_max_ (ε_Drug,λmax_) and at 280 nm (ε_Drug,280_).
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and λ_max_ (A_λmax_).
-
-
Calculate DAR:
-
Calculate the concentration of the antibody ([Ab]) and the drug ([Drug]) using the following simultaneous equations (based on the Beer-Lambert law):
-
A_280_ = (ε_Ab,280_ * [Ab]) + (ε_Drug,280_ * [Drug])
-
A_λmax_ = (ε_Ab,λmax_ * [Ab]) + (ε_Drug,λmax_ * [Drug])
-
-
The average DAR is calculated as: DAR = [Drug] / [Ab]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells to determine the ADC's potency (IC₅₀ value).
a. Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
ADC, naked antibody, and free drug stock solutions.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
96-well plates and a microplate reader.
b. Protocol:
-
Cell Seeding:
-
Seed Ag+ and Ag- cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, naked antibody, and free drug in complete medium.
-
Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve (viability vs. log[concentration]) and determine the IC₅₀ value using a four-parameter logistic (4PL) curve fit.
-
Plasma Stability Assay
This assay evaluates the stability of the ADC and the linker in plasma, monitoring for drug deconjugation over time.
a. Materials:
-
Purified ADC
-
Human or animal plasma
-
LC-MS system
-
Immunoaffinity capture beads (e.g., Protein A) for ADC purification from plasma.
b. Protocol:
-
Incubation:
-
Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
-
ADC Purification:
-
At each time point, purify the ADC from the plasma matrix using immunoaffinity capture beads.
-
-
Analysis:
-
Analyze the purified samples using LC-MS to determine the average DAR at each time point.
-
Alternatively, quantify the amount of free drug released into the plasma using LC-MS/MS.
-
-
Data Analysis:
-
Plot the average DAR or the percentage of conjugated drug remaining over time to assess the stability and calculate the ADC's half-life in plasma.
-
Visualizations of Key Concepts
Diagrams created using Graphviz to illustrate fundamental ADC concepts and workflows.
References
- 1. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview [mdpi.com]
- 3. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Aniline vs. p-Phenylenediamine: A Comparative Guide to Oxime Ligation Catalysis
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of catalyst for oxime ligation is a critical determinant of reaction efficiency and success. This guide provides an objective comparison of two common catalysts, aniline and p-phenylenediamine (pPDA), supported by experimental data to inform your selection process.
Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, is a cornerstone of bioconjugation due to the formation of a stable oxime bond.[1] While the reaction can proceed uncatalyzed, the kinetics are often slow, particularly at neutral pH and with less reactive ketone substrates.[2][3] To accelerate this crucial reaction, nucleophilic catalysts are employed, with aniline being a traditional choice and phenylenediamines emerging as more potent alternatives.[4][5] This guide focuses on the comparative performance of aniline and p-phenylenediamine.
Performance Comparison: Aniline vs. p-Phenylenediamine
Experimental evidence consistently demonstrates that p-phenylenediamine is a more efficient catalyst for oxime ligation than aniline, exhibiting significantly faster reaction rates. This enhanced catalytic activity is attributed to its greater aqueous solubility compared to aniline, which allows for the use of higher catalyst concentrations, thereby accelerating the reaction. While aniline's solubility is limited to approximately 100 mM, phenylenediamines can be used at much higher concentrations (100–500 mM), leading to a substantial increase in the rate of oxime formation.
Studies have shown that p-phenylenediamine can lead to a 120-fold faster rate of protein PEGylation compared to an uncatalyzed reaction, and a 19 to 20-fold faster rate than the equivalent aniline-catalyzed reaction at neutral pH. Even at low concentrations (e.g., 2 mM), p-phenylenediamine is a highly effective catalyst at neutral pH.
However, a key consideration when using p-phenylenediamine is its susceptibility to oxidation, especially in aerobic solutions and in the presence of copper salts, which can quench its catalytic activity. This instability can be a drawback for reactions requiring prolonged incubation times. In contrast, aniline is more stable under these conditions.
Another related catalyst, m-phenylenediamine (mPDA), has also been shown to be a highly efficient catalyst, in some cases slightly more so than pPDA. However, mPDA can form a more stable Schiff base intermediate, which at high concentrations can competitively inhibit the desired oxime ligation. pPDA forms a less stable Schiff base, allowing it to be used at high concentrations without this inhibitory effect.
Quantitative Data Summary
The following tables summarize the kinetic data from comparative studies of aniline and p-phenylenediamine in oxime ligation reactions.
| Catalyst | Concentration (mM) | Substrate | pH | Observed Rate Constant (kobs, M-1s-1) | Reference |
| Aniline | 100 | Benzaldehyde & Aminooxyacetyl-peptide | 7.0 | 8.2 | |
| Aniline | 50 | Citral & Aminooxy-dansyl | 7.3 | 10.3 | |
| m-Phenylenediamine | 50 | Citral & Aminooxy-dansyl | 7.3 | 27.0 | |
| m-Phenylenediamine | 500 | Citral & Aminooxy-dansyl | 7.3 | >100 |
Note: While direct kinetic data for p-phenylenediamine was not available in a comparable tabular format from the search results, multiple sources confirm its significantly higher catalytic activity compared to aniline.
Experimental Protocols
Below are generalized experimental protocols for conducting oxime ligation using either aniline or p-phenylenediamine as a catalyst, based on methodologies described in the literature.
General Protocol for Oxime Ligation
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aldehyde or ketone-functionalized molecule in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Prepare a stock solution of the aminooxy-containing molecule in the same buffer.
-
Prepare a stock solution of the catalyst (aniline or p-phenylenediamine) in the same buffer. For p-phenylenediamine, it is recommended to prepare this solution fresh due to its susceptibility to oxidation.
-
-
Reaction Setup:
-
In a reaction vessel, combine the aldehyde or ketone-functionalized molecule and the aminooxy-containing molecule to their desired final concentrations.
-
Initiate the reaction by adding the catalyst stock solution to the desired final concentration (e.g., 10-100 mM for aniline, or higher for p-phenylenediamine).
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by various analytical techniques such as reverse-phase high-performance liquid chromatography (HPLC) or fluorescence spectroscopy if one of the reactants or the product is fluorescent.
-
For HPLC analysis, aliquots of the reaction mixture are taken at different time points, and the formation of the product is quantified by integrating the corresponding peak area.
-
Specific Example: Protein Labeling
-
Protein Solution: A solution of the aldehyde-functionalized protein (e.g., 10 µM) is prepared in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Labeling Reagent: An aminooxy-functionalized label (e.g., a fluorescent dye or PEG) is added to the protein solution (e.g., 50 µM).
-
Catalysis: The ligation is initiated by the addition of the catalyst, for instance, 100 mM aniline or a higher concentration of p-phenylenediamine.
-
Analysis: The extent of labeling can be determined by methods such as LC-MS to confirm the mass of the modified protein.
Reaction Mechanisms and Workflows
The catalytic mechanism for both aniline and p-phenylenediamine in oxime ligation involves the formation of a Schiff base intermediate. The aromatic amine catalyst first reacts with the aldehyde or ketone to form a protonated Schiff base, which is more electrophilic and thus more reactive towards the nucleophilic attack of the aminooxy group. This is followed by the formation of a tetrahedral intermediate and subsequent elimination of the catalyst to yield the final oxime product.
Caption: General experimental workflow for catalyzed oxime ligation.
Caption: Simplified mechanism of aniline/p-phenylenediamine catalyzed oxime ligation.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Bis-aminooxy-PEG1 Conjugates
For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, the precise characterization of their molecules is paramount. This guide provides a comparative overview of mass spectrometry-based approaches for the analysis of Bis-aminooxy-PEG1 conjugates, offering insights into experimental design and data interpretation to ensure the integrity and consistency of these critical bioconjugates.
This compound is a hydrophilic linker containing two aminooxy groups, which readily react with aldehydes and ketones to form stable oxime linkages.[1] This versatile linker is frequently employed in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Mass spectrometry (MS) stands as a cornerstone technique for the detailed structural characterization of these complex biomolecules, providing critical information on conjugation efficiency, drug-to-antibody ratio (DAR), and site-specificity.
Deciphering the Conjugate: Key Mass Spectrometry Approaches
The analysis of this compound conjugates, particularly when attached to large proteins like monoclonal antibodies (mAbs), presents unique analytical challenges due to their size and heterogeneity. Several MS-based strategies can be employed, each offering distinct advantages and limitations.
Intact Mass Analysis: This "top-down" approach involves analyzing the entire conjugate without prior enzymatic digestion. It is invaluable for determining the overall molecular weight of the conjugate and assessing the distribution of different drug-linker species. Electrospray ionization (ESI) is the most common ionization technique for intact protein analysis, generating a series of multiply charged ions that can be deconvoluted to determine the zero-charge mass.[2]
Subunit Analysis: To reduce the complexity of the mass spectrum, the conjugated protein can be fragmented into smaller subunits, typically the light chain (LC) and heavy chain (HC) for antibodies, prior to MS analysis. This "middle-down" approach simplifies the spectra and can help pinpoint the location of the conjugation to a specific subunit.
Peptide Mapping: In this "bottom-up" approach, the conjugate is enzymatically digested into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). This method provides the highest resolution, enabling the precise identification of conjugation sites at the amino acid level.
A summary of these approaches is presented in the table below:
| Analytical Approach | Information Obtained | Advantages | Limitations |
| Intact Mass Analysis | Overall molecular weight, Drug-to-Antibody Ratio (DAR) distribution | Rapid assessment of conjugation, provides global view of heterogeneity | Limited site-specific information, lower sensitivity for minor species |
| Subunit Analysis | Subunit-specific conjugation, simplified spectra | Easier data interpretation than intact mass, confirms chain-specific modification | Does not provide precise amino acid localization |
| Peptide Mapping | Precise conjugation site identification, relative quantification of site occupancy | Highest resolution for localization, detailed structural characterization | More complex sample preparation, potential for incomplete digestion or missed peptides |
Experimental Corner: Protocols for Success
Accurate and reproducible mass spectrometry analysis hinges on meticulous sample preparation and optimized instrumental parameters. Below are generalized protocols that can be adapted for the analysis of this compound conjugates.
Sample Preparation for Intact and Subunit Analysis
-
Buffer Exchange: The conjugated protein sample should be buffer-exchanged into a volatile buffer system, such as ammonium acetate or ammonium bicarbonate, to minimize salt interference during ESI-MS.
-
Deglycosylation (Optional): For glycoproteins like antibodies, enzymatic removal of N-linked glycans using PNGase F can simplify the mass spectrum and improve mass accuracy.
-
Reduction (for Subunit Analysis): To separate the light and heavy chains of an antibody, the sample is treated with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Peptide Mapping Workflow
-
Denaturation and Reduction: The protein conjugate is denatured (e.g., with urea or guanidine hydrochloride) and reduced to unfold the protein and make cleavage sites accessible.
-
Alkylation: Cysteine residues are alkylated (e.g., with iodoacetamide) to prevent disulfide bond reformation.
-
Enzymatic Digestion: A protease, most commonly trypsin, is added to digest the protein into smaller peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in intact mass analysis and peptide mapping.
Figure 1. Workflow for intact mass analysis of this compound conjugates.
Figure 2. Workflow for peptide mapping analysis of this compound conjugates.
Fragmentation Behavior: What to Expect
During tandem mass spectrometry (MS/MS) experiments in peptide mapping, the peptide ions are fragmented to reveal their amino acid sequence and the location of modifications. While specific fragmentation patterns for this compound conjugates are not extensively documented in the provided search results, general principles of peptide fragmentation apply. The collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) techniques will primarily cleave the peptide backbone, producing b- and y-type fragment ions. The mass shift corresponding to the this compound linker and its payload will be observed on the fragment ions containing the modified amino acid, allowing for precise localization.
Alternative Approaches and Considerations
While ESI-based techniques are dominant for protein conjugate analysis, Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be employed, particularly for intact mass analysis. MALDI-TOF (Time-of-Flight) MS can provide rapid mass determination, though often with lower resolution and mass accuracy compared to high-end ESI instruments.[3]
For highly heterogeneous samples, techniques that reduce spectral complexity can be beneficial. These include the use of charge-reducing reagents in the ESI source or coupling ion mobility spectrometry (IMS) to the mass spectrometer to separate ions based on their size and shape in addition to their mass-to-charge ratio.
Conclusion
The mass spectrometric analysis of this compound conjugates is a multifaceted process requiring careful selection of analytical strategies and meticulous execution of experimental protocols. A combination of intact mass analysis, subunit analysis, and peptide mapping provides a comprehensive characterization, from confirming the overall conjugation to pinpointing the exact sites of modification. By understanding the principles and workflows outlined in this guide, researchers can confidently navigate the analytical challenges and ensure the quality and efficacy of their novel bioconjugates.
References
A Researcher's Guide to HPLC Analysis of Bis-aminooxy-PEG1 Reaction Products
For researchers, scientists, and drug development professionals, the precise analysis of bioconjugation reactions is paramount. Bis-aminooxy-PEG1 is a bifunctional linker widely used to conjugate molecules containing aldehyde or ketone groups via a stable oxime bond.[1][2] High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring these reactions and characterizing the products. This guide compares the most effective HPLC methods for analyzing the outcomes of this compound conjugations, providing detailed protocols and performance data to aid in method selection and implementation.
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a common strategy to enhance their stability, prolong their serum half-life, and reduce immunogenicity.[3][4][5] The analysis of the resulting reaction mixture—which may contain the desired PEGylated conjugate, unreacted protein, excess PEG linker, and various isomers or aggregates—requires robust analytical techniques. HPLC, with its various separation modes, offers the versatility needed to resolve these complex mixtures.
Comparative Overview of Key HPLC Methods
The choice of HPLC method depends on the specific characteristics of the reactants and the desired analytical information, such as purity assessment, quantification of aggregates, or separation of isomers. Several HPLC modes, including Size-Exclusion (SEC), Reverse-Phase (RP-HPLC), Ion-Exchange (IEX), and Hydrophobic Interaction Chromatography (HIC), are employed for the analysis of PEGylated proteins and bioconjugates.
| HPLC Mode | Principle of Separation | Typical Stationary Phase (Column) | Key Performance Characteristics | Best Suited For |
| Size-Exclusion (SEC-HPLC) | Separation based on hydrodynamic radius (molecular size). Larger molecules elute first. | Porous silica or polymer-based particles (e.g., diol-bonded silica). | Excellent for resolving large size differences (e.g., protein vs. PEG linker), quantifying aggregates and fragments. | Purity assessment, detection of high molecular weight (HMW) aggregates, and separation of conjugated protein from small molecule reagents. |
| Reverse-Phase (RP-HPLC) | Separation based on hydrophobicity. More hydrophobic molecules are retained longer. | Silica particles with bonded alkyl chains (e.g., C4, C8, C18). | High resolution for separating molecules with small differences in hydrophobicity. Can be coupled with mass spectrometry (MS). | Analysis of smaller bioconjugates (peptides), purity confirmation, and separating unreacted PEG from the conjugate. |
| Ion-Exchange (IEX-HPLC) | Separation based on net surface charge at a given pH. | Charged functional groups bonded to a support matrix (e.g., sulfopropyl for cation exchange, quaternary ammonium for anion exchange). | High resolution for separating isoforms where PEGylation masks charged residues. Sensitive to buffer pH and salt concentration. | Separation of positional isomers of PEGylated proteins, and separating native protein from PEGylated species if there is a charge difference. |
| Hydrophobic Interaction (HIC) | Separation based on hydrophobicity under non-denaturing, high-salt conditions. | Weakly hydrophobic stationary phases (e.g., butyl, phenyl, ether). | Preserves the native structure of proteins. Excellent for separating species based on the number of conjugated moieties (drug-to-antibody ratio, DAR). | Characterizing the degree of PEGylation, separating species with different numbers of PEG chains, and analyzing antibody-drug conjugates (ADCs). |
Visualizing the Process
To better understand the workflow and the chemical reaction, the following diagrams illustrate the key processes involved.
Caption: Experimental workflow for bioconjugation and HPLC analysis.
Caption: Oxime ligation of an aldehyde-protein with this compound.
Detailed Experimental Protocols
Below are representative protocols for the two most common HPLC methods used for analyzing PEGylation reaction products.
Protocol 1: Size-Exclusion HPLC (SEC-HPLC) for Purity and Aggregate Analysis
This method is ideal for separating the high molecular weight PEGylated protein from the unreacted protein and smaller PEG linker.
-
Objective: To determine the percentage of conjugated protein, unconjugated protein, and high molecular weight aggregates.
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: Agilent AdvanceBio SEC 300 Å, 2.7 µm, 7.8 x 300 mm (or equivalent).
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV absorbance at 280 nm (for protein) and 220 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dilute the reaction mixture with the mobile phase to a final protein concentration of approximately 1 mg/mL.
-
Expected Elution Profile: High molecular weight aggregates will elute first, followed by the PEGylated conjugate, and finally the smaller, unconjugated protein.
Protocol 2: Reverse-Phase HPLC (RP-HPLC) for Purity and Isomer Separation
This method is effective for separating components based on hydrophobicity and is often used for analyzing smaller conjugates or when high resolution of closely related species is needed.
-
Objective: To resolve the PEGylated product from unreacted starting materials and potential byproducts.
-
Instrumentation: HPLC or UHPLC system with a UV detector. An Evaporative Light Scattering Detector (ELSD) can be used in series for better detection of PEG species, which lack a strong UV chromophore.
-
Column: Agilent AdvanceBio Peptide Map, 2.7 µm, C18, 4.6 x 150 mm (or C4 for larger proteins).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 70% B
-
35-40 min: 70% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60-80°C (elevated temperatures can improve peak shape for large proteins).
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction mixture in Mobile Phase A to a concentration of 0.5-1.0 mg/mL.
-
Expected Elution Profile: The elution order will depend on the relative hydrophobicity. Typically, the highly polar this compound linker will elute early, while the protein and its PEGylated conjugate will elute later as the concentration of acetonitrile increases.
References
A Comparative Guide to Polyethylene Glycol (PEG) Linker Length in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving a desirable therapeutic index. The linker, a critical component connecting the antibody to the cytotoxic payload, significantly influences the ADC's stability, solubility, pharmacokinetics (PK), efficacy, and toxicity.[1][2] Among various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to modulate these properties.[3][] This guide provides a comparative analysis of different PEG linker lengths, supported by experimental data, to inform the selection of optimal linkers for next-generation ADCs.
The inclusion of hydrophilic PEG linkers can counteract the hydrophobicity of many cytotoxic payloads, thereby reducing the propensity for ADC aggregation and rapid clearance from circulation.[5] This enables the use of higher drug-to-antibody ratios (DARs) without compromising the ADC's physicochemical properties. The length of the PEG chain is a key parameter that can be fine-tuned to balance enhanced pharmacokinetics with the maintenance of potent cytotoxicity.
Comparative Analysis of PEG Linker Lengths: Impact on ADC Performance
The selection of an appropriate PEG linker length is often a trade-off between improving in vivo performance and maintaining in vitro potency. Longer PEG chains generally lead to improved pharmacokinetic profiles and enhanced in vivo efficacy, particularly for hydrophobic payloads, though this can sometimes be accompanied by a decrease in in vitro cytotoxicity. The optimal PEG linker length is context-dependent, influenced by the specific antibody, payload, and target antigen.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Length (Number of Units) | ADC Model | Key Findings | Reference |
| PEG2, PEG4 | Generic IgG-MMAE | Rapid clearance compared to longer PEG chains. | |
| PEG8 | Generic IgG-MMAE | Minimum length to achieve optimal slower clearance. | |
| PEG12, PEG24 | Generic IgG-MMAE | No significant further advantage in clearance compared to PEG8. | |
| PEG12 | Orthogonal to GA-PABC-MMAE payload | Significant reduction in hepatic uptake and clearance. | |
| 4 kDa, 10 kDa | ZHER2-Affibody-MMAE | 2.5-fold and 11.2-fold half-life extension, respectively, compared to no PEG. |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| PEG Length (Number of Units) | ADC Model | Key Findings | Reference |
| Various | Anti-CD30 and anti-CD19 ADCs | No significant effect on potency on CD30+ lymphoma cell lines. | |
| 4 kDa, 10 kDa | ZHER2-Affibody-MMAE | 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to no PEG. |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
| PEG Length (Number of Units) | ADC Model | Key Findings | Reference |
| PEG2, PEG4 | L540cy xenograft | 35-45% decrease in tumor weights. | |
| PEG8, PEG12, PEG24 | L540cy xenograft | 75-85% reduction in tumor weights, indicating significantly higher efficacy. | |
| 10 kDa | HER2-positive xenograft | Most ideal tumor therapeutic ability at the same dosages compared to no PEG and 4 kDa PEG. |
Experimental Protocols
Detailed methodologies are essential for the systematic evaluation of ADCs with varying PEG linker lengths.
ADC Conjugation Protocol (Thiol-Maleimide)
This protocol outlines a common method for conjugating a maleimide-activated PEG-payload to a reduced antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-PEGn-Payload linker
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Antibody Reduction: Incubate the mAb solution with a molar excess of TCEP (e.g., 10-fold) at 37°C for 2 hours to reduce interchain disulfide bonds, exposing free thiol groups.
-
Conjugation: Add the Maleimide-PEGn-Payload linker to the reduced antibody solution at a specific molar ratio and incubate at room temperature for a defined period.
-
Purification: Purify the resulting ADC from unreacted linker and payload using an SEC column.
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Assess the purity and extent of aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC using mass spectrometry.
-
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC against cancer cell lines.
Materials:
-
Target cancer cell line (e.g., HER2-positive NCI-N87) and a control cell line
-
Cell culture medium and supplements
-
ADCs with varying PEG linker lengths
-
Control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in culture medium. Add the solutions to the respective wells.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well and measure the signal (e.g., absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the EC50 value (the concentration that causes 50% inhibition of cell growth).
Pharmacokinetic (PK) Study in Rodents
This study evaluates the circulation half-life and clearance of the ADCs.
Animal Model:
-
Healthy mice or rats
Procedure:
-
Administration: Administer the ADCs with varying PEG linker lengths intravenously at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Isolate plasma from the blood samples.
-
Quantification: Quantify the concentration of the ADC in the plasma using an ELISA that detects the antibody portion of the conjugate.
-
Data Analysis: Fit the concentration-time data to a pharmacokinetic model to determine parameters such as clearance rate and half-life.
In Vivo Tumor Xenograft Efficacy Study
This study assesses the anti-tumor activity of the ADCs in a living organism.
Animal Model:
-
Immunocompromised mice bearing subcutaneous tumor xenografts (e.g., L540cy)
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.
-
Group Formation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADCs with varying PEG linker lengths and a vehicle control intravenously at a specified dosing schedule.
-
Tumor Measurement: Measure tumor volumes periodically using calipers.
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Visualizations
General ADC Mechanism of Action
The following diagram illustrates the general mechanism of action for an antibody-drug conjugate.
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Experimental Workflow for Comparative ADC Study
This diagram outlines the typical workflow for a comparative study of ADCs with different PEG linker lengths.
Caption: Experimental workflow for a comparative study of ADCs.
Logical Relationship of PEG Linker Length and ADC Properties
This diagram illustrates the logical relationships between PEG linker length and key ADC properties.
Caption: Impact of PEG linker length on ADC properties and outcomes.
References
A Head-to-Head Comparison: Bis-aminooxy-PEG1 Linker Efficacy In Vivo vs. In Vitro
For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of antibody-drug conjugates (ADCs). The linker's properties directly influence the stability, efficacy, and therapeutic window of the ADC. This guide provides an objective comparison of the in vivo and in vitro performance of ADCs utilizing a Bis-aminooxy-PEG1 linker against those with the more conventional maleimide-based linkers, supported by experimental data.
The this compound linker represents a class of short, hydrophilic linkers that utilize a highly stable oxime bond for conjugation. This contrasts with the widely used maleimide-based linkers that form a thiosuccinimide bond with free thiols on the antibody. The choice between these conjugation strategies has significant implications for the performance of an ADC, from its behavior in cell culture to its therapeutic efficacy in a living organism.
Executive Summary
In general, ADCs constructed with aminooxy-PEG linkers, forming stable oxime bonds, have been shown to be more effective in vivo than ADCs with twice the drug-to-antibody ratio (DAR) that were conjugated via non-specific cysteine-maleimide chemistry[1]. While direct head-to-head studies are limited, the evidence suggests that the enhanced stability of the oxime linkage contributes to improved in vivo performance. In vitro, the potency of ADCs is often comparable, with differences primarily attributed to the DAR[2].
Data Presentation: Quantitative Comparison
The following tables summarize the key performance parameters of ADCs with this compound (represented by site-specific oxime ligation) versus maleimide-based linkers.
Table 1: In Vitro Cytotoxicity
| Linker Type | Conjugation Chemistry | Target Cell Line | IC50 (nM) | Reference |
| Site-Specific Oxime | Aminooxy-carbonyl | M1S1 overexpressing (BxPC3) | 0.050 - 0.075 | [2] |
| Site-Specific Oxime | Aminooxy-carbonyl | M1S1 overexpressing (A431) | 0.050 - 0.075 | [2] |
| Traditional Maleimide | Thiol-maleimide | M1S1 overexpressing (BxPC3) | 0.030 - 0.040 | [2] |
| Traditional Maleimide | Thiol-maleimide | M1S1 overexpressing (A431) | 0.030 - 0.040 |
Note: The difference in potency was attributed to the approximately 2-fold difference in drug loading between the site-specific (lower DAR) and traditional (higher DAR) conjugates.
Table 2: In Vivo Efficacy in Xenograft Models
| Linker Type | Xenograft Model | Dosing | Outcome | Reference |
| Site-Specific Oxime | BxPC3 | Single dose, 3 mg/kg | Significant, stable tumor regression over 120 days | |
| Traditional Maleimide | BxPC3 | Single dose, 3 mg/kg | Significant, stable tumor regression over 120 days | |
| Site-Specific Oxime (HER2 & 5T4) | Not Specified | Not Specified | More effective than non-specific cysteine ADCs with 2x DAR |
Signaling Pathways and Experimental Workflows
To understand the context of the data presented, it is crucial to visualize the underlying biological processes and experimental procedures.
References
A Comparative Guide to the Homogeneity of Bis-aminooxy-PEG1 Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy for improving drug solubility, stability, and pharmacokinetic profiles. The choice of the PEG linker is critical, as its purity and homogeneity directly impact the consistency and efficacy of the final bioconjugate. This guide provides an objective comparison of discrete Bis-aminooxy-PEG1 with traditional polydisperse bifunctional PEG alternatives, supported by experimental data and detailed analytical protocols.
Executive Summary
This compound is a discrete PEG (dPEG®) linker, meaning it is a single molecular species with a defined structure and molecular weight. This inherent homogeneity offers significant advantages over conventional polydisperse PEG linkers, which consist of a mixture of polymers with varying chain lengths. The use of a discrete linker like this compound leads to the formation of a single, well-defined conjugate, simplifying purification and analysis, and ensuring batch-to-batch reproducibility. In contrast, polydisperse linkers generate a complex mixture of conjugates, posing significant challenges for characterization and manufacturing.
Comparison of Homogeneity: Discrete vs. Polydisperse PEG Linkers
The defining characteristic that separates this compound from many other bifunctional PEG linkers is its monodispersity. This property is best illustrated through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
| Feature | This compound (Discrete) | Polydisperse Bis-aminooxy-PEG (Average MW) |
| Composition | Single, pure compound with a precise molecular weight.[1] | A mixture of PEG molecules with a distribution of molecular weights around an average value.[1] |
| Purity | Typically >95-98%.[2][3] | Purity is defined by the average molecular weight and polydispersity index (PDI > 1).[1] |
| Conjugate Product | A single, well-defined bioconjugate. | A heterogeneous mixture of bioconjugates with varying PEG chain lengths. |
| Analytical Profile | Sharp, single peaks in HPLC and MS analyses. | Broad, unresolved peaks or a series of peaks in HPLC and MS, reflecting the polymer distribution. |
| Reproducibility | High batch-to-batch consistency. | Potential for significant batch-to-batch variability. |
| Regulatory View | Simpler characterization and regulatory filing. | Complex analytical characterization required for regulatory approval. |
Representative Analytical Data
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) can effectively separate PEG linkers and their conjugates based on hydrophobicity. A discrete linker like this compound will elute as a single, sharp peak, whereas a polydisperse linker will appear as a broad peak or a series of closely spaced peaks, representing the different chain lengths in the mixture.
Mass Spectrometry (MS)
Mass spectrometry provides a direct measure of the molecular weight distribution. For this compound, the mass spectrum will show a single dominant peak corresponding to its exact molecular weight. In contrast, a polydisperse PEG linker will exhibit a distribution of peaks separated by 44 Da (the mass of an ethylene glycol monomer), illustrating the range of polymer sizes present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and purity assessment of PEG linkers. For a discrete linker like this compound, the spectrum will show sharp, well-defined peaks with clear integration ratios corresponding to the specific number of protons in its structure. Polydisperse PEGs will show broader peaks, and the integration of the repeating ethylene glycol units relative to the end groups will represent an average rather than an exact value.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of PEG linkers and their conjugates. The following are generalized protocols for key analytical techniques.
Protocol 1: Purity Assessment of this compound by RP-HPLC
This method is designed to determine the purity of a small, discrete PEG linker.
Instrumentation & Materials:
-
HPLC system with a gradient pump and a UV or Evaporative Light Scattering Detector (ELSD).
-
C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample: this compound dissolved in Mobile Phase A at 1 mg/mL.
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5 µL of the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Hold at 95% Mobile Phase B for 2 minutes.
-
Return to initial conditions and re-equilibrate for 3 minutes.
-
Monitor the elution profile at 214 nm (for end groups if they have some absorbance) or using an ELSD for universal detection.
-
Purity is calculated based on the area of the main peak relative to the total peak area.
Protocol 2: Molecular Weight Determination by ESI-MS
This protocol is suitable for confirming the molecular weight of a discrete PEG linker.
Instrumentation & Materials:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source (e.g., Q-TOF or Orbitrap).
-
The LC method described in Protocol 1 can be used for sample introduction.
-
Sample: 10 µM solution of the PEG linker in the initial mobile phase.
Procedure:
-
Introduce the sample into the ESI-MS system via direct infusion or through the LC system.
-
Acquire data in positive ion mode.
-
Set the mass range to scan from m/z 100 to 1000.
-
The resulting spectrum should show a dominant ion corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of the this compound molecule. The measured mass should be within a few ppm of the theoretical mass.
Protocol 3: Structural Verification by ¹H NMR Spectroscopy
This protocol allows for the confirmation of the chemical structure and can be adapted for quantitative analysis.
Instrumentation & Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterated solvent (e.g., D₂O or CDCl₃).
-
Internal standard for quantitative analysis (e.g., maleic acid).
-
Sample: 5-10 mg of this compound dissolved in ~0.6 mL of deuterated solvent.
Procedure:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the peaks corresponding to the protons of the ethylene glycol unit and the protons adjacent to the aminooxy functional groups.
-
The ratio of these integrals should match the theoretical ratio based on the known structure of this compound.
-
For quantitative NMR, a known amount of an internal standard is added to the sample, and the concentration of the analyte is determined by comparing the integral of a characteristic analyte peak to the integral of a peak from the standard.
Visualizing Workflows and Concepts
To further clarify the concepts and experimental procedures, the following diagrams are provided.
Caption: Workflow for homogeneity analysis of PEG linkers.
Caption: Comparison of conjugation outcomes.
Conclusion
The homogeneity of the PEG linker is a critical parameter in the development of PEGylated therapeutics. Discrete PEG linkers, such as this compound, offer unparalleled precision, resulting in homogeneous conjugates that are easier to characterize, purify, and manufacture. This leads to a more consistent and well-defined final drug product, which is highly advantageous from both a scientific and regulatory perspective. In contrast, traditional polydisperse PEG linkers introduce a level of heterogeneity that complicates the entire development and manufacturing process. For researchers aiming to develop next-generation bioconjugates with precisely controlled properties, the adoption of discrete PEG linkers is a significant step toward achieving that goal.
References
A Comparative Guide to the Kinetic Analysis of Catalysts for Oxime Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of an oxime bond through the reaction of an alkoxyamine or hydroxylamine with an aldehyde or ketone is a cornerstone of bioconjugation and chemical biology.[1][2][3] Its utility stems from the high stability of the resulting oxime linkage.[2] However, the reaction kinetics can be slow under physiological conditions (neutral pH), particularly when using less reactive ketone electrophiles or when working with dilute concentrations of biomolecules.[1] This limitation has spurred the development of various catalysts to accelerate the reaction, making it a more efficient tool for applications ranging from protein labeling and hydrogel formation to drug delivery.
This guide provides an objective comparison of the performance of different catalysts for oxime bond formation, supported by experimental data. It details the methodologies for kinetic analysis and offers a visual representation of the experimental workflow.
Comparative Kinetic Data of Oxime Ligation Catalysts
The efficiency of a catalyst in promoting oxime bond formation is typically evaluated by determining the second-order rate constant (k₂). The following table summarizes kinetic data for commonly used catalysts in the reaction between an aldehyde (citral) and an aminooxy-dansyl probe, providing a direct comparison of their catalytic activity under identical conditions.
| Catalyst | Catalyst Concentration (mM) | Aldehyde | Aminooxy Compound | pH | Buffer | Observed Rate Constant (k_obs) (M⁻¹s⁻¹) | Reference |
| Aniline | 50 | Citral | Aminooxy-dansyl | 7.3 | Phosphate Buffer | 10.3 | |
| m-Phenylenediamine (mPDA) | 50 | Citral | Aminooxy-dansyl | 7.3 | Phosphate Buffer | 27.0 | |
| m-Phenylenediamine (mPDA) | 500 | Citral | Aminooxy-dansyl | 7.3 | Phosphate Buffer | >100 | |
| p-Phenylenediamine | 2 | N/A (Protein Aldehyde) | Aminooxy-PEG | 7.0 | N/A | 19-fold faster than Aniline |
Key Observations:
-
m-Phenylenediamine (mPDA) is a more efficient catalyst than aniline at the same concentration. Its significantly higher aqueous solubility allows for its use at much higher concentrations, leading to rate accelerations of approximately 15-fold or more compared to aniline.
-
p-Phenylenediamine has been shown to be a highly effective catalyst even at low millimolar concentrations, demonstrating a 19-fold faster rate of protein PEGylation compared to the equivalent aniline-catalyzed reaction at neutral pH.
-
The reactivity of the carbonyl compound also plays a crucial role. Ketones react at a rate that can be orders of magnitude slower than aldehydes, even in the presence of a catalyst. For instance, the oxime ligation of 2-pentanone with aminooxy-dansyl was found to be at least two orders of magnitude slower than with the aldehyde citral.
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is essential for comparing catalyst efficiency. The most common methods involve monitoring the reaction progress over time using spectroscopic or chromatographic techniques.
General Protocol for Kinetic Analysis via Fluorescence Spectroscopy
This method is widely used when one of the reactants can be labeled with a fluorescent probe, such as dansyl, which exhibits a change in fluorescence upon bond formation.
1. Preparation of Stock Solutions:
- Prepare stock solutions of the aldehyde or ketone substrate in an appropriate organic solvent (e.g., DMSO).
- Prepare a stock solution of the fluorescent aminooxy probe (e.g., aminooxy-dansyl) in the same organic solvent.
- Prepare a concentrated stock solution of the catalyst (e.g., aniline, mPDA) in the reaction buffer.
- Prepare the reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).
2. Kinetic Measurement:
- In a fluorescence cuvette, combine the reaction buffer, the catalyst solution, and the aldehyde/ketone stock solution to the desired final concentrations.
- Equilibrate the mixture at the desired temperature (e.g., room temperature) for a few minutes.
- Initiate the reaction by adding the aminooxy-dansyl stock solution.
- Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometer. The excitation and emission wavelengths will depend on the specific fluorophore used (e.g., λex=340 nm, λem=505 nm for aminooxy-dansyl).
3. Data Analysis:
- The initial reaction rates are determined from the linear portion of the fluorescence intensity versus time plot.
- The observed pseudo-first-order rate constant (k_obs) can be calculated by fitting the data to a single exponential equation, assuming one reactant is in large excess.
- The second-order rate constant (k₂) is then determined by dividing k_obs by the concentration of the limiting reactant.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
For reactions that do not involve a fluorescent probe, the progress can be monitored by reverse-phase HPLC.
1. Reaction Setup:
- The reaction is set up similarly to the fluorescence-based assay by mixing the reactants and catalyst in the reaction buffer.
2. Sampling and Quenching:
- At specific time intervals, an aliquot of the reaction mixture is withdrawn.
- The reaction in the aliquot is quenched, typically by adding a strong acid (e.g., trifluoroacetic acid) or by rapid dilution with a mobile phase component.
3. HPLC Analysis:
- The quenched samples are injected into an HPLC system.
- The concentrations of reactants and the oxime product are quantified by integrating the peak areas from the chromatogram.
- The rate constants are then calculated from the change in concentration of the product or a reactant over time.
Visualizing the Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general workflow for the kinetic analysis of oxime ligation catalysts and the accepted mechanism for aniline catalysis.
Caption: Workflow for Kinetic Analysis of Oxime Ligation Catalysts.
Caption: Generally Accepted Mechanism for Aniline-Catalyzed Oxime Formation.
References
A Researcher's Guide to Evaluating the Impact of PEGylation on Protein Function
The covalent attachment of polyethylene glycol (PEG) to a therapeutic protein, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This modification can lead to a longer circulating half-life, reduced immunogenicity, and increased stability. However, the addition of a PEG chain can also impact the protein's biological function, sometimes leading to reduced activity. This guide provides a comparative framework for researchers to evaluate the multifaceted effects of PEGylation, supported by experimental data and detailed methodologies.
The Double-Edged Sword of PEGylation
PEGylation extends the circulation time of a protein primarily by increasing its hydrodynamic volume, which in turn reduces renal clearance.[1][2] This steric shielding also protects the protein from proteolytic degradation and can mask immunogenic epitopes, thereby lowering the potential for an immune response.[1][2][3]
Despite these advantages, the very nature of this protective shield can pose limitations. The PEG chain can sterically hinder the protein's interaction with its target receptor or substrate, potentially leading to a decrease in binding affinity and biological activity. The extent of this impact is influenced by several factors, including the molecular weight and structure of the PEG, the number of attached PEG molecules, and the specific site of conjugation on the protein.
Comparative Analysis: The Trade-Offs in Action
The decision to PEGylate a protein therapeutic involves a careful cost-benefit analysis. The ideal outcome is a significant improvement in pharmacokinetics that outweighs any potential loss in in-vitro bioactivity. Below are comparative data for key therapeutic proteins that illustrate these trade-offs.
Enzymatic Activity: A Balancing Act
For therapeutic enzymes, PEGylation can significantly alter catalytic efficiency. The Michaelis-Menten parameters, KM (substrate affinity) and kcat (turnover number), are key indicators of this change.
Table 1: Impact of PEGylation on Enzyme Kinetic Parameters
| Enzyme | Modification | KM | kcat / Vmax | Change in Activity | Reference |
|---|---|---|---|---|---|
| α-Chymotrypsin | Native | 0.05 mM | - | 100% | |
| PEGylated (5kDa) | 0.19 mM (Lower Affinity) | Decreased by ~50% | ~50-60% | ||
| Methioninase | Native | 0.53 mM | 0.05 µmol/min | 100% | |
| PEGylated (5kDa, 47%) | 0.60 mM (Lower Affinity) | 0.04 µmol/min | ~80% |
| | PEGylated (5kDa, 53%) | 0.73 mM (Lower Affinity) | 0.04 µmol/min | ~80% | |
Data presented are illustrative and can vary based on the degree and site of PEGylation.
As shown, PEGylation generally leads to an increase in KM, indicating a lower binding affinity for the substrate, and a decrease in kcat, suggesting a reduced catalytic rate. This is often attributed to the PEG chains hindering the enzyme's movement and access to the substrate binding site.
Pharmacokinetics: Extending In Vivo Residence Time
A primary driver for PEGylation is the dramatic improvement in a protein's pharmacokinetic (PK) profile. This is most clearly seen in the extension of the plasma half-life.
Table 2: Comparative Pharmacokinetics of PEGylated vs. Non-PEGylated Proteins
| Protein | Modification | Half-Life (t1/2) | Key PK Outcome | Reference |
|---|---|---|---|---|
| Interferon alfa-2b | Native | ~2-3 hours | Frequent Dosing Required | |
| PEG-Interferon alfa-2b | ~40 hours | Once-weekly Dosing | ||
| G-CSF | Native (Filgrastim) | ~3.5 hours | Daily Injections | |
| PEG-G-CSF (Pegfilgrastim) | ~15-80 hours | Single Dose per Chemotherapy Cycle | ||
| Epoetin-beta | Native | ~8.5 hours (IV) | - |
| | PEG-Epoetin-beta | ~139 hours (IV) | Less Frequent Dosing | |
These extended half-lives directly translate to improved therapeutic regimens with less frequent dosing, enhancing patient compliance and quality of life.
Clinical Efficacy: The Ultimate Measure
The net effect of altered bioactivity and improved pharmacokinetics is ultimately reflected in clinical efficacy.
Table 3: Clinical Efficacy Comparison
| Therapeutic Area | Comparison | Key Efficacy Endpoint | Outcome | Reference |
|---|---|---|---|---|
| Hepatitis C | Peginterferon + Ribavirin vs. Interferon + Ribavirin | Sustained Virological Response | Peginterferon-based regimens are statistically superior. |
| Neutropenia | PEG-G-CSF (single dose) vs. G-CSF (multiple doses) | Incidence of Febrile Neutropenia | PEG-G-CSF is significantly more effective at preventing febrile neutropenia. | |
In these examples, the benefits of prolonged exposure from PEGylation lead to superior clinical outcomes, even if in vitro bioactivity might be slightly compromised.
Visualizing the Impact and Evaluation Process
| Increased Half-Life\n| Reduced Immunogenicity\n| Increased Stability\n| Enhanced Solubility}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Negative [label="{Negative Effects| Decreased Binding Affinity\n| Reduced Bioactivity\n| Steric Hindrance}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
Experimental Protocols
Accurate evaluation of PEGylated proteins requires robust and well-defined experimental methods. Below are detailed protocols for key assays.
Protocol 1: Determining Binding Affinity via Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Objective: To compare the binding affinity of a native vs. PEGylated protein (analyte) to its immobilized target (ligand).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Ligand (target protein) and analytes (native and PEGylated protein)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0, 4.5, 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Activation reagents: 0.4 M EDC and 0.1 M NHS
-
Blocking solution: 1 M ethanolamine-HCl, pH 8.5
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxylated dextran surface by injecting a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the ligand, diluted in an optimal immobilization buffer (determined via pH scouting), over the activated surface to achieve the desired immobilization level (e.g., ~400 RU).
-
Inject the blocking solution for 7 minutes to deactivate any remaining active esters.
-
-
Analyte Binding Analysis:
-
Prepare a dilution series of both the native and PEGylated protein in running buffer. A typical concentration range spans from 10-fold below to 10-fold above the expected KD.
-
Inject each concentration of the analyte over the ligand-immobilized surface and a reference flow cell (for background subtraction) at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during the injection, followed by a dissociation phase where only running buffer flows over the chip.
-
Between analyte injections, inject the regeneration solution to remove all bound analyte and restore the baseline.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain corrected sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting will yield the kinetic constants ka and kd.
-
Calculate the equilibrium dissociation constant (KD) as kd/ka. A higher KD value for the PEGylated protein indicates lower binding affinity.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Analysis
This protocol outlines a typical PK study in an animal model (e.g., rats or mice) to determine key parameters like half-life (t1/2), clearance (CL), and area under the curve (AUC).
Objective: To compare the pharmacokinetic profiles of the native and PEGylated protein.
Materials:
-
Test animals (e.g., Sprague-Dawley rats)
-
Dosing vehicles (e.g., sterile saline)
-
Native and PEGylated protein formulations
-
Blood collection supplies (e.g., K2-EDTA tubes, syringes)
-
Centrifuge, freezer (-80°C)
-
Validated analytical method for protein quantification in plasma (e.g., ELISA or LC-MS/MS)
Methodology:
-
Animal Dosing:
-
Divide animals into two groups: one for the native protein and one for the PEGylated protein. An additional two groups would be needed for oral administration if bioavailability is being assessed.
-
Administer a single intravenous (IV) bolus dose of the respective protein via the tail vein.
-
Record the exact time of administration and the dose administered per body weight.
-
-
Serial Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose). The sampling schedule should be designed to capture the full absorption, distribution, and elimination phases.
-
Immediately place blood samples into K2-EDTA tubes and keep on ice.
-
-
Plasma Preparation and Storage:
-
Within 30 minutes of collection, centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the native or PEGylated protein in each plasma sample using a validated ELISA or LC-MS/MS method.
-
The assay must be specific and sensitive enough to measure the expected range of concentrations.
-
-
Pharmacokinetic Data Analysis:
-
Plot the mean plasma concentration versus time for each group.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the concentration-time data.
-
Key parameters to calculate and compare include:
-
AUC(0-inf): Area under the plasma concentration-time curve.
-
t1/2: Terminal half-life.
-
CL: Total body clearance.
-
Vss: Volume of distribution at steady state.
-
-
A successful PEGylation strategy will typically result in a significantly higher AUC, a longer t1/2, and a lower CL for the PEGylated protein compared to its native form.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Bis-aminooxy-PEG1
Researchers and drug development professionals working with Bis-aminooxy-PEG1 must prioritize safety to ensure personal protection and maintain the integrity of their experiments. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for handling this reactive PEG linker.
This compound is a valuable tool in bioconjugation, utilized for its ability to react with aldehydes to form oxime bonds.[1][2] However, like many reactive chemicals, it requires careful handling to minimize exposure and prevent contamination. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from safety data for similar aminooxy and PEGylated compounds.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, a comprehensive approach to safety involves a combination of engineering controls and appropriate personal protective equipment.
| Control/PPE | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of any potential vapors or aerosols.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety goggles or glasses | To protect eyes from splashes.[3] |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Safe Handling and Disposal Workflow
A systematic approach to handling and disposing of this compound is critical for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
First Aid Procedures
In the event of exposure, immediate action is crucial. The following first aid measures are based on general recommendations for similar chemical compounds.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to lift the eyelids. |
| Inhalation | Move the individual to fresh air. |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. |
In all cases of exposure, seek medical attention if irritation or symptoms persist.
Spill and Disposal Procedures
Spill Management:
In the case of a spill, avoid direct contact. It is recommended to mix the spilled material with an inert absorbent, such as sand, and then sweep it up into a tightly closed container for disposal. Ensure the area is well-ventilated.
Waste Disposal:
All waste containing this compound should be treated as special waste. Disposal must be arranged through a licensed disposal company and in accordance with all national and regional regulations. Do not allow the material to enter drains or water courses.
By adhering to these safety protocols, researchers can minimize risks and create a secure environment for their vital work in drug development and other scientific endeavors.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
